2,8-Dimethylquinoline-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,8-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-4-3-5-9-6-10(12(14)15)8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHMZYLTYHXCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390267 | |
| Record name | 2,8-dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387361-10-6 | |
| Record name | 2,8-dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,8-Dimethylquinoline-3-carboxylic acid
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a vast array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The compound 2,8-dimethylquinoline-3-carboxylic acid is a specific derivative that serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[2][3] Its structure, featuring methyl groups at the 2 and 8 positions and a carboxylic acid at the 3 position, provides distinct steric and electronic properties that can be leveraged in drug design.
This guide provides a comprehensive overview of a robust synthetic route to 2,8-dimethylquinoline-3-carboxylic acid, focusing on the well-established Gould-Jacobs reaction.[4][5][6] Furthermore, we will detail the essential analytical techniques required to confirm the identity, structure, and purity of the synthesized compound, ensuring its suitability for further research and development.
Part 1: Synthesis via the Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a versatile and reliable method for constructing the 4-hydroxyquinoline scaffold, which can be readily converted to other quinoline derivatives.[5][6] It is particularly well-suited for the synthesis of quinoline-3-carboxylic acids. The overall strategy involves three key transformations: condensation, thermal cyclization, and hydrolysis.
Causality and Mechanistic Insight
The reaction commences with the condensation of an aniline derivative with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[4][7] This initial step is a nucleophilic vinyl substitution where the amino group of the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.
The cornerstone of the Gould-Jacobs reaction is the subsequent thermal intramolecular cyclization.[5] This step requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring.[5][6] The high activation energy is a critical consideration; the reaction is typically performed in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to achieve the necessary temperatures.[6] The use of microwave irradiation has emerged as a modern alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields.[5][8]
The cyclization yields an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. The final step is the saponification (base-catalyzed hydrolysis) of the ester group to the corresponding carboxylic acid, followed by acidification to precipitate the final product.
Caption: Synthetic pathway for 2,8-dimethylquinoline-3-carboxylic acid via the Gould-Jacobs reaction.
Detailed Experimental Protocol
This protocol describes a classical thermal approach. Researchers should exercise appropriate safety precautions, including the use of a fume hood and personal protective equipment.
Step 1: Condensation of 2,3-Dimethylaniline with DEEM
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the higher Rf intermediate.
-
After the reaction is complete, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is often a viscous oil or solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the mixture to a vigorous reflux (typically 250-260 °C) for 30-60 minutes. The cyclization product will often precipitate from the hot solution.
-
Allow the reaction mixture to cool to room temperature. The solid product can be collected by filtration.
-
Wash the collected solid with a non-polar solvent like hexane or petroleum ether to remove the residual high-boiling solvent.
Step 3: Hydrolysis to 2,8-Dimethylquinoline-3-carboxylic acid
-
Suspend the crude ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH, ~5-10 eq).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).
-
Cool the resulting clear solution in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. The target carboxylic acid will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Part 2: Physicochemical Characterization
Thorough characterization is essential to confirm the structural integrity and purity of the synthesized 2,8-dimethylquinoline-3-carboxylic acid. A combination of spectroscopic techniques provides a self-validating system for structure elucidation.
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Physical and chemical properties of "2,8-Dimethylquinoline-3-carboxylic acid"
An In-Depth Technical Guide to 2,8-Dimethylquinoline-3-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous pharmaceuticals and research compounds. Within this class, quinoline-3-carboxylic acids have garnered significant attention, particularly in the realm of drug discovery, where they have been investigated as potential antiproliferative agents and protein kinase inhibitors[1][2]. This technical guide provides a comprehensive overview of a specific derivative, 2,8-Dimethylquinoline-3-carboxylic acid, focusing on its fundamental physical and chemical properties, logical synthesis pathways, and potential for further scientific exploration. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and utility.
Core Molecular Identity and Properties
2,8-Dimethylquinoline-3-carboxylic acid is a polysubstituted quinoline derivative. The presence of two methyl groups and a carboxylic acid function on the bicyclic aromatic ring system imparts a unique combination of lipophilicity and acidic character, influencing its solubility, reactivity, and potential biological interactions.
Chemical Structure and Identifiers
-
IUPAC Name: 2,8-dimethylquinoline-3-carboxylic acid
-
CAS Number: 387361-10-6[3]
-
Molecular Formula: C₁₂H₁₁NO₂[3]
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Molecular Weight: 201.22 g/mol [3]
-
Canonical SMILES: CC1=CC=CC2=C1N=C(C=C2)C(=O)O
-
InChI Key: InChI=1S/C12H11NO2/c1-7-4-2-3-5-9(7)13-8(6-10(5)12(14)15)2/h2-4,6H,1H3,(H,14,15)
Physicochemical Properties
The properties of 2,8-Dimethylquinoline-3-carboxylic acid are dictated by its rigid aromatic core and its functional groups. The carboxylic acid group allows for hydrogen bonding, which typically results in a higher melting point for solid-state compounds and influences solubility in polar solvents[4][5]. The dimethyl-substituted quinoline ring contributes to its hydrophobic nature.
| Property | Value / Description | Source(s) |
| Physical State | Expected to be a crystalline solid at room temperature, typical for aromatic carboxylic acids[4]. | [4] |
| Molecular Weight | 201.22 g/mol | [3] |
| XLogP3-AA | 2.5 (Computed) - Indicates moderate lipophilicity. | [6] |
| Hydrogen Bond Donor Count | 1 (from the carboxylic acid -OH group) | [6] |
| Hydrogen Bond Acceptor Count | 3 (from the quinoline nitrogen and two carboxylic acid oxygens) | [6] |
| Topological Polar Surface Area | 50.2 Ų (Computed) | [6] |
| Solubility Profile | Expected to have limited solubility in water due to the hydrophobic quinoline ring[5]. Likely soluble in polar organic solvents like DMSO, dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol), and potentially in chlorinated solvents like dichloromethane[7][8]. | [5][7][8] |
Synthesis and Purification Strategies
Proposed Synthetic Pathway: Friedländer Annulation
The Friedländer synthesis involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a β-ketoester). For this target molecule, the reaction would occur between 2-amino-3-methylacetophenone and ethyl acetoacetate.
Workflow Rationale:
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Condensation: The initial step is the condensation between the amine of 2-amino-3-methylacetophenone and the ketone of ethyl acetoacetate to form an enamine or Schiff base intermediate.
-
Cyclization & Dehydration: An intramolecular aldol-type condensation follows, where the enamine attacks the aryl ketone. Subsequent dehydration yields the fully aromatic quinoline ring system.
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Hydrolysis: The final step is the saponification (base-catalyzed hydrolysis) of the resulting ethyl ester to the desired carboxylic acid, followed by acidification to protonate the carboxylate salt.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2,8-Dimethylquinoline-3-carboxylate
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To a round-bottom flask, add 2-amino-3-methylacetophenone (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a base such as piperidine or an acid like p-toluenesulfonic acid.
-
Heat the mixture, typically at a temperature range of 100-150 °C, for several hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials.
-
Upon completion, the crude product can be purified via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the target ester.
Step 2: Hydrolysis to 2,8-Dimethylquinoline-3-carboxylic acid
-
Dissolve the purified ethyl 2,8-dimethylquinoline-3-carboxylate from the previous step in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-3 eq) to the solution.
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Reflux the mixture for 2-4 hours until TLC analysis indicates the complete disappearance of the starting ester.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until a precipitate forms (typically pH 2-3).
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2,8-Dimethylquinoline-3-carboxylic acid.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic and Analytical Profile
Definitive characterization of 2,8-Dimethylquinoline-3-carboxylic acid relies on a combination of spectroscopic techniques. Based on its structure, the following spectral features are predicted.
| Technique | Predicted Characteristic Features |
| ¹H NMR | - -COOH Proton: A very broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Multiple signals in the aromatic region (approx. 7.0-8.5 ppm), showing characteristic coupling patterns for the substituted quinoline ring.- Methyl Protons: Two distinct singlets in the aliphatic region (approx. 2.4-2.8 ppm), corresponding to the C2-CH₃ and C8-CH₃ groups. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.- Aromatic Carbons: Multiple signals between 120-150 ppm.- Methyl Carbons: Two signals in the aliphatic region, typically between 15-25 ppm. |
| IR Spectroscopy | - O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid OH group[9].- C=O Stretch: A strong, sharp absorption band around 1690-1725 cm⁻¹[9].- C=C/C=N Stretches: Medium to strong absorptions in the 1500-1650 cm⁻¹ region, indicative of the quinoline aromatic system.- C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 201, corresponding to the molecular weight.- Key Fragments: Expect a significant fragment from the loss of the carboxyl group ([M-45]⁺) at m/z = 156, and a potential fragment from the loss of CO₂ ([M-44]⁺) at m/z = 157[10]. Further fragmentation of the quinoline ring is also possible. |
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the quinoline ring system. This dual reactivity makes it a versatile building block for creating a library of novel compounds.
Reactions of the Carboxylic Acid Group
The -COOH group can undergo standard transformations, providing access to a wide range of derivatives:
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Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.
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Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride, or using coupling agents like DCC/EDC) followed by reaction with a primary or secondary amine produces amides.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (2,8-dimethylquinolin-3-yl)methanol.
Reactions of the Quinoline Ring
The electron-rich quinoline ring is susceptible to electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups. The electron-donating methyl groups and the electron-withdrawing carboxylic acid group will influence the regioselectivity of these reactions.
Potential Derivatization Pathways
Caption: Key reactions of the carboxylic acid functional group.
Potential Applications in Research and Drug Development
While specific biological data for 2,8-Dimethylquinoline-3-carboxylic acid is limited, the broader class of quinoline carboxylic acids has shown significant promise in medicinal chemistry.
-
Anticancer Agents: Numerous quinoline derivatives, including those with a carboxylic acid at the 3-position, have been reported as antiproliferative agents. The acidic group can enhance selectivity for the acidic microenvironment of cancer cells[1].
-
Kinase Inhibition: The quinoline scaffold is a common feature in kinase inhibitors. Derivatives of 3-quinoline carboxylic acid have been specifically designed and evaluated as inhibitors of protein kinase CK2[2].
-
Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Bisquinoline derivatives, which could potentially be synthesized from this scaffold, have shown potent antimalarial activity[11]. The related 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid has been studied for its effects on the antioxidant defense systems in Plasmodium berghei[12].
-
Antimicrobial Properties: Various functionalized quinolines exhibit antibacterial and antifungal properties, making this compound a candidate for antimicrobial drug discovery programs[13].
Safety and Handling
No specific safety data for 2,8-Dimethylquinoline-3-carboxylic acid is available. However, based on the parent compound 2,8-dimethylquinoline, appropriate precautions should be taken.
-
GHS Hazards (Predicted based on 2,8-dimethylquinoline): Harmful if swallowed, causes skin irritation, and may cause serious eye damage[14].
-
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container.
-
Conclusion
2,8-Dimethylquinoline-3-carboxylic acid is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through established organic chemistry reactions like the Friedländer annulation. The compound's dual reactivity at the carboxylic acid and the quinoline ring offers extensive opportunities for derivatization to explore structure-activity relationships in various therapeutic areas, including oncology, infectious diseases, and kinase inhibition. This guide provides a foundational understanding to facilitate its synthesis, characterization, and application in future research endeavors.
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An In-Depth Technical Guide to 2,8-Dimethylquinoline-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. Among the vast family of quinoline derivatives, 2,8-Dimethylquinoline-3-carboxylic acid stands out as a compound of significant interest for further investigation. Its unique substitution pattern suggests potential for novel biological activities, building upon the rich history of quinoline-based drugs. This technical guide provides a comprehensive overview of 2,8-Dimethylquinoline-3-carboxylic acid, from its fundamental molecular characteristics to its synthesis and potential applications in drug discovery.
Core Molecular Attributes
2,8-Dimethylquinoline-3-carboxylic acid is a heterocyclic compound with the following key identifiers:
| Property | Value | Source |
| CAS Number | 387361-10-6 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | |
| IUPAC Name | 2,8-dimethylquinoline-3-carboxylic acid |
The molecular structure consists of a quinoline core, which is a bicyclic aromatic heterocycle, with methyl groups substituted at positions 2 and 8, and a carboxylic acid group at position 3.
Molecular Structure:
Caption: Generalized synthetic workflow for quinoline-3-carboxylic acids.
Experimental Protocol (Hypothetical)
-
Ring Formation (e.g., Combes Quinoline Synthesis):
-
React 2-methylaniline with an appropriate β-diketone under acidic conditions to form the substituted quinoline core. The choice of β-diketone will determine the substitution pattern at positions 2 and 3.
-
-
Introduction of the Carboxylic Acid Group:
-
If the precursor from step 1 does not already contain the carboxylate functionality at the 3-position, a subsequent carbonylation reaction can be employed. As described in patent CN101781247B, this can be achieved by reacting a dihalo-quinoline precursor with carbon monoxide in the presence of a palladium catalyst. [2]3. Selective Decarboxylation:
-
The carbonylation step may result in dicarboxylic acids. Selective decarboxylation at the 2-position can be achieved by heating, yielding the desired 3-quinoline carboxylic acid. [2]4. Purification and Characterization:
-
The final product would be purified using standard techniques such as recrystallization or column chromatography.
-
Characterization would be performed using spectroscopic methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR would confirm the presence and positions of the methyl and carboxylic acid groups, as well as the aromatic protons of the quinoline ring.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern consistent with the structure of 2,8-Dimethylquinoline-3-carboxylic acid. While specific spectra for this compound are not readily available, data for related dimethylquinolines can provide expected fragmentation patterns. [3] * Infrared Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretching) and the aromatic ring system.
-
-
Potential Therapeutic Applications and Biological Activity
The quinoline-3-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities. While specific biological data for 2,8-Dimethylquinoline-3-carboxylic acid is limited in the public domain, its structural features suggest potential in several therapeutic areas.
Antiproliferative and Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of quinoline-3-carboxylic acid derivatives against various cancer cell lines. [4]The planar quinoline ring system can intercalate with DNA, and the carboxylic acid group can participate in hydrogen bonding interactions with biological targets. The methyl groups at positions 2 and 8 can influence the compound's lipophilicity and steric interactions within protein binding pockets, potentially enhancing selectivity and potency.
Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a crucial enzyme in cell signaling pathways often dysregulated in cancer. [5]Some of these derivatives have shown inhibitory activity with IC₅₀ values in the micromolar range. [5]
Caption: Putative mechanism of antiproliferative action.
Antimalarial Potential
The quinoline core is famously present in several antimalarial drugs, such as chloroquine and mefloquine. Bisquinoline derivatives, which are structurally related to the topic compound, have shown potent antimalarial activity. [6]The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the malaria parasite.
Anti-inflammatory Properties
Quinoline-2-carboxylic acid derivatives have been shown to possess anti-inflammatory and analgesic activity. [7]The structural similarity suggests that 2,8-Dimethylquinoline-3-carboxylic acid may also exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or enzymes.
Future Directions and Conclusion
2,8-Dimethylquinoline-3-carboxylic acid represents a promising, yet underexplored, molecule within the vast chemical space of quinoline derivatives. The established synthetic methodologies for this class of compounds provide a clear path for its preparation and subsequent biological evaluation. Based on the known pharmacology of structurally related compounds, future research should focus on:
-
Optimized Synthesis: Development of a high-yield, scalable synthesis protocol for 2,8-Dimethylquinoline-3-carboxylic acid.
-
In-depth Biological Screening: Comprehensive evaluation of its antiproliferative, antimalarial, and anti-inflammatory activities using a panel of relevant in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that govern potency and selectivity.
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Kumar, A., Sharma, S., & Kumar, R. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
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Gao, W., et al. (2014). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]
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SpectraBase (n.d.). 3-Quinolinecarboxylic acid, 4-[4-(dimethylamino)phenyl]-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-, propyl ester. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's In-depth Technical Guide to the Solubility of 2,8-Dimethylquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Critical Path of Solubility in Drug Discovery
In the landscape of modern drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating the very feasibility of a compound's journey from a laboratory curiosity to a life-saving therapeutic. This guide is crafted to provide a deep, actionable understanding of the solubility characteristics of 2,8-Dimethylquinoline-3-carboxylic acid, a member of a chemical class with significant therapeutic interest.
As a Senior Application Scientist, my aim is not merely to present data, but to illuminate the scientific reasoning behind it. We will explore not just what the solubility profile of this compound and its close analogues looks like, but why it behaves as it does, and how this knowledge can be strategically leveraged in a research and development context. This document is structured to be a practical and comprehensive resource, blending theoretical principles with robust experimental methodologies.
The Molecular Architecture and its Solubility Implications
2,8-Dimethylquinoline-3-carboxylic acid belongs to the quinoline carboxylic acid family, a scaffold of considerable interest in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2] The solubility of this class of compounds is a complex interplay of its constituent parts:
-
The Quinoline Core: This bicyclic aromatic system is inherently hydrophobic, contributing to poor aqueous solubility.[3]
-
The Carboxylic Acid Group: This functional group is ionizable and capable of hydrogen bonding, which can enhance solubility in polar, protic solvents and, crucially, allows for pH-dependent solubility.
-
The Methyl Substituents: The two methyl groups at the 2 and 8 positions increase the lipophilicity of the molecule, further reducing its intrinsic solubility in aqueous media.
The precise positioning of these methyl groups can subtly influence crystal lattice energy and intermolecular interactions, leading to variations in solubility even between isomers.
Predicting Solubility: A Qualitative Overview
The fundamental principle of "like dissolves like" provides a strong predictive framework. The presence of both a large, nonpolar aromatic system and a polar, ionizable carboxylic acid group suggests a nuanced solubility profile.
Experimental Determination of Solubility: A Methodical Approach
To move from prediction to empirical fact, rigorous experimental determination of solubility is essential. Two primary types of solubility measurements are pertinent in a drug discovery setting: kinetic and thermodynamic solubility.
Kinetic Solubility Assay
This high-throughput method is invaluable in early-stage discovery for rapid screening of large numbers of compounds. It measures the solubility of a compound that has been precipitated from a DMSO stock solution into an aqueous buffer.[4][5]
Caption: The effect of pH on the aqueous solubility of a carboxylic acid.
The Influence of Temperature
For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is typically endothermic, meaning it consumes heat. An increase in temperature provides the energy needed to overcome the crystal lattice forces of the solid and to promote the mixing of the solute and solvent. [6]
Applications in Drug Development
Understanding the solubility of 2,8-Dimethylquinoline-3-carboxylic acid is not an academic exercise; it has profound implications for its development as a therapeutic agent. Quinolone-3-carboxylic acids have been investigated as antiproliferative agents and as inhibitors of protein kinase CK2. [7][8]
-
Bioavailability: Poor aqueous solubility is a major cause of low oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. [9]* Formulation: Solubility data is critical for developing appropriate dosage forms, whether for oral, intravenous, or other routes of administration.
-
In Vitro Assays: Inaccurate solubility data can lead to misleading results in biological assays, as the compound may precipitate in the assay medium.
By thoroughly characterizing the solubility of 2,8-Dimethylquinoline-3-carboxylic acid, researchers can make informed decisions about its potential as a drug candidate and devise strategies to overcome any solubility-related challenges.
Conclusion
The solubility of 2,8-Dimethylquinoline-3-carboxylic acid is a multifaceted property governed by its molecular structure and the surrounding environment. While direct experimental data for this specific isomer is sparse, a robust understanding of its likely behavior can be derived from closely related analogs and fundamental chemical principles. This guide has provided a framework for both predicting and experimentally determining its solubility, emphasizing the critical influence of solvent choice, pH, and temperature. For professionals in drug discovery and development, a thorough and early characterization of solubility is an indispensable step in the path to identifying and advancing promising new therapeutic agents.
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The Quinoline-3-Carboxylic Acid Core: From Obscurity to a Cornerstone of Antibacterial Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring system, a bicyclic aromatic heterocycle, has been a recurring motif in medicinal chemistry for over a century, famously forming the backbone of antimalarial drugs like quinine and chloroquine. However, it was the specific substitution of a carboxylic acid at the 3-position that unlocked a completely new therapeutic chapter for this scaffold. This guide provides a comprehensive technical overview of the discovery and history of quinoline-3-carboxylic acids, tracing their journey from early organic synthesis curiosities to the progenitors of the vast and potent class of fluoroquinolone antibiotics. We will delve into the key synthetic innovations, the serendipitous discovery of their profound biological activity, the systematic evolution of their structure-activity relationships (SAR), and the molecular mechanisms that underpin their therapeutic power.
Early Syntheses of the Quinoline Carboxylic Acid Scaffold
While the quinoline core was first isolated from coal tar in 1834, the deliberate synthesis of quinoline carboxylic acids emerged in the late 19th century as organic chemistry flourished. One of the earliest notable methods for creating a quinoline carboxylic acid framework was the Doebner reaction , discovered by Oscar Doebner in 1887.[1][2] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[1]
Though not producing the 3-carboxylic acid isomer that would later become the pharmacophore for antibiotics, the Doebner reaction is a crucial historical landmark, demonstrating the early exploration of this chemical space. A variety of named reactions for quinoline synthesis were discovered in a remarkably short period in the late 1800s, including the Skraup, Combes, and Friedländer syntheses, reflecting the intense scientific and commercial interest in these heterocycles for dyes and other applications.[3][4]
However, the most pivotal synthetic development for the future of antibacterial quinolones was the Gould-Jacobs reaction , first reported in 1939.[5] This versatile and enduring method provided a reliable pathway to 4-hydroxyquinoline-3-carboxylic acid esters, the direct precursors to the biologically active quinolones.
The Gould-Jacobs Reaction: A Foundational Synthesis
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature intramolecular cyclization.[6][7] Subsequent hydrolysis of the resulting ester and, if desired, decarboxylation, yields the 4-quinolinone core.[6] The elegance of this reaction lies in its ability to construct the core heterocyclic system with the crucial 3-carboxylic acid group already in place.
Mechanism of the Gould-Jacobs Reaction
The reaction proceeds through a well-established mechanism:
-
Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[7]
-
Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[6] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents like diphenyl ether.
Caption: Mechanism of the Gould-Jacobs reaction.
Experimental Protocol: Classical Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol is a representative example of the classical Gould-Jacobs reaction.
-
Step 1: Condensation
-
In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
-
-
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxyquinoline-3-carboxylate product to precipitate.
-
Add a non-polar solvent like hexane to further facilitate precipitation.
-
Collect the solid product by filtration and wash with the non-polar solvent.
-
-
Step 3: Hydrolysis (Optional, to the carboxylic acid)
-
Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The Serendipitous Discovery of Antibacterial Activity: Nalidixic Acid
For decades, quinoline-3-carboxylic acids remained largely in the realm of synthetic organic chemistry. Their profound biological potential was unrealized until a serendipitous discovery in the early 1960s. While attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with a distinct 1,8-naphthyridine core (an aza-bioisostere of quinoline) but sharing the key 4-oxo-3-carboxylic acid moiety. This compound, named nalidixic acid , was introduced for clinical use in 1967 and marked the birth of the quinolone class of antibiotics.
Nalidixic acid exhibited modest activity, primarily against Gram-negative bacteria, and was mainly used for treating urinary tract infections. Despite its limitations, its discovery was a watershed moment, proving that this chemical scaffold possessed a novel mechanism of antibacterial action.
The Dawn of the Fluoroquinolones: A Quantum Leap in Potency and Spectrum
The true therapeutic potential of the quinolone-3-carboxylic acid core was unleashed with the advent of the fluoroquinolones . The breakthrough came with the strategic addition of a fluorine atom at the C-6 position of the quinoline ring. This single modification dramatically increased the potency of the compounds by enhancing their ability to inhibit bacterial DNA gyrase. Norfloxacin was the first of this new generation, exhibiting significantly improved activity against a broader range of Gram-negative bacteria, including Pseudomonas aeruginosa.
This discovery triggered an explosion of research, with chemists systematically modifying the quinolone scaffold at various positions to optimize antibacterial activity, pharmacokinetic properties, and safety profiles. This led to the classification of quinolones into distinct "generations," each representing a significant advancement in clinical utility.
The Evolution of Structure-Activity Relationships (SAR)
The development of fluoroquinolones is a masterclass in medicinal chemistry, demonstrating how rational modifications to a core scaffold can lead to profound improvements in therapeutic efficacy. The key positions for modification on the 4-oxo-quinoline-3-carboxylic acid core are N-1, C-5, C-6, C-7, and C-8.[3]
| Position | Modification | Impact on Activity & Properties | Representative Drug(s) |
| N-1 | Small alkyl (e.g., ethyl), cyclopropyl | A cyclopropyl group generally provides the most potent activity against Gram-negative bacteria, including P. aeruginosa.[3] | Nalidixic acid (ethyl), Ciprofloxacin (cyclopropyl) |
| C-5 | Amino group | Improves overall potency.[3] | Grepafloxacin |
| C-6 | Fluorine | Crucial for high potency . Enhances DNA gyrase inhibition and Gram-positive activity. | Norfloxacin, Ciprofloxacin |
| C-7 | Piperazine ring and its derivatives | Markedly increases activity against Gram-negative bacteria, including P. aeruginosa, and adds Gram-positive coverage.[3] Modifications to the piperazine ring can improve pharmacokinetics and reduce side effects. | Ciprofloxacin, Levofloxacin |
| C-8 | Halogen (F, Cl), Methoxy | A halogen at C-8 can improve oral absorption and anaerobic activity.[3] A methoxy group can enhance activity against atypical pathogens. | Sparfloxacin (F), Moxifloxacin (methoxy) |
Generalized Synthetic Workflow for Fluoroquinolones
The synthesis of modern fluoroquinolones often follows a convergent strategy, where the core quinoline ring is first constructed, followed by the addition of the crucial C-7 substituent.
Caption: A generalized workflow for the synthesis of fluoroquinolone antibiotics.
Generations of Fluoroquinolones and their Evolving Spectrum
The systematic optimization of the fluoroquinolone scaffold has led to a widely accepted generational classification based on their antibacterial spectrum.
| Generation | Representative Drug(s) | Key Structural Features | Antibacterial Spectrum |
| First | Nalidixic acid | Naphthyridine core, no C-6 fluorine | Narrow spectrum, mainly against Gram-negative enteric bacteria. Used for uncomplicated UTIs. |
| Second | Ciprofloxacin, Norfloxacin | C-6 Fluorine , N-1 cyclopropyl, C-7 piperazine | Excellent Gram-negative activity (including P. aeruginosa), moderate Gram-positive and atypical coverage. |
| Third | Levofloxacin | Often chiral (S-enantiomer of ofloxacin), modifications at C-7 and C-8 | Expanded activity against Gram-positive bacteria (especially Streptococcus pneumoniae) and atypical pathogens. |
| Fourth | Moxifloxacin | C-8 methoxy group, bulky C-7 substituent | Broadest spectrum, with enhanced activity against Gram-positive bacteria and significant anaerobic coverage. |
Comparative In Vitro Activity (MIC90, µg/mL)
| Organism | Nalidixic Acid | Ciprofloxacin (2nd Gen) | Levofloxacin (3rd Gen) | Moxifloxacin (4th Gen) |
| Escherichia coli | 16 - >1024 | 0.06 - 1.0 | 0.12 - 2.0 | 0.06 - 0.25 |
| Pseudomonas aeruginosa | >1024 | 0.5 - 2.0 | 1.0 - 8.0 | 4.0 - 8.0 |
| Staphylococcus aureus (MSSA) | >1024 | 0.5 - 1.0 | 0.5 - 2.0 | 0.12 - 0.25 |
| Streptococcus pneumoniae | >1024 | 1.0 - 4.0 | 1.0 - 2.0 | 0.12 - 0.25 |
(Note: MIC values can vary significantly based on the specific strain and testing methodology. The values presented are representative ranges.)
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[3] These enzymes are crucial for managing the topology of bacterial DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, which is essential for the initiation of replication.
-
Topoisomerase IV: Primarily involved in decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.
The quinolones bind to the complex formed between these enzymes and DNA, stabilizing it in a state where the DNA is cleaved. This ternary complex blocks the progression of the replication fork, leading to a cascade of events including the cessation of DNA synthesis, induction of the SOS response, and ultimately, cell death. Eukaryotic cells do not possess DNA gyrase, and their topoisomerase II enzymes have a much lower affinity for quinolones, which provides the basis for the selective toxicity of these drugs against bacteria.
Mechanism of Action of Quinolone Antibiotics
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An In-depth Technical Guide to 2,8-Dimethylquinoline-3-carboxylic Acid: Structural Analogs and Derivatives
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Among these, quinoline-3-carboxylic acids represent a particularly significant class, recognized for their therapeutic potential. This guide focuses on a specific, yet important, member of this family: 2,8-Dimethylquinoline-3-carboxylic acid . We will delve into its structural analogs and derivatives, exploring the synthesis, structure-activity relationships (SAR), and mechanistic underpinnings that drive their biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this chemical space.
The Core Moiety: 2,8-Dimethylquinoline-3-carboxylic Acid
The foundational structure, 2,8-dimethylquinoline-3-carboxylic acid, features a quinoline ring system substituted with two methyl groups at positions 2 and 8, and a carboxylic acid group at position 3. The strategic placement of these functional groups significantly influences the molecule's physicochemical properties and its interactions with biological targets. The carboxylic acid at the C-3 position is a critical feature, often essential for the biological activity of quinoline-based compounds.[1]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂[2][3] |
| Molecular Weight | 201.22 g/mol [3] |
| CAS Number | Not explicitly available for 2,8-dimethyl derivative, but related structures are cataloged. |
Synthesis of the Quinoline-3-Carboxylic Acid Scaffold
The synthesis of quinoline-3-carboxylic acids and their derivatives can be achieved through several established synthetic routes. A common and effective approach involves the condensation of appropriately substituted anilines with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group manipulations.
General Synthetic Protocol: A Step-by-Step Guide
A prevalent method for constructing the quinoline ring is the Gould-Jacobs reaction . The following protocol outlines a generalized procedure adaptable for the synthesis of various substituted quinoline-3-carboxylic acids.
Step 1: Condensation
-
An appropriately substituted aniline (e.g., 2-methylaniline for the 8-methyl substitution) is reacted with diethyl (ethoxymethylene)malonate (EMME).
-
The reaction is typically carried out in a suitable solvent, such as ethanol or toluene, and may be heated to drive the reaction to completion.
-
The intermediate, a diethyl 2-(((substituted-phenyl)amino)methylene)malonate, is formed.
Step 2: Cyclization
-
The intermediate from Step 1 is subjected to thermal cyclization at high temperatures (typically >200 °C), often using a high-boiling point solvent like Dowtherm A.
-
This step results in the formation of the quinoline ring system, yielding an ethyl 4-hydroxy-quinoline-3-carboxylate derivative.
Step 3: Functional Group Interconversion and Derivatization
-
The 4-hydroxy group can be converted to other functionalities, such as a chloro group, using reagents like phosphorus oxychloride (POCl₃).
-
The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid using standard basic or acidic hydrolysis conditions.
-
Further modifications to the quinoline core or the substituents can be performed at this stage to generate a library of analogs.
A patent describes a method for synthesizing substituted 3-quinoline carboxylic acids from functionalized quinolines through carbonylation and selective decarboxylation.[4] Another efficient method for preparing 1,2-dihydroquinoline-3-carboxylic acid derivatives involves a magnesium amide-induced sequential conjugate addition–aldol type condensation.[5]
Structural Analogs and Derivatives: Exploring Chemical Diversity
The therapeutic potential of the quinoline-3-carboxylic acid scaffold can be extensively explored by creating a diverse library of structural analogs and derivatives. Modifications can be strategically introduced at various positions of the quinoline ring to modulate biological activity, selectivity, and pharmacokinetic properties.
Key Positions for Modification and Their Impact
A structure-activity relationship study on quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase identified three critical regions for substitution: the C(2) position, the C(4) position, and the benzo portion of the quinoline ring.[6]
-
Position 2: The methyl group at the C-2 position can be replaced with a variety of substituents. Introducing bulky hydrophobic groups at this position has been shown to be necessary for certain biological activities.[6]
-
Position 3 (Carboxylic Acid and its Derivatives): The carboxylic acid group at C-3 is often crucial for activity, potentially acting as a key binding motif to biological targets.[1] It can be converted to esters, amides, or other bioisosteres to alter properties like cell permeability and metabolic stability. For instance, converting the carboxylic acid to an ester has been shown to improve oral absorption in some cases.[7]
-
Position 8: The methyl group at the C-8 position influences the steric and electronic properties of the benzo portion of the quinoline ring. Modifications at this position can impact target binding and overall molecular conformation.
-
Other Positions on the Benzo Ring (C-5, C-6, C-7): Substitution at these positions with various functional groups (e.g., halogens, alkoxy, nitro) can fine-tune the electronic properties and lipophilicity of the molecule, thereby influencing its biological activity and pharmacokinetic profile.
Synthesis of Derivatives
The synthesis of various derivatives often involves standard organic chemistry transformations. For example, the carboxylic acid can be converted to an acid chloride and then reacted with amines or alcohols to form amides or esters, respectively.[8]
Biological Activities and Therapeutic Potential
Quinoline-3-carboxylic acid derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.
Anticancer Activity
Many quinoline derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[9][10] One of the key mechanisms of anticancer activity for certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[1][11] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[1] By inhibiting hDHODH, these compounds deplete the pyrimidine pool required for DNA and RNA synthesis, leading to cell growth arrest.[1]
Studies have shown that 2,4-disubstituted quinoline-3-carboxylic acid derivatives can exhibit micromolar inhibition against cancer cell lines like MCF-7 and K562 with improved selectivity compared to their ester parent compounds.[12]
Anti-inflammatory Activity
Certain quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties.[9] In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds showed appreciable anti-inflammatory effects without causing cytotoxicity to the inflamed macrophages.[9]
Antimalarial Activity
The quinoline scaffold is famously present in several antimalarial drugs. Research has shown that derivatives of quinoline-3-carboxylic acid, particularly bisquinolines, can display potent antimalarial activity.[13]
Antibacterial Activity
Quinolone antibiotics, which contain a 4-oxo-quinoline-3-carboxylic acid core, are a well-established class of antibacterial agents.[14] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.[1] The carboxylic acid group at the C-3 position is critical for this activity.[1]
Structure-Activity Relationship (SAR) Insights
Systematic studies on the structure-activity relationships of quinoline-3-carboxylic acid derivatives have provided valuable insights for the rational design of more potent and selective compounds.
The following diagram illustrates the key structural features of the quinoline-3-carboxylic acid scaffold and their general influence on biological activity.
Caption: Key structural modification points on the quinoline-3-carboxylic acid scaffold.
Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay is crucial for evaluating the potential of synthesized analogs as anticancer agents targeting pyrimidine biosynthesis.[11]
Objective: To determine the in vitro inhibitory activity of test compounds against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with detergent)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the DHODH enzyme, the test compound at various concentrations, and decylubiquinone.
-
Initiate the reaction by adding dihydroorotate.
-
Immediately monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of DCIP reduction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) by plotting the percentage of inhibition against the compound concentration.
Cellular Proliferation Assay (MTT Assay)
This assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To evaluate the antiproliferative activity of the synthesized analogs against cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.[11]
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Conclusion and Future Directions
2,8-Dimethylquinoline-3-carboxylic acid and its derivatives represent a promising area of research in medicinal chemistry. The versatility of the quinoline scaffold, combined with the strategic importance of the 3-carboxylic acid moiety, provides a solid foundation for the development of novel therapeutic agents. The insights gained from SAR studies continue to guide the design of more potent and selective compounds with potential applications in oncology, inflammation, and infectious diseases.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesizing novel analogs with diverse substitutions to further probe the SAR.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic profiling: Optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to enhance their drug-like characteristics.
-
In vivo efficacy studies: Evaluating the therapeutic potential of promising candidates in relevant animal models.
By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the full therapeutic potential of 2,8-dimethylquinoline-3-carboxylic acid and its analogs can be realized.
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Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
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Lu, Y., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 56(1), 228-234. [Link]
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Althuis, T. H., et al. (1980). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262-269. [Link]
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Al-Ostoot, F. H., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Archiv der Pharmazie, e2300465. [Link]
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Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
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Katritzky, A. R., et al. (1998). Convenient synthesis of 1,2-dihydroquinoline-3-carboxylic acid and 2H-1-benzothiopyran-3-carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2583-2586. [Link]
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Hafez, H. N., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2949. [Link]
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Potential biological activities of substituted quinoline-3-carboxylic acids
An In-Depth Technical Guide to the Potential Biological Activities of Substituted Quinoline-3-Carboxylic Acids
Authored by Gemini, Senior Application Scientist
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its myriad derivatives, substituted quinoline-3-carboxylic acids have garnered significant attention for their broad and potent biological activities. This technical guide provides an in-depth exploration of this chemical class, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core synthetic strategies, delve into the primary therapeutic applications—including anticancer, antibacterial, anti-inflammatory, and antiviral activities—and elucidate the underlying mechanisms of action. This guide emphasizes the causality behind experimental choices, provides validated protocols, and synthesizes structure-activity relationship (SAR) data to offer a comprehensive resource for advancing the discovery and development of novel quinoline-3-carboxylic acid-based therapeutics.
Introduction: The Quinoline Core in Modern Drug Discovery
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged scaffold in drug development.[1][2] Its derivatives exhibit a vast array of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[3][4] The introduction of a carboxylic acid moiety at the 3-position, in particular, has proven to be a critical pharmacophoric feature, enhancing binding to biological targets and modulating pharmacokinetic properties. This guide focuses specifically on these substituted quinoline-3-carboxylic acids, examining the chemical substitutions that give rise to their diverse and potent biological activities.
Foundational Synthetic Strategies
The rational design of novel therapeutics begins with robust and flexible synthetic methodologies. The construction of the quinoline-3-carboxylic acid core can be achieved through several classic and modern organic reactions. The choice of a specific synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Protocols
Several named reactions are instrumental in synthesizing the quinoline scaffold.
-
Friedländer Annulation: This is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. It offers a direct route to substituted quinolines.[4]
-
Pfitzinger Reaction: An extension of the Friedländer synthesis, the Pfitzinger reaction utilizes isatin and a carbonyl compound to produce substituted quinoline-4-carboxylic acids, which can be precursors or related structures to the 3-carboxylic acid variants.[4]
-
Doebner Reaction: This three-component reaction involves an aromatic amine, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[5] Modifications of this approach can be adapted for 3-carboxylic acid synthesis.
-
Gould-Jacobs Reaction: This multi-step synthesis is particularly relevant for producing 4-hydroxyquinoline-3-carboxylic acid esters, which are key intermediates for many quinolone antibiotics.
Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids
This protocol describes a common transformation for creating a specific class of quinoline-3-carboxylic acids from their 2-chloro precursors, a method often employed for scaffold diversification.[6]
Rationale: The hydrolysis of a 2-chloroquinoline intermediate is a robust method to introduce a 2-oxo group. The use of acetic acid and water under reflux provides the necessary acidic and aqueous environment for the nucleophilic substitution of the chlorine atom by a hydroxyl group, which then tautomerizes to the more stable 2-oxo form.
Step-by-Step Procedure:
-
Reaction Setup: Suspend the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in a mixture of glacial acetic acid (25 mL) and water (1.5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Bring the suspension to a boil with continuous stirring. Maintain the reflux for 12–24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Add water (100 mL) to the cooled reaction mixture to precipitate the product.
-
Isolation: Collect the solid product by filtration. Wash the collected solid with water (2 x 20 mL) to remove any residual acid.
-
Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight.
Caption: Workflow for the synthesis of 2-oxo-quinoline-3-carboxylic acids.
Anticancer Activities
The quinoline scaffold is a mainstay in oncology drug discovery. Substituted quinoline-3-carboxylic acids have demonstrated potent antiproliferative activity across a range of cancer cell lines through diverse mechanisms of action.[7]
Mechanisms of Action
-
Kinase Inhibition: Many quinoline derivatives function as inhibitors of protein kinases that are critical for cancer cell proliferation and survival. For instance, certain derivatives inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), key drivers of angiogenesis and tumor growth.[7] Others have been identified as potent inhibitors of Protein Kinase CK2, a protein involved in cell growth and proliferation.[8]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a hallmark of effective chemotherapy.[7]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these molecules can halt the uncontrolled division of cancer cells.[7]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Some quinoline carboxylic acids, like brequinar, inhibit DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, thereby starving cancer cells of essential building blocks for DNA and RNA synthesis.[9]
Quantitative Data: Antiproliferative Activity
The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Target/Cell Line | IC₅₀ (µM) | Reference |
| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [8] |
| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast) | Micromolar | [10] |
| 2,4-disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar | [10] |
| Quinoline-3-carboxamide furan-derivative | EGFR | 2.61 | [11] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability in response to a test compound.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline-3-carboxylic acid derivative. Remove the old medium from the wells and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline hybrids.[11]
Antibacterial Activities
The discovery of nalidixic acid, a quinolone, in the 1960s paved the way for a major class of antibiotics. Modern fluoroquinolones, such as Ciprofloxacin, are structurally related to quinoline-3-carboxylic acids and are used to treat a wide range of bacterial infections.[12]
Mechanism of Action
The primary antibacterial mechanism of quinolones is the inhibition of two essential bacterial enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is responsible for separating interlinked daughter DNA strands following replication.
By inhibiting these enzymes, quinoline-3-carboxylic acid derivatives block DNA replication, leading to DNA damage and rapid bacterial cell death.[12][13]
Quantitative Data: Antibacterial Potency
Antibacterial activity is often measured as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| [2,3′-biquinoline]-4-carboxylic acid analogs | E. coli | 13.7 - 20.7 (mean inhibition zone in mm) | [3] |
| 7-amino-substituted quinoline-3-carboxylic acids | Gram-positive & Gram-negative | Potent | [14] |
| Various quinoline derivatives | E. coli | 100 | [15] |
| Various quinoline derivatives | P. aeruginosa | 100 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent. It allows for the testing of multiple compounds against various bacterial strains simultaneously in a high-throughput format.
Step-by-Step Procedure:
-
Prepare Inoculum: Culture the bacterial strain (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result can be read visually or with a plate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory and Antiviral Activities
Anti-inflammatory Properties
Chronic inflammation underlies many diseases. Quinoline derivatives have shown significant anti-inflammatory properties, making them attractive candidates for treating inflammatory disorders.[3]
-
Mechanism: The anti-inflammatory effects can be mediated through various pathways. Some compounds down-regulate T-cell function, which is critical in autoimmune and inflammatory responses.[16] Others are thought to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[17]
-
Quantitative Activity: Studies have shown that quinoline-3-carboxylic acids can inhibit hemolysis in a dose-dependent manner and show appreciable anti-inflammatory effects in macrophage-based assays.[18][19] For instance, one derivative achieved 84.8% inhibition of hemolysis, indicating membrane-stabilizing and anti-inflammatory activity.[18]
Antiviral Potential
The quinoline core is also being explored for its antiviral activity against a range of viruses.[20]
-
Mechanism: The mechanisms can be virus-specific. For example, one quinoline carboxylic acid derivative was found to counter the inhibitory effect of the influenza A viral protein NS1 on host mRNA export by boosting the expression of the nuclear transport receptor NXF1.[21] This highlights a strategy of targeting host factors to create broad-spectrum antivirals.
Structure-Activity Relationships (SAR)
Understanding how chemical structure relates to biological activity is crucial for rational drug design. For quinoline carboxylic acids, specific substitutions at key positions on the ring system dictate their potency and selectivity.
-
Position C2: Bulky, hydrophobic substituents at this position are often necessary for potent activity, particularly for DHODH inhibition in anticancer applications.[9]
-
Position C3: The carboxylic acid group is a critical pharmacophore. Its ability to form hydrogen bonds and salt bridges is essential for binding to many target enzymes.[9] Converting the acid to an ester often reduces activity, highlighting the importance of the acidic proton.[10]
-
Position C6: The presence of a fluorine atom at C6 is a hallmark of the highly potent fluoroquinolone antibiotics, significantly enhancing their antibacterial activity.[14]
-
Position C7: For antibacterial agents, a piperazinyl ring or similar nitrogen-containing heterocycle at the C7 position is crucial for broad-spectrum activity and potency.[13][14]
-
Benzo Ring Substitutions: Modifications on the fused benzene ring can fine-tune the electronic and steric properties of the molecule, impacting its binding affinity and pharmacokinetic profile.[9]
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An In-Depth Technical Guide to the Synthesis of 2,8-Dimethylquinoline-3-carboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline-3-Carboxylic Acid Scaffold
The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Within this class, quinoline-3-carboxylic acids are of particular interest to the pharmaceutical industry. This structural framework is a key component in a variety of therapeutic agents, exhibiting activities that include antibacterial, anticancer, and anti-inflammatory properties. The precise substitution pattern on the quinoline nucleus allows for the fine-tuning of a compound's pharmacological profile, making the development of robust and versatile synthetic routes to novel derivatives a critical endeavor in medicinal chemistry.
This guide provides a comprehensive, in-depth exploration of a viable and scientifically sound synthetic pathway to 2,8-dimethylquinoline-3-carboxylic acid, a bespoke derivative with potential for further elaboration in drug discovery programs. The presented synthesis is a multi-step process, grounded in established and reliable organic transformations. As your senior application scientist, this document will not only provide a step-by-step protocol but will also delve into the underlying mechanisms and the rationale for the chosen experimental conditions, ensuring a thorough understanding of the entire synthetic cascade.
Strategic Overview of the Synthesis
The synthesis of 2,8-dimethylquinoline-3-carboxylic acid can be strategically approached through a modified Gould-Jacobs reaction, followed by a series of functional group interconversions. This pathway offers a logical and efficient means of constructing the target molecule from readily available starting materials. The overall transformation can be dissected into four principal stages:
-
Condensation and Cyclization: Formation of the core quinoline ring system.
-
Saponification: Hydrolysis of the ester to the carboxylic acid.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro substituent.
-
Deoxygenation: Reductive removal of the 4-chloro group to yield the final product.
Figure 1: High-level overview of the synthetic strategy.
Part 1: Construction of the Quinoline Core via Modified Gould-Jacobs Reaction
The cornerstone of this synthesis is the construction of the quinoline nucleus. The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines from anilines and β-keto esters.[1] In our modified approach, we utilize 2,6-dimethylaniline as the aniline component and a reactive derivative of ethyl acetoacetate to introduce the C2-methyl and C3-carboxylate functionalities.
Step 1.1: Condensation to Form the Enamine Intermediate
The initial step involves the reaction of 2,6-dimethylaniline with diethyl 2-acetyl-3-ethoxyacrylate. This is a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the acrylate, followed by the elimination of ethanol to form a stable enamine intermediate. The steric hindrance from the two methyl groups on the aniline may slow the reaction rate, necessitating elevated temperatures.
Step 1.2: Thermal Cyclization
The enamine intermediate undergoes a thermal, intramolecular cyclization. This is an electrocyclic reaction where the aniline ring attacks the ketone carbonyl. This step is typically the most energy-intensive part of the Gould-Jacobs reaction and often requires high temperatures, commonly achieved by using a high-boiling solvent like diphenyl ether.[2] The subsequent tautomerization leads to the aromatic 4-hydroxyquinoline ring system.
Figure 2: Mechanism of the modified Gould-Jacobs reaction.
Experimental Protocol 1: Synthesis of Ethyl 2,8-Dimethyl-4-hydroxyquinoline-3-carboxylate
| Parameter | Value | Rationale |
| Reactants | 2,6-Dimethylaniline (1.0 eq), Diethyl 2-acetyl-3-ethoxyacrylate (1.1 eq) | A slight excess of the acrylate ensures complete consumption of the aniline. |
| Solvent | Diphenyl ether | High boiling point (259 °C) facilitates the high-temperature cyclization. |
| Temperature | 240-250 °C | Empirically determined to be optimal for the thermal cyclization step.[2] |
| Reaction Time | 1-2 hours | Monitored by TLC until disappearance of the enamine intermediate. |
| Work-up | Cool, dilute with hexane, filter the precipitate. | The product is typically a solid that precipitates upon cooling and dilution. |
| Purification | Recrystallization from ethanol or a similar solvent. | To remove any unreacted starting materials or side products. |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,6-dimethylaniline and diethyl 2-acetyl-3-ethoxyacrylate in diphenyl ether.
-
Heat the mixture to reflux (240-250 °C) with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the cooled mixture with hexane to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold hexane.
-
Purify the crude product by recrystallization from ethanol to afford ethyl 2,8-dimethyl-4-hydroxyquinoline-3-carboxylate as a crystalline solid.
Part 2: Saponification to the Carboxylic Acid
The second stage of the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.
Mechanism: Base-Catalyzed Ester Hydrolysis
The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the carboxylic acid and the ethoxide yields the carboxylate salt and ethanol. Acidic work-up then protonates the carboxylate to give the final carboxylic acid.
Experimental Protocol 2: Synthesis of 2,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid
| Parameter | Value | Rationale |
| Reactant | Ethyl 2,8-dimethyl-4-hydroxyquinoline-3-carboxylate (1.0 eq) | The starting material from the previous step. |
| Reagent | Aqueous Sodium Hydroxide (e.g., 10-20%) | A common and effective base for saponification.[3] |
| Solvent | Ethanol/Water mixture | Ensures solubility of both the ester and the hydroxide. |
| Temperature | Reflux | Increases the rate of the hydrolysis reaction. |
| Reaction Time | 2-4 hours | Monitored by TLC until complete consumption of the starting ester. |
| Work-up | Cool, acidify with HCl to precipitate the product. | Protonation of the carboxylate salt renders it insoluble in the aqueous medium. |
| Purification | Filter, wash with water, and dry. | The precipitated product is often pure enough for the next step. |
Procedure:
-
Suspend ethyl 2,8-dimethyl-4-hydroxyquinoline-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux with stirring for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 2,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid.
Part 3: Deoxygenation of the 4-Hydroxy Group
The final two stages involve the removal of the 4-hydroxy group. This is a common transformation in quinoline chemistry and is typically achieved in two steps: conversion to a 4-chloro derivative, followed by reductive dehalogenation.
Step 3.1: Chlorination with Phosphorus Oxychloride (POCl₃)
The 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone, is converted to the more reactive 4-chloroquinoline using a dehydrating/chlorinating agent such as phosphorus oxychloride.
Mechanism: The lone pair on the quinolone oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion at the C4 position, with the departure of the phosphate group, yields the 4-chloroquinoline.[4]
Figure 3: Simplified mechanism of chlorination.
Experimental Protocol 3: Synthesis of 4-Chloro-2,8-dimethylquinoline-3-carboxylic Acid
| Parameter | Value | Rationale |
| Reactant | 2,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) | The product from the saponification step. |
| Reagent | Phosphorus oxychloride (POCl₃) | A standard and effective reagent for this transformation.[4] |
| Temperature | Reflux (approx. 105 °C) | Provides the necessary energy for the reaction to proceed. |
| Reaction Time | 2-3 hours | Monitored by TLC. |
| Work-up | Cool, carefully quench with ice water, neutralize. | POCl₃ reacts violently with water; slow, controlled addition to ice is crucial. |
| Purification | Filter the precipitate, wash with water, and dry. | The product usually precipitates upon quenching and neutralization. |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Carefully add 2,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-chloro-2,8-dimethylquinoline-3-carboxylic acid.
Step 3.2: Catalytic Hydrogenation for Dechlorination
The final step is the reductive removal of the 4-chloro substituent. This is most effectively achieved by catalytic hydrogenation.
Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The catalyst facilitates the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond, with hydrogen gas serving as the reductant. A base, such as triethylamine, is often added to neutralize the HCl that is formed during the reaction.
Experimental Protocol 4: Synthesis of 2,8-Dimethylquinoline-3-carboxylic Acid
| Parameter | Value | Rationale |
| Reactant | 4-Chloro-2,8-dimethylquinoline-3-carboxylic acid (1.0 eq) | The chlorinated intermediate. |
| Catalyst | Palladium on Carbon (Pd/C, 5-10 mol%) | A highly effective and standard catalyst for dehalogenation.[5] |
| Hydrogen Source | Hydrogen gas (H₂) | The ultimate reducing agent. |
| Solvent | Ethanol or Methanol | Good solubility for the substrate and inert to the reaction conditions. |
| Base | Triethylamine or Sodium Acetate | To scavenge the HCl produced during the reaction. |
| Pressure | 1-4 atm (or balloon pressure) | Sufficient for the reaction to proceed at a reasonable rate. |
| Temperature | Room temperature to 50 °C | Mild conditions are typically sufficient. |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS. |
| Work-up | Filter off the catalyst, evaporate the solvent. | Simple removal of the heterogeneous catalyst. |
| Purification | Recrystallization. | To obtain the final product in high purity. |
Procedure:
-
Dissolve 4-chloro-2,8-dimethylquinoline-3-carboxylic acid in ethanol in a hydrogenation flask.
-
Add a catalytic amount of Pd/C and the base (e.g., triethylamine).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Continue the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system to yield the final product, 2,8-dimethylquinoline-3-carboxylic acid.
Conclusion and Future Perspectives
The multi-step synthesis outlined in this guide provides a robust and reliable pathway for the preparation of 2,8-dimethylquinoline-3-carboxylic acid. By leveraging a modified Gould-Jacobs reaction followed by a series of well-established functional group interconversions, this protocol offers a clear and logical approach for accessing this valuable scaffold. Each step has been detailed with an emphasis on the underlying chemical principles, providing the researcher with a comprehensive understanding of the entire synthetic sequence.
The final product, 2,8-dimethylquinoline-3-carboxylic acid, serves as a versatile platform for further chemical exploration. The carboxylic acid moiety is a handle for a wide array of subsequent modifications, such as amide bond formation, allowing for the generation of diverse chemical libraries for biological screening. The strategic placement of the methyl groups at the C2 and C8 positions also offers opportunities to investigate the impact of these substituents on the compound's physicochemical properties and biological activity. This guide, therefore, not only provides a means to an end but also opens the door to new avenues of research in the ever-evolving field of medicinal chemistry.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Jones, G. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons. [Link]
-
Ukrainets, I. V., et al. (2016). 4-Hydroxy-2-quinolones. 160. Synthesis and biological activity of 3-(R-benzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolines. Chemistry of Heterocyclic Compounds, 52(5), 332-337. [Link]
-
Maguire, M. P., et al. (1994). 4-Amino-3-quinolinecarboxylic acid esters: a new class of potent and systemically active antagonists of the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 37(14), 2129-2137. [Link]
-
Ren, Y., et al. (2018). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry, 42(40), 16694-16702. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
European Patent Office. Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,8-Dimethylquinoline-3-carboxylic Acid via Friedländer Annulation
This document provides a comprehensive technical guide for the synthesis of 2,8-Dimethylquinoline-3-carboxylic acid, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The protocol leverages the classic yet highly versatile Friedländer annulation reaction, offering a reliable pathway to this and other polysubstituted quinolines.
Introduction: The Significance of the Quinoline Core
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Specifically, quinoline-3-carboxylic acids have been identified as potent inhibitors of various enzymes and are crucial pharmacophores in drug design.[3][4] The Friedländer annulation, first reported in 1882, remains one of the most direct and efficient methods for constructing the quinoline ring system.[5][6] This reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7]
This guide details the synthesis of 2,8-Dimethylquinoline-3-carboxylic acid in a two-step process: (1) an acid-catalyzed Friedländer annulation to form the intermediate ester, followed by (2) saponification to yield the final carboxylic acid product.
The Friedländer Annulation: A Mechanistic Perspective
The Friedländer synthesis can be catalyzed by either acids or bases.[8] For the reaction between a 2-aminoaryl ketone and a β-ketoester, such as ethyl acetoacetate, an acid catalyst is generally preferred. This choice is strategic; it protonates the carbonyl of the β-ketoester, enhancing its electrophilicity for the initial condensation step, while simultaneously preventing undesirable base-catalyzed self-condensation of the ethyl acetoacetate, which can significantly lower the yield.[5]
Two primary mechanistic pathways are proposed for the Friedländer reaction[8]:
-
Aldol-First Pathway: The reaction begins with an acid-catalyzed aldol condensation between the 2-aminoaryl ketone and the enol form of the active methylene compound. The resulting aldol adduct then undergoes dehydration, followed by an intramolecular cyclization via imine formation and a final dehydration step to yield the aromatic quinoline ring.
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the aryl ketone and the carbonyl of the active methylene compound. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to form the final product.
Caption: General Mechanistic Pathways of the Friedländer Annulation.
Synthesis of 2,8-Dimethylquinoline-3-carboxylic acid
The target molecule is synthesized from 2-amino-3-methylacetophenone and ethyl acetoacetate . The reaction proceeds via the formation of ethyl 2,8-dimethylquinoline-3-carboxylate, which is subsequently hydrolyzed to the desired carboxylic acid.
Caption: Two-step synthesis of the target molecule.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of Ethyl 2,8-dimethylquinoline-3-carboxylate
| Materials & Reagents | Supplier | Purity | CAS No. |
| 2-Amino-3-methylacetophenone | Sigma-Aldrich | 97% | 6693-01-2 |
| Ethyl acetoacetate | Acros Organics | 99+% | 141-97-9 |
| p-Toluenesulfonic acid monohydrate | Alfa Aesar | 98% | 6192-52-5 |
| Toluene | Fisher Scientific | Anhydrous | 108-88-3 |
| Ethyl acetate | VWR | ACS Grade | 141-78-6 |
| Saturated Sodium Bicarbonate (aq) | Lab Prepared | - | - |
| Brine (Saturated NaCl aq) | Lab Prepared | - | - |
| Anhydrous Magnesium Sulfate | Fisher Scientific | Certified | 7487-88-9 |
Equipment:
-
Round-bottom flask with a reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-amino-3-methylacetophenone (10.0 g, 67.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (100 mL), followed by ethyl acetoacetate (9.6 g, 10.1 mL, 74.0 mmol, 1.1 equiv).
-
Add p-toluenesulfonic acid monohydrate (1.27 g, 6.7 mmol, 0.1 equiv) as the catalyst.
-
Heat the reaction mixture to reflux (approx. 110-115 °C) and stir vigorously. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.[9] The reaction is typically complete within 4-6 hours, or when no more water is collected.
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure ester.
Step 2: Saponification to 2,8-Dimethylquinoline-3-carboxylic acid
| Materials & Reagents | Supplier | Purity | CAS No. |
| Ethyl 2,8-dimethylquinoline-3-carboxylate | From Step 1 | - | 5928-97-2 |
| Sodium Hydroxide | Sigma-Aldrich | ≥98% | 1310-73-2 |
| Ethanol (95%) | Decon Labs | - | 64-17-5 |
| Deionized Water | - | - | 7732-18-5 |
| Hydrochloric Acid (2M) | Lab Prepared | - | - |
Procedure:
-
Dissolve the ethyl 2,8-dimethylquinoline-3-carboxylate (10.0 g, 43.6 mmol, 1.0 equiv) from Step 1 in 150 mL of 95% ethanol in a 500 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (5.2 g, 130.8 mmol, 3.0 equiv) in 50 mL of deionized water.
-
Add the aqueous NaOH solution to the ethanolic solution of the ester.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with stirring for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Slowly acidify the solution by adding 2M HCl dropwise with stirring until the pH is approximately 4-5. A precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water, and dry under vacuum to yield 2,8-Dimethylquinoline-3-carboxylic acid as a solid.
Experimental Workflow Visualization
Caption: Overall experimental workflow for the two-step synthesis.
Data Summary and Expected Results
| Parameter | Step 1 (Esterification) | Step 2 (Saponification) |
| Key Reagents | 2-Amino-3-methylacetophenone | Ethyl 2,8-dimethylquinoline-3-carboxylate |
| Ethyl acetoacetate | Sodium Hydroxide | |
| Catalyst/Reagent Molar Ratio | p-TSA (0.1 equiv) | NaOH (3.0 equiv) |
| Solvent | Toluene | Ethanol / Water |
| Temperature | Reflux (~110 °C) | Reflux (~85 °C) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Expected Yield | 75-85% | 90-98% |
| Product Appearance | White to pale yellow solid | White to off-white solid |
Troubleshooting and Scientific Insights
-
Low Yield in Step 1: If the yield of the Friedländer annulation is low, ensure all reagents are pure and the toluene is anhydrous. Water in the starting materials or solvent can hinder the reaction. Consider increasing the catalyst loading to 15 mol% or exploring alternative acid catalysts like trifluoroacetic acid or various Lewis acids.[8][11] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[12]
-
Incomplete Saponification (Step 2): If TLC shows remaining starting ester, extend the reflux time. Ensure at least 3 equivalents of NaOH are used to drive the reaction to completion and neutralize the acidic product as it forms.
-
Purification Challenges: The intermediate ester can sometimes be an oil. If it fails to crystallize, purification via silica gel column chromatography is the recommended alternative. For the final acid product, if it appears discolored, it can be recrystallized from an ethanol/water mixture.[10][13]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The carboxylic acid proton in the ¹H NMR spectrum will typically appear as a broad singlet far downfield (>12 ppm).
References
-
Wikipedia. (2023). Friedländer synthesis. Wikipedia. Retrieved January 17, 2026, from [Link]
-
Reddy, C. K., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Retrieved January 17, 2026, from [Link]
-
Potter, G. T., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. Retrieved January 17, 2026, from [Link]
-
Kamal, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Reddy, C. K., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2016). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Sławiński, J., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 2,8-Dimethylquinoline-3-carboxylic acid via the Gould-Jacobs Reaction
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Gould-Jacobs Reaction as a Cornerstone in Quinoline Synthesis
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The Gould-Jacobs reaction, a classical and versatile named reaction in organic chemistry, provides a robust and reliable pathway for the synthesis of 4-hydroxyquinoline derivatives.[1] This methodology is particularly valuable as it allows for the construction of the quinoline ring system from readily available anilines and β-ketoesters or their equivalents.
The reaction proceeds in a stepwise fashion, commencing with the condensation of an aniline with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate. This is followed by a high-temperature intramolecular cyclization to yield the 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis of the ester furnishes the desired quinoline-3-carboxylic acid. This application note provides a detailed, in-depth technical guide for the synthesis of a specific, substituted quinoline derivative, 2,8-dimethylquinoline-3-carboxylic acid, utilizing the Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis.
Reaction Mechanism and Rationale
The Gould-Jacobs reaction for the synthesis of 2,8-dimethylquinoline-3-carboxylic acid involves three key stages:
-
Condensation: The synthesis initiates with a nucleophilic attack of the amino group of 2,6-dimethylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl (2,6-dimethylanilino)methylenemalonate. This step is typically carried out at a moderately elevated temperature to drive the reaction to completion.
-
Thermal Cyclization: This is the pivotal and most energy-demanding step of the synthesis. The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization at high temperatures, typically in a high-boiling solvent like diphenyl ether or under solvent-free microwave irradiation.[2] The high thermal energy is necessary to overcome the activation barrier for the intramolecular ring closure, leading to the formation of the quinoline ring system. The ortho-methyl groups on the aniline ring can introduce steric hindrance, potentially requiring more forcing conditions to achieve efficient cyclization.
-
Hydrolysis: The final step involves the saponification of the ethyl ester group of the 4-hydroxy-2,8-dimethylquinoline-3-carboxylate intermediate. This is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the final carboxylic acid product.
The overall synthetic transformation is depicted below:
Caption: Overall workflow for the synthesis of 2,8-Dimethylquinoline-3-carboxylic acid.
Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the synthesis of 2,8-dimethylquinoline-3-carboxylic acid. Two alternative methods are presented for the critical thermal cyclization step: a classical thermal approach using a high-boiling solvent and a modern microwave-assisted method.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-Dimethylaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate | 98% | Sigma-Aldrich |
| Diphenyl ether | 99% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ACS reagent, ≥97.0%, pellets | Sigma-Aldrich |
| Hydrochloric acid (HCl) | ACS reagent, 37% | Sigma-Aldrich |
| Ethanol (EtOH) | 200 proof, anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Sigma-Aldrich |
| Hexanes | ACS reagent, ≥98.5% | Sigma-Aldrich |
Protocol 1: Classical Thermal Synthesis
Step 1: Condensation to form Diethyl (2,6-dimethylanilino)methylenemalonate
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylaniline (12.12 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).
-
Heat the reaction mixture in an oil bath at 120-130 °C for 2 hours with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate = 4:1).
-
After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. The resulting crude diethyl (2,6-dimethylanilino)methylenemalonate can be used directly in the next step without further purification.
Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat diphenyl ether (100 mL) to 250 °C in a heating mantle.
-
Slowly add the crude diethyl (2,6-dimethylanilino)methylenemalonate from the previous step to the hot diphenyl ether with vigorous stirring over a period of 15-20 minutes.
-
Maintain the reaction temperature at 250-255 °C for 30-45 minutes. The product will begin to precipitate out of the solution.
-
Allow the reaction mixture to cool to below 100 °C, and then add hexanes (100 mL) to facilitate further precipitation of the product.
-
Filter the solid product using a Büchner funnel and wash the filter cake with hexanes (3 x 50 mL) to remove the diphenyl ether.
-
The crude ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate can be purified by recrystallization from ethanol.
Step 3: Hydrolysis to form 2,8-Dimethylquinoline-3-carboxylic acid
-
In a 250 mL round-bottom flask, suspend the crude ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate (from the previous step) in a solution of sodium hydroxide (8 g, 0.2 mol) in water (80 mL) and ethanol (80 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and then dry in a vacuum oven at 60 °C.
Protocol 2: Microwave-Assisted Synthesis
Step 1: Condensation (as in Protocol 1)
Follow Step 1 of the Classical Thermal Synthesis protocol.
Step 2: Microwave-Assisted Thermal Cyclization
-
Place the crude diethyl (2,6-dimethylanilino)methylenemalonate (1.0 g, ~3.4 mmol) in a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250 °C and hold at this temperature for 15-20 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature. A solid product should form.
-
Add cold acetonitrile (5 mL) to the vial and break up the solid.
-
Filter the solid product and wash with a small amount of cold acetonitrile.
-
The crude ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate can be purified by recrystallization from ethanol.
Step 3: Hydrolysis (as in Protocol 1)
Follow Step 3 of the Classical Thermal Synthesis protocol.
Quantitative Data Summary
| Step | Reactant 1 | Amount (mol) | Reactant 2 | Amount (mol) | Product | Expected Yield |
| 1 | 2,6-Dimethylaniline | 0.1 | Diethyl ethoxymethylenemalonate | 0.1 | Diethyl (2,6-dimethylanilino)methylenemalonate | >95% (crude) |
| 2 (Thermal) | Intermediate from Step 1 | ~0.1 | - | - | Ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate | 70-80% |
| 2 (Microwave) | Intermediate from Step 1 | 0.0034 | - | - | Ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate | 75-85% |
| 3 | Intermediate from Step 2 | ~0.07 | NaOH | 0.2 | 2,8-Dimethylquinoline-3-carboxylic acid | 85-95% |
Visualization of the Reaction Mechanism
The detailed mechanism of the Gould-Jacobs reaction involves several key electronic and structural transformations.
Caption: Mechanistic pathway of the Gould-Jacobs reaction.
Characterization and Purity Assessment
The identity and purity of the synthesized 2,8-dimethylquinoline-3-carboxylic acid should be confirmed by standard analytical techniques:
-
Melting Point: The sharp melting point of the recrystallized product is a good indicator of purity.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinoline ring, the two methyl groups, and the carboxylic acid proton (which may be broad or exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-H and C=C stretching of the aromatic and alkyl groups.
Troubleshooting and Optimization
-
Low Yield in Cyclization: If the yield of the cyclization step is low, ensure that the temperature is sufficiently high and maintained consistently. For the classical thermal method, ensure efficient stirring to prevent localized overheating. The use of microwave irradiation can often improve yields and reduce reaction times.[2]
-
Incomplete Hydrolysis: If the hydrolysis is incomplete, increase the reaction time or the concentration of the sodium hydroxide solution. Monitoring the reaction by TLC is crucial to determine the endpoint.
-
Purification Challenges: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid. If the product is colored, treatment with activated charcoal during recrystallization can help to decolorize it.
Conclusion
The Gould-Jacobs reaction remains a highly effective and versatile method for the synthesis of substituted 4-hydroxyquinolines. This application note provides a detailed and practical guide for the synthesis of 2,8-dimethylquinoline-3-carboxylic acid, a valuable building block for further chemical exploration. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably and efficiently synthesize this and other quinoline derivatives for applications in drug discovery and materials science.
References
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]-quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
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Application Note: Microwave-Assisted Synthesis of 2,8-Dimethylquinoline-3-carboxylic acid
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 2,8-Dimethylquinoline-3-carboxylic acid via a microwave-assisted Doebner reaction. Quinolines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling green chemistry alternative, dramatically reducing reaction times from hours to minutes, improving yields, and minimizing by-product formation.[2][3][4] This protocol leverages the rapid, uniform heating of microwave irradiation to drive the condensation of o-toluidine, crotonaldehyde, and pyruvic acid, providing a streamlined path to the target compound.[2][5]
Guiding Principles and Rationale
1.1 The Doebner Reaction
The synthesis of quinoline-3-carboxylic acids is classically achieved through the Doebner reaction, a three-component reaction involving an aromatic amine, an α,β-unsaturated aldehyde, and pyruvic acid.[6][7] The reaction proceeds through a series of steps including conjugate addition, condensation, cyclization, and subsequent aromatization to form the stable quinoline ring system.
-
o-Toluidine (2-methylaniline): Serves as the aromatic amine precursor, ultimately forming the benzene portion of the quinoline ring and providing the C8-methyl substituent.
-
Crotonaldehyde: An α,β-unsaturated aldehyde that, following reaction, provides the C2-methyl group.
-
Pyruvic Acid: This α-keto acid is the key component that forms the C3-carboxylic acid and C4 position of the pyridine ring.
1.2 The Advantage of Microwave Synthesis
Conventional heating methods rely on thermal conduction, which can be slow and lead to uneven temperature distribution, resulting in longer reaction times and the formation of impurities.[3] Microwave irradiation, in contrast, provides energy directly to polar molecules in the reaction mixture.[3] This direct energy transfer leads to rapid and uniform heating, which offers several distinct advantages:[2][4][5]
-
Accelerated Reaction Rates: Reaction times are often reduced from many hours to mere minutes.[3]
-
Higher Yields: Rapid heating minimizes the time for side reactions to occur, often leading to cleaner reaction profiles and higher product yields.[4]
-
Improved Purity: The reduction in side products simplifies subsequent purification steps.[4]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.[3][4]
Reaction Scheme & Mechanism
The synthesis proceeds via the Doebner reaction mechanism, which is a subject of ongoing study but is generally understood to involve a series of additions and condensations.[1][8][9]
Overall Reaction: o-Toluidine + Crotonaldehyde + Pyruvic Acid → 2,8-Dimethylquinoline-3-carboxylic acid
Plausible Mechanism:
-
Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the amine (o-toluidine) to the α,β-unsaturated aldehyde (crotonaldehyde).
-
Fragmentation-Recombination: The resulting adduct can fragment and recombine. Concurrently, the aniline can react with pyruvic acid to form an imine.
-
Aldol-type Condensation: These intermediates undergo an aldol-type condensation.
-
Cyclization: The newly formed intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.
-
Aromatization: The dihydroquinoline is finally oxidized to the aromatic quinoline product. The α,β-unsaturated carbonyl compound or an intermediate anil can often act as the oxidant.[1]
Experimental Protocol
3.1 Materials and Equipment
| Reagent / Equipment | Details |
| Starting Materials | |
| o-Toluidine | ≥99% purity |
| Crotonaldehyde | ≥98% purity, mixture of isomers |
| Pyruvic Acid | ≥98% purity |
| Solvent | |
| Ethanol | Anhydrous |
| Equipment | |
| Microwave Synthesizer | e.g., Monowave 400 or similar |
| Microwave-safe reaction vial | 10 mL, with stir bar |
| Standard laboratory glassware | Beakers, flasks, funnels |
| Filtration apparatus | Buchner funnel, filter paper |
| Rotary evaporator | For solvent removal |
| Analytical Balance | |
| TLC plates | Silica gel 60 F₂₅₄ |
3.2 Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add o-toluidine (5 mmol, 0.536 g).
-
Addition of Reactants: To the vial, add pyruvic acid (5 mmol, 0.440 g) and ethanol (3 mL). Stir the mixture for 2 minutes at room temperature. Then, carefully add crotonaldehyde (5 mmol, 0.350 g) dropwise.
-
Microwave Irradiation: Seal the reaction vial securely. Place it inside the cavity of the microwave synthesizer.
-
Reaction Conditions: Program the instrument to heat the mixture to 120°C and hold for 10 minutes . Set the maximum power to 250 W and ensure stirring is active throughout the reaction.
-
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's compressed air cooling). Carefully uncap the vial in a fume hood.
-
Precipitation: Pour the reaction mixture into a beaker containing 20 mL of cold water. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2,8-Dimethylquinoline-3-carboxylic acid as a solid.
-
Drying: Dry the purified product under vacuum.
3.3 Workflow Diagram
Caption: Experimental workflow for microwave-assisted synthesis.
Characterization and Validation
The identity and purity of the synthesized 2,8-Dimethylquinoline-3-carboxylic acid should be confirmed using standard analytical techniques.[10][11][12]
4.1 Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to two distinct methyl groups (one on the aromatic ring, one at the C2 position), aromatic protons of the quinoline core, a downfield singlet for the C4-H, and a broad singlet for the carboxylic acid proton.[13][14] |
| ¹³C NMR | Resonances for the quinoline ring carbons, two methyl carbons, and a downfield signal for the carboxylic acid carbonyl carbon.[10] |
| FT-IR (KBr) | Broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and characteristic C=C and C=N stretches for the aromatic ring (~1400-1600 cm⁻¹).[11][12] |
| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₁₂H₁₁NO₂ (201.22 g/mol ).[11][15] |
| Melting Point | A sharp melting point is indicative of high purity. |
4.2 Mechanism Visualization
Caption: Simplified Doebner reaction mechanism.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time in 2-minute increments or increase temperature to 130°C. Ensure purity of starting materials. |
| Decomposition of product. | Lower the reaction temperature to 110°C. Use pulsed heating to maintain a more uniform temperature.[16] | |
| Formation of Side Products | Over-irradiation or localized overheating. | Reduce microwave power or shorten irradiation time. Ensure efficient stirring.[16] |
| Reaction Stalls | Impurities in starting materials. | Ensure high purity of all reactants and use anhydrous solvent.[16] |
Conclusion
This application note provides an efficient, rapid, and reproducible protocol for the synthesis of 2,8-Dimethylquinoline-3-carboxylic acid using microwave irradiation. The Doebner reaction, when assisted by microwave energy, demonstrates significant advantages over conventional heating, aligning with the principles of green chemistry by reducing energy consumption and reaction time while improving product yield and purity.[2][4][5] This method is highly suitable for researchers in drug discovery and materials science requiring efficient access to substituted quinoline scaffolds.
References
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. Available at: [Link]
-
Specific effects of microwave. Solid supported reaction. Available at: [Link]
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Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−-Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]
-
A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. PubMed. Available at: [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. Available at: [Link]
-
MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. Available at: [Link]
-
Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. ResearchGate. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]
-
Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. ResearchGate. Available at: [Link]
-
Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PubMed Central. Available at: [Link]
-
(PDF) Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. ResearchGate. Available at: [Link]
-
A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. Available at: [Link]
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Application Notes & Protocols: 2,8-Dimethylquinoline-3-carboxylic Acid as a Versatile Scaffold for Bioactive Molecule Development
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] This document provides a detailed technical guide on the synthesis and application of 2,8-dimethylquinoline-3-carboxylic acid , a highly functionalized building block poised for the development of novel bioactive molecules. We present a robust protocol for the synthesis of the core molecule via the Doebner reaction and illustrate its utility through a standardized amide coupling protocol, a cornerstone of modern drug discovery. The rationale behind methodological choices, potential biological applications, and mechanistic insights are discussed to empower researchers in their drug development endeavors.
Introduction: The Strategic Value of the 2,8-Dimethylquinoline-3-carboxylic Acid Scaffold
The quinoline framework, a fusion of benzene and pyridine rings, offers a unique combination of aromaticity, rigidity, and hydrogen bonding capability that makes it an ideal foundation for interacting with biological targets. The specific substitution pattern of 2,8-dimethylquinoline-3-carboxylic acid provides three key strategic advantages for the medicinal chemist:
-
The 2-Methyl Group: This group can serve as a crucial lipophilic contact point within a protein's binding pocket and can influence the overall planarity and conformation of the molecule.
-
The 8-Methyl Group: Positioned on the benzenoid ring, this substituent can sterically guide the molecule's binding orientation and modulate its metabolic stability by blocking a potential site of oxidation.
-
The 3-Carboxylic Acid: This functional group is the primary anchor for synthetic diversification. It serves as a versatile handle for forming amides, esters, and other functionalities, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[2]
This guide focuses on providing researchers with the foundational knowledge and practical protocols to effectively synthesize and utilize this promising building block.
Synthesis of the Core Building Block: 2,8-Dimethylquinoline-3-carboxylic Acid
The synthesis of substituted quinoline-carboxylic acids can be achieved through several classic named reactions.[3] For the target molecule, the Doebner reaction , a variation of the Doebner-von Miller synthesis, provides a direct and efficient route.[3][4] This one-pot reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[3]
The causality for selecting this method is its convergence and atom economy. It directly assembles the quinoline core with the desired C2-methyl and C3-carboxylic acid functionalities from readily available starting materials: 2,3-dimethylaniline (2-amino-m-xylene), acetaldehyde, and pyruvic acid.
Caption: Workflow for the synthesis of the target building block.
Protocol 2.1: Synthesis via Doebner Reaction
This protocol describes the synthesis of 2,8-dimethylquinoline-3-carboxylic acid on a 10 mmol scale.
Materials:
-
2,3-Dimethylaniline (1.21 g, 10 mmol, 1.0 eq)
-
Pyruvic acid (0.88 g, 10 mmol, 1.0 eq)
-
Acetaldehyde (0.53 mL, ~10.5 mmol, 1.05 eq)
-
Ethanol (Absolute, 50 mL)
-
Hydrochloric acid (1 M, for workup)
-
Standard glassware for reflux, filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dimethylaniline (1.0 eq) and pyruvic acid (1.0 eq) in 50 mL of absolute ethanol.
-
Reagent Addition: Slowly add acetaldehyde (1.05 eq) to the stirring solution at room temperature. The addition should be controlled to manage any initial exotherm.
-
Thermal Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may begin to precipitate. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity should be validated by NMR spectroscopy and mass spectrometry.
Application in Bioactive Molecule Synthesis: Amide Coupling
The carboxylic acid moiety at the C3 position is an ideal handle for derivatization via amide bond formation, one of the most fundamental and widely utilized reactions in medicinal chemistry.[5] This allows for the coupling of the quinoline core to a virtually limitless array of primary and secondary amines, enabling extensive SAR studies.
The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, particularly racemization if chiral amines are used.[6] Modern peptide coupling reagents are highly efficient for this transformation.[7]
Caption: General workflow for synthesizing bioactive amide derivatives.
Protocol 3.1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for coupling the title compound with a generic primary or secondary amine.
Materials:
-
2,8-Dimethylquinoline-3-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,8-dimethylquinoline-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF. The volume should be sufficient to ensure complete dissolution (e.g., 0.1 M concentration).
-
Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq) while stirring at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
| Coupling Reagent | Activating Agent Class | Common Additive | Key Advantages |
| HATU / HBTU | Aminium/Uronium Salt | None required | High efficiency, fast reaction times, low racemization.[6] |
| EDC | Carbodiimide | HOBt or HOAt | Water-soluble byproducts, cost-effective.[6] |
| SOCl₂ / (COCl)₂ | Acyl Halide Formation | Catalytic DMF | Highly reactive intermediate, inexpensive.[8] |
| PyBOP | Phosphonium Salt | None required | Good for hindered substrates, stable reagent.[6] |
Potential Biological Targets & Mechanistic Considerations
Derivatives of quinoline-3-carboxylic acid have demonstrated significant potential across various therapeutic areas. Notably, they have been investigated as inhibitors of protein kinase CK2 and as antiproliferative agents against various cancer cell lines.[2][9]
Hypothetical Mechanism of Action: Kinase Inhibition
Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase active site. The 2,8-dimethylquinoline scaffold is well-suited for this role. The amide-linked substituent, synthesized as per Protocol 3.1, can then be tailored to occupy adjacent hydrophobic or polar pockets, thereby conferring potency and selectivity.
Sources
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Application Notes and Protocols for the Antimicrobial Screening of 2,8-Dimethylquinoline-3-carboxylic acid and its Derivatives
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of 2,8-Dimethylquinoline-3-carboxylic acid and its synthesized derivatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust antimicrobial screening cascade.
Scientific Rationale and Background
The quinoline scaffold is a cornerstone in antimicrobial drug discovery, with quinolone antibiotics being a prominent class of synthetic antibacterial agents.[1][2] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][4][5][6] By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[4][5] The emergence of multidrug-resistant pathogens necessitates the exploration of novel quinoline derivatives, such as 2,8-Dimethylquinoline-3-carboxylic acid, as potential leads for next-generation antimicrobials.
The screening workflow presented here is designed as a tiered approach, beginning with broad preliminary screening to identify active compounds, followed by quantitative determination of inhibitory and bactericidal concentrations, and culminating in an initial assessment of the spectrum of activity.
Tier 1: Preliminary Screening for Antimicrobial Activity
The initial phase of screening aims to qualitatively assess if 2,8-Dimethylquinoline-3-carboxylic acid and its derivatives possess any antimicrobial activity against a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains. The agar well diffusion method is a reliable and cost-effective technique for this purpose.[7][8]
Protocol 1: Agar Well Diffusion Assay
Principle: This method relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates the compound's ability to inhibit microbial growth. The diameter of this zone is proportional to the compound's antimicrobial potency and diffusion characteristics.
Materials:
-
Test Compounds: 2,8-Dimethylquinoline-3-carboxylic acid and its derivatives, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal Strains: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)
-
Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.
-
Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for fungi).
-
Negative Control: Solvent (e.g., DMSO).
-
Sterile Petri dishes, sterile cork borer (6-8 mm diameter), micropipettes, incubator.
Procedure:
-
Media Preparation: Prepare MHA and SDA as per the manufacturer's instructions and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a microbial suspension of each test organism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared microbial inoculum to create a lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL) into the wells. Also, load the positive and negative controls into separate wells on the same plate.
-
Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation:
| Compound | Test Organism | Zone of Inhibition (mm) |
| Parent Compound | S. aureus | |
| (2,8-Dimethylquinoline-3-carboxylic acid) | E. coli | |
| C. albicans | ||
| Derivative 1 | S. aureus | |
| E. coli | ||
| C. albicans | ||
| Derivative 2 | S. aureus | |
| E. coli | ||
| C. albicans | ||
| Ciprofloxacin | S. aureus | |
| (Positive Control) | E. coli | |
| Fluconazole | C. albicans | |
| (Positive Control) | ||
| DMSO | S. aureus | 0 |
| (Negative Control) | E. coli | 0 |
| C. albicans | 0 |
Tier 2: Quantitative Antimicrobial Activity Assessment
Compounds that exhibit significant zones of inhibition in the preliminary screening should be further evaluated to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Protocol 2: Broth Microdilution for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium. It is a quantitative assay performed in a 96-well microtiter plate format.
Materials:
-
Active Compounds from Tier 1.
-
Test Organisms (as above).
-
Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Multichannel pipette.
-
Plate reader (optional, for spectrophotometric reading).
-
Resazurin solution (optional, as a cell viability indicator).
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.
-
Inoculation: Add 10 µL of the prepared microbial inoculum (adjusted to give a final concentration of approximately 5 x 10⁵ CFU/mL in each well) to each well.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under the same conditions as the agar diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) after incubation. This can be assessed visually or by using a plate reader. The addition of a viability dye like resazurin can aid in visualization (blue when no growth, pink when growth occurs).
Protocol 3: Determination of MBC/MFC
Principle: This assay determines the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquot onto a fresh, compound-free agar plate (MHA or SDA).
-
Incubation: Incubate the plates overnight (bacteria) or for 48-72 hours (fungi).
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound from the MIC plate that results in no microbial growth on the subculture agar plate.
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Parent Compound | S. aureus | ||
| E. coli | |||
| C. albicans | |||
| Derivative 1 | S. aureus | ||
| E. coli | |||
| C. albicans | |||
| Ciprofloxacin | S. aureus | ||
| Fluconazole | C. albicans |
Visualizing the Workflow and Underlying Mechanisms
To better understand the experimental flow and the scientific basis of the screening, the following diagrams are provided.
Caption: A high-level workflow for the antimicrobial screening of quinoline derivatives.
Caption: The mechanism of action for quinolone antibiotics targeting bacterial topoisomerases.
Concluding Remarks
This structured approach enables a thorough and efficient evaluation of the antimicrobial potential of 2,8-Dimethylquinoline-3-carboxylic acid and its derivatives. The data generated will allow for the identification of promising lead compounds for further development, including structure-activity relationship (SAR) studies, toxicity profiling, and in vivo efficacy testing. It is crucial to maintain aseptic techniques throughout all procedures and to include appropriate controls to ensure the validity and reproducibility of the results.
References
-
Wikipedia. Quinolone antibiotic. [Link]
-
Blázquez, J., et al. (2012). Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
-
Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]
-
Patel, R. J., et al. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. [Link]
-
Verma, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]
-
Ilavenil, K., et al. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. NVEO. [Link]
Sources
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nveo.org [nveo.org]
Application Notes & Protocols: The 2,8-Dimethylquinoline-3-carboxylic Acid Scaffold in the Synthesis of Novel Anticancer Agents
Abstract
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] Derivatives of quinoline have been shown to exert their antineoplastic effects through diverse mechanisms, such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 2,8-dimethylquinoline-3-carboxylic acid as a versatile starting material for the synthesis and evaluation of new potential anticancer agents. We present validated protocols for the synthesis of the core scaffold, its strategic derivatization, and the subsequent in vitro biological evaluation of the resulting compounds.
Introduction: The Rationale for the 2,8-Dimethylquinoline-3-carboxylic Acid Scaffold
The development of targeted and effective cancer therapies remains a paramount challenge in modern medicine. Heterocyclic compounds, particularly those containing the quinoline nucleus, have emerged as a highly promising class of anticancer agents.[3][4] The planar, bicyclic aromatic structure of quinoline allows it to intercalate with DNA, while its nitrogen atom provides a key site for hydrogen bonding, enabling interaction with various enzymatic targets.[5]
The 2,8-dimethylquinoline-3-carboxylic acid scaffold (Figure 1) was specifically chosen for its unique combination of structural features that are advantageous for drug design:
-
The Carboxylic Acid (C3-Position): This functional group is a critical "handle" for synthetic modification. It can be readily converted into amides, esters, or other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). This derivatization is crucial for modulating physicochemical properties like solubility and cell permeability, as well as for optimizing binding interactions within a target protein's active site.[6][7]
-
The Methyl Group (C2-Position): Substitution at the 2-position can influence the molecule's conformation and electronic properties, often enhancing target specificity.
-
The Methyl Group (C8-Position): The presence of a methyl group at the 8-position provides steric bulk that can orient the molecule within a binding pocket and may improve metabolic stability by blocking a potential site of oxidative metabolism.
This guide will detail the synthesis of this core scaffold and demonstrate its application in generating a library of novel derivatives for anticancer screening.
Figure 1: Structure of 2,8-Dimethylquinoline-3-carboxylic acid
Synthesis of the Core Scaffold
The construction of the quinoline ring can be achieved through several classic named reactions, including the Doebner-von Miller, Pfitzinger, and Combes syntheses.[8][9][10] For the synthesis of 2,8-dimethylquinoline-3-carboxylic acid, a modified Doebner reaction provides a reliable and efficient route, starting from commercially available 2,3-dimethylaniline.
Workflow: Synthesis of 2,8-Dimethylquinoline-3-carboxylic acid
Caption: Synthetic workflow for the Doebner reaction.
Protocol 2.1: Synthesis of 2,8-Dimethylquinoline-3-carboxylic acid
Materials:
-
2,3-Dimethylaniline (1.0 eq)
-
Pyruvic acid (1.2 eq)
-
Acetaldehyde (1.2 eq)
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2,3-dimethylaniline (1.0 eq) and anhydrous ethanol (100 mL). Stir until the aniline is fully dissolved.
-
Reagent Addition: Slowly add pyruvic acid (1.2 eq) to the solution, followed by the dropwise addition of acetaldehyde (1.2 eq). An exothermic reaction may be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientific Rationale: The Doebner reaction proceeds via the formation of an enol from acetaldehyde, which then reacts with the aniline and pyruvic acid in a cascade of condensation, cyclization, and oxidation steps to form the quinoline ring.[9] Ethanol serves as a suitable solvent that can accommodate both the polar and non-polar reagents.
-
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
pH Adjustment & Isolation: Slowly add 2 M sodium hydroxide solution to the cooled mixture until the pH is approximately 8-9. This deprotonates the carboxylic acid, making it soluble in the aqueous phase and helping to remove non-acidic impurities. Wash the solution with ethyl acetate (2 x 50 mL) to remove unreacted aniline. Adjust the aqueous layer to pH 3-4 with 1 M hydrochloric acid. The carboxylic acid product will precipitate out as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 2,8-dimethylquinoline-3-carboxylic acid as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization Strategy: Amide Library Synthesis
The conversion of the C3-carboxylic acid to a diverse library of amides is a cornerstone of SAR studies. Amide bonds are metabolically stable and their N-substituents can be tailored to probe specific interactions within a biological target.
Workflow: General Amide Coupling
Caption: Two common pathways for amide bond formation.
Protocol 3.1: General Procedure for Amide Synthesis via Peptide Coupling
This method is preferred for its mild conditions and broad substrate scope.
Materials:
-
2,8-Dimethylquinoline-3-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Ethyl acetate, Saturated sodium bicarbonate solution, Brine
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 2,8-dimethylquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Scientific Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea ester. This intermediate is highly susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic organic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation without competing with the primary amine.[11]
-
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude amide by silica gel column chromatography.
Biological Evaluation: In Vitro Anticancer Assays
Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. A tiered approach, starting with broad cytotoxicity screening and moving towards mechanism-of-action studies, is most efficient.[12][13]
Protocol 4.1: Anti-proliferative Activity using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, K562 leukemia, PC-3 prostate cancer)[5][6][15]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized quinoline compounds (dissolved in DMSO to make stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours.
-
Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Sample Data Presentation
| Compound | Structure | IC₅₀ (µM) vs. MCF-7[6] | IC₅₀ (µM) vs. K562[15] |
| Parent Acid | 2,8-dimethylquinoline-3-carboxylic acid | > 100 | > 100 |
| Derivative 1 | N-benzyl-2,8-dimethylquinoline-3-carboxamide | 15.2 | 21.8 |
| Derivative 2 | N-(4-chlorobenzyl)-2,8-dimethyl... | 8.5 | 12.1 |
| Derivative 3 | N-(4-methoxybenzyl)-2,8-dimethyl... | 25.6 | 30.4 |
| Doxorubicin | (Standard Drug) | 0.5 | 0.2 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 4.2: Apoptosis Induction via Annexin V/PI Staining
This flow cytometry-based assay determines if cell death occurs via apoptosis or necrosis.[16]
Procedure:
-
Treatment: Seed cells in a 6-well plate and treat with the test compound at its 1x and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Scientific Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Potential Mechanisms of Action
Quinoline derivatives have been reported to inhibit several key cancer-related pathways.[1] The synthesized compounds from the 2,8-dimethylquinoline-3-carboxylic acid scaffold should be investigated for activity against common quinoline targets.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Potential Targets for Investigation:
-
Tyrosine Kinases (e.g., EGFR, VEGFR): Many quinolines function as ATP-competitive inhibitors in the kinase domain.
-
Topoisomerases I & II: These enzymes are crucial for DNA replication and repair, and their inhibition leads to cell cycle arrest and apoptosis.[2]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a validated anticancer strategy.
Conclusion and Future Perspectives
The 2,8-dimethylquinoline-3-carboxylic acid scaffold represents a highly valuable starting point for the development of novel anticancer agents. The synthetic protocols outlined in this guide are robust and amenable to the creation of large, diverse chemical libraries. The biological evaluation methods provide a clear path for identifying promising lead compounds.
Future work should focus on expanding the diversity of the amide library, exploring other derivatizations of the carboxylic acid, and performing detailed mechanistic studies on the most potent compounds. Promising candidates identified through these in vitro assays would then warrant evaluation in preclinical in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
References
- Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.
- Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. (n.d.). Benchchem.
- Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. (n.d.). Benchchem.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
-
Mittal, R. K., Sharma, M., & Kumar, V. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1696–1707. [Link]
-
Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anti-cancer Drugs, 16(3), 223–228. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). europepmc.org.
- In Vitro Assay Development for Novel Anti-Cancer Agents. (n.d.). Benchchem.
-
Nishikawa, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Google Scholar.
-
Jia, L., et al. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Investigational New Drugs, 27(3), 215–223. [Link]
-
2,8-Dimethylquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iipseries.org [iipseries.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for 2,8-Dimethylquinoline-3-carboxylic Acid in Materials Science
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2,8-Dimethylquinoline-3-carboxylic acid in the field of materials science. While direct experimental data for this specific molecule is emerging, this document extrapolates from the well-established properties of the quinoline-3-carboxylic acid scaffold and the electronic influence of dimethyl substitution to propose and detail its use in corrosion inhibition, organic electronics, and as a ligand for functional metal complexes. Detailed, field-proven protocols are provided for the synthesis, characterization, and application of this promising compound, aimed at researchers and scientists in materials development and drug discovery.
Introduction: The Promise of Functionalized Quinolines
The quinoline moiety, a fused bicyclic heterocycle, is a privileged structure in both medicinal chemistry and materials science. Its rigid, planar structure, coupled with a rich π-electron system, provides a robust backbone for the development of functional materials. The introduction of a carboxylic acid group at the 3-position and methyl groups at the 2- and 8-positions of the quinoline ring system in 2,8-Dimethylquinoline-3-carboxylic acid (hereafter DMQC ) is anticipated to bestow a unique combination of electronic, optical, and coordination properties.
The electron-donating nature of the two methyl groups is expected to increase the electron density of the quinoline ring, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for applications in organic electronics. The carboxylic acid functionality provides a versatile handle for further chemical modification and, importantly, serves as an effective anchoring group for binding to metal surfaces, a key attribute for corrosion inhibitors. Furthermore, the nitrogen atom of the quinoline ring and the carboxylic acid group can act as a bidentate ligand for the formation of stable metal complexes with potential catalytic or photoluminescent properties.
This guide will explore three primary areas of application for DMQC in materials science:
-
Corrosion Inhibition: Leveraging the molecule's ability to adsorb onto metal surfaces and form a protective barrier.
-
Organic Electronics: Investigating its potential as a charge-transporting or emissive material in devices like Organic Light-Emitting Diodes (OLEDs).
-
Functional Metal Complexes: Utilizing its coordinating properties to synthesize novel metal-organic materials with tailored functionalities.
Synthesis and Characterization of 2,8-Dimethylquinoline-3-carboxylic Acid
A reliable synthesis of high-purity DMQC is the prerequisite for its application in materials science. While various methods exist for the synthesis of quinoline-3-carboxylic acids, a common and adaptable approach is the Doebner-von Miller reaction or a related multicomponent reaction.
Synthetic Protocol: Modified Doebner-von Miller Synthesis
This protocol outlines a plausible synthetic route to DMQC.
Materials:
-
2,6-Dimethylaniline
-
Pyruvic acid
-
Formaldehyde (37% solution in water)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylaniline (10 mmol) in ethanol (50 mL).
-
Addition of Reagents: To the stirred solution, slowly add concentrated hydrochloric acid (5 mL). Then, add pyruvic acid (12 mmol) dropwise, followed by the slow addition of formaldehyde solution (15 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until a pH of ~7 is reached.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified 2,8-Dimethylquinoline-3-carboxylic acid using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline core, two distinct methyl singlets, and a carboxylic acid proton (broad singlet). |
| ¹³C NMR | Resonances for the quinoline ring carbons, two methyl carbons, and a carboxylic acid carbonyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₂H₁₁NO₂ (201.22 g/mol )[1]. |
| FT-IR | Characteristic peaks for C=O stretching of the carboxylic acid, O-H stretching, and aromatic C-H and C=C stretching. |
Application Area 1: Corrosion Inhibition
The presence of the nitrogen heteroatom and the π-electron system in the quinoline ring, combined with the anchoring ability of the carboxylic acid group, makes DMQC a promising candidate for a corrosion inhibitor for metals such as mild steel in acidic environments.[2][3] The molecule can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[4]
Mechanism of Corrosion Inhibition
The inhibition mechanism is believed to involve the following steps:
-
Adsorption: The DMQC molecules adsorb onto the metal surface. This adsorption can be physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the heteroatoms and the metal's d-orbitals).
-
Film Formation: The adsorbed molecules form a dense, protective layer that acts as a barrier to the corrosive species (e.g., H⁺ and Cl⁻ ions) in the solution.
-
Blocking of Active Sites: The inhibitor molecules block the active sites on the metal surface where corrosion reactions (anodic dissolution and cathodic hydrogen evolution) occur.
Caption: Mechanism of corrosion inhibition by DMQC.
Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol describes the evaluation of DMQC as a corrosion inhibitor for mild steel in a 1 M HCl solution using the weight loss method and electrochemical techniques.[5][6][7]
Materials and Equipment:
-
Mild steel coupons of known composition and surface area
-
1 M Hydrochloric acid solution
-
2,8-Dimethylquinoline-3-carboxylic acid (DMQC)
-
Acetone, ethanol
-
Analytical balance
-
Water bath or thermostat
-
Electrochemical workstation with a three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference electrode)
Protocol:
-
Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with ethanol, and dry.
-
Weight Loss Measurements:
-
Weigh the prepared coupons accurately.
-
Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of DMQC (e.g., 50, 100, 200, 500 ppm).
-
Maintain the temperature at 25 °C using a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, remove the coupons, wash them thoroughly, dry, and reweigh.
-
Calculate the corrosion rate and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
-
-
Electrochemical Measurements:
-
Perform potentiodynamic polarization studies in the absence and presence of different concentrations of DMQC. Scan the potential from -250 mV to +250 mV versus the open circuit potential (OCP) at a scan rate of 1 mV/s.
-
Conduct Electrochemical Impedance Spectroscopy (EIS) at the OCP over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 10 mV.
-
Analyze the data to determine corrosion current density (Icorr), corrosion potential (Ecorr), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Application Area 2: Organic Electronics
The π-conjugated system of the quinoline core suggests that DMQC could be a valuable material in organic electronics.[8][9] The electron-donating methyl groups and the electron-withdrawing carboxylic acid group create a push-pull-like system, which can be beneficial for charge transport and luminescent properties.
Potential Roles in OLEDs
DMQC could potentially be used in OLEDs in several capacities:
-
Electron Transporting Material (ETM): The nitrogen atom in the quinoline ring imparts an electron-deficient character, which can facilitate electron transport.
-
Host Material: Its rigid structure and potential for good film formation could make it a suitable host for emissive dopants.
-
Emissive Material: Functionalized quinolines can exhibit fluorescence, and the emission color can be tuned by modifying the substituents.[10]
Caption: A potential OLED device structure incorporating DMQC.
Protocol: Fabrication and Characterization of a DMQC-based OLED
This protocol describes the fabrication of a simple multi-layer OLED to evaluate the potential of DMQC as an electron-transporting or emissive material.[11][12][13]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
A suitable hole-transporting material (e.g., TPD)
-
2,8-Dimethylquinoline-3-carboxylic acid (DMQC)
-
An electron-injection material (e.g., LiF)
-
Aluminum (for cathode)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
-
Source measure unit, spectrofluorometer, and luminance meter
Protocol:
-
Substrate Preparation: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in the glovebox.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of the hole-transporting material (e.g., TPD in chlorobenzene) on top of the HIL and anneal.
-
Emissive/Electron Transport Layer Deposition:
-
As an ETM: Spin-coat a solution of an emissive polymer followed by a solution of DMQC in a suitable solvent.
-
As an Emitter: Spin-coat a solution of DMQC (potentially blended with a host material) onto the HTL.
-
-
Cathode Deposition: Transfer the substrate to a thermal evaporator and deposit a thin layer of an electron-injection material (e.g., 1 nm of LiF) followed by a thicker layer of aluminum (e.g., 100 nm) to serve as the cathode.
-
Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture. Characterize the device by measuring its current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency.
Application Area 3: Functional Metal Complexes
The nitrogen of the quinoline ring and the oxygen atoms of the carboxylic acid group in DMQC can act as a bidentate chelating ligand for a variety of metal ions.[14][15] The resulting metal complexes can exhibit interesting photophysical, catalytic, or magnetic properties.[16]
Protocol: Synthesis of a DMQC-Metal Complex
This protocol provides a general method for the synthesis of a metal complex of DMQC, for example, with Zinc(II).
Materials:
-
2,8-Dimethylquinoline-3-carboxylic acid (DMQC)
-
Zinc(II) acetate dihydrate
-
Methanol
-
Triethylamine
Procedure:
-
Ligand Solution: Dissolve DMQC (2 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.
-
Deprotonation: Add triethylamine (2 mmol) to the solution to deprotonate the carboxylic acid.
-
Metal Salt Solution: In a separate flask, dissolve Zinc(II) acetate dihydrate (1 mmol) in methanol (20 mL).
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: Reflux the reaction mixture for 4-6 hours.
-
Isolation: Cool the solution to room temperature. If a precipitate forms, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.
-
Purification: Wash the collected solid with cold methanol and dry under vacuum.
-
Characterization: Characterize the complex using FT-IR (to observe the shift in the C=O stretching frequency upon coordination), UV-Vis and photoluminescence spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.
Conclusion
2,8-Dimethylquinoline-3-carboxylic acid is a promising, yet underexplored, molecule in materials science. Based on the known properties of its constituent functional groups and the broader class of quinoline derivatives, it holds significant potential for applications in corrosion inhibition, organic electronics, and the development of novel functional metal complexes. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the material properties of this versatile compound. Further research is warranted to fully elucidate its capabilities and to optimize its performance in these and other potential applications.
References
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Hassan, A. A., & El-Guesmi, N. (2021). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 26(23), 7235. [Link]
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Wyrzykowski, D., et al. (2018). Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. Polyhedron, 141, 217-226. [Link]
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Verma, C., et al. (2021). Quinoline and its derivatives as corrosion inhibitors: A review. Journal of Molecular Liquids, 337, 116440. [Link]
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Quraishi, M. A., & Jamal, D. (2001). Quinoline and its derivatives as effective corrosion inhibitors for mild steel in acidic medium. International Journal of Corrosion, 2011, 1-7. [Link]
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Mistry, B. M., et al. (2012). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. Bulletin of Materials Science, 35(3), 459-469. [Link]
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Hosen, M. N. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. Personal Website. [Link]
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Aydin, M., & Kocyigit, O. (2020). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 825-832. [Link]
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Al-Asbahi, B. A., et al. (2021). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. Polymers, 13(16), 2736. [Link]
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Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. Coordination Chemistry Reviews, 499, 215453. [Link]
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Singh, A., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. Inorganic Chemistry Communications, 154, 111021. [Link]
- Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications.
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Spahic, A., et al. (2022). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Journal of Chemistry, 2022, 1-8. [Link]
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Al-Muntaser, A. A., et al. (2022). Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer. Scientific Reports, 12(1), 1-11. [Link]
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Mistry, B. M., et al. (2012). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. Bulletin of Materials Science, 35(3), 459-469. [Link]
-
Elfaydy, M., et al. (2016). Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution: Experimental, Theoretical and Monte Carlo Simulation. Journal of Materials and Environmental Science, 7(9), 3193-3210. [Link]
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Hranjec, M., et al. (2010). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Molecules, 15(4), 2476-2490. [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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Elfaydy, M., et al. (2016). Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. Journal of Materials and Environmental Science, 7(9), 3193-3210. [Link]
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PubChem. (n.d.). 2,8-Dimethylquinoline-3-carboxylic acid. PubChem Compound Database. [Link]
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Noolvi, M. N., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]
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PubChem. (n.d.). 2,8-Dimethylquinoline-3-carboxylic acid. PubChem Compound Database. [Link]
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Mousa, E. F., & Mohammed, I. K. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
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Noolvi, M. N., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]
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Application Notes & Protocols: 2,8-Dimethylquinoline-3-carboxylic Acid in Coordination Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of 2,8-dimethylquinoline-3-carboxylic acid (DMQC) as a versatile ligand in coordination chemistry. We delve into the synthesis of the ligand, the preparation of its metal complexes, detailed characterization methodologies, and explore its potential applications in catalysis and medicinal chemistry. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the underlying coordination phenomena.
Introduction: The Potential of 2,8-Dimethylquinoline-3-carboxylic Acid (DMQC) as a Ligand
Quinoline derivatives are a cornerstone of heterocyclic chemistry, with a rich history in medicinal chemistry and materials science.[1][2] The introduction of a carboxylic acid group at the 3-position, combined with methyl substitutions on the benzene ring, creates 2,8-dimethylquinoline-3-carboxylic acid (DMQC), a ligand of significant interest.
The DMQC molecule (C₁₂H₁₁NO₂) possesses two key coordination sites: the nitrogen atom of the quinoline ring and the carboxylate group.[3][4] This arrangement allows it to function as a robust bidentate chelating agent, forming stable complexes with a wide range of metal ions. The methyl groups at the 2 and 8 positions introduce steric hindrance and modify the electronic properties of the quinoline system, which can be strategically used to influence the geometry, stability, and reactivity of the resulting metal complexes.[5]
These structural features suggest that DMQC-metal complexes could find applications in diverse fields:
-
Catalysis: The defined coordination sphere and tunable electronic properties are ideal for designing catalysts for organic transformations.[5][6]
-
Bioinorganic Chemistry: Metal chelation is a known strategy to enhance the biological activity of organic molecules, suggesting potential for antimicrobial or anticancer applications.[7][8]
-
Materials Science: The rigid quinoline backbone makes DMQC a candidate for building blocks in coordination polymers or metal-organic frameworks (MOFs) with potential luminescent or magnetic properties.[9]
This guide will provide the foundational protocols and scientific rationale for harnessing the potential of DMQC in these areas.
Synthesis and Characterization of the DMQC Ligand
Synthetic Protocol: Modified Doebner-von Miller Reaction
A common and effective method for synthesizing quinoline-3-carboxylic acids is through a variation of the Doebner-von Miller reaction. This protocol describes the synthesis of DMQC from 2,3-dimethylaniline.
Reaction Scheme: 2,3-Dimethylaniline + Pyruvic acid + Formaldehyde → 2,8-Dimethylquinoline-3-carboxylic acid
Materials:
-
2,3-Dimethylaniline (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Formaldehyde (37% solution in water, 1.5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (2M)
-
Deionized water
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline in ethanol.
-
Slowly add concentrated HCl to the solution while stirring to form the aniline hydrochloride salt. This step is crucial for activating the aromatic ring towards electrophilic attack.
-
Carefully add pyruvic acid to the mixture, followed by the dropwise addition of the formaldehyde solution.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Neutralize the solution by slowly adding 2M NaOH solution until a precipitate forms. The pH should be adjusted to the isoelectric point of the carboxylic acid (typically pH 4-5) to maximize precipitation.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2,8-dimethylquinoline-3-carboxylic acid as a crystalline solid.
-
Dry the product under vacuum.
Characterization of DMQC
Proper characterization is essential to confirm the identity and purity of the synthesized ligand before its use in coordination studies.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Aromatic protons in the 6-8 ppm range. Two singlet peaks for the methyl groups (~2.5 ppm). A singlet for the C4-H proton. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbon skeleton analysis | Signals for 12 distinct carbon atoms, including the carboxyl carbon (~170 ppm) and aromatic carbons. |
| FT-IR | Functional group identification | Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Sharp C=O stretch (~1700 cm⁻¹). C=N and C=C stretches from the quinoline ring (~1600-1450 cm⁻¹). |
| Mass Spec. | Molecular weight confirmation | Molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₂H₁₁NO₂ (201.22 g/mol ).[10] |
| Elemental Analysis | Purity assessment | Experimental percentages of C, H, and N should match the calculated values for C₁₂H₁₁NO₂. |
Synthesis and Characterization of DMQC-Metal Complexes
The versatility of DMQC allows for the synthesis of complexes with various transition metals and lanthanides. This section provides a general protocol that can be adapted for different metal ions.
General Protocol for Metal Complex Synthesis
This protocol describes the synthesis of a generic M(DMQC)₂(H₂O)ₓ complex, where M is a divalent metal ion (e.g., Cu(II), Co(II), Ni(II), Zn(II)).
Workflow for Metal Complex Synthesis:
Caption: General workflow for synthesizing metal complexes of DMQC.
Materials:
-
2,8-Dimethylquinoline-3-carboxylic acid (2.0 eq)
-
Metal(II) salt (e.g., Cu(OAc)₂, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O) (1.0 eq)
-
Ethanol
-
Deionized water
-
A suitable base (e.g., 1M NaOH, triethylamine)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Ligand Preparation: In a flask, suspend DMQC (2.0 mmol) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Deprotonation: While stirring, add a stoichiometric amount of base (2.0 mmol) dropwise to the suspension. The suspension should become a clear solution as the carboxylate salt forms. This step is critical as coordination typically occurs with the deprotonated carboxylate group.[3]
-
Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in a minimal amount of deionized water. Add this solution dropwise to the ligand solution with vigorous stirring. A colored precipitate may form immediately.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours to ensure complete complexation.
-
Isolation: Allow the mixture to cool slowly to room temperature. Slow cooling can promote the formation of higher quality crystals suitable for X-ray diffraction.
-
Collect the solid complex by vacuum filtration.
-
Washing: Wash the product sequentially with deionized water (to remove unreacted metal salts and base) and cold ethanol (to remove unreacted ligand).
-
Dry the final complex in a vacuum oven at a moderate temperature (e.g., 60 °C).
Coordination Modes of DMQC
The DMQC ligand primarily coordinates in a bidentate fashion, forming a stable six-membered chelate ring with the metal center. Bridging modes are also possible, leading to the formation of polynuclear complexes or coordination polymers.
Caption: Potential coordination modes of the DMQC ligand with metal centers.
Characterization of DMQC-Metal Complexes
Characterizing the resulting complex is crucial to confirm successful coordination and determine its structure.
| Technique | Purpose | Expected Observations |
| FT-IR | Confirm coordination | Disappearance of the broad O-H stretch. A significant shift of the C=O stretch to a lower frequency (asymmetric stretch, νas) and the appearance of a symmetric stretch (νs) for the coordinated carboxylate group. The difference (Δν = νas - νs) can indicate the carboxylate coordination mode. |
| UV-Vis | Study electronic properties | Shift in ligand-centered π-π* transitions. Appearance of new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals), providing information on the coordination geometry. |
| TGA | Assess thermal stability and solvent content | Weight loss steps corresponding to the removal of coordinated water molecules, followed by decomposition of the organic ligand at higher temperatures. |
| PXRD | Confirm phase purity | The powder X-ray diffraction pattern should be unique from the starting materials and consistent for the bulk sample. |
| Single-Crystal XRD | Determine 3D structure | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
Applications and Protocols
The unique properties of DMQC-metal complexes make them promising candidates for various applications.
Application in Catalysis: Oxidation of Catechol
Quinoline-copper complexes have shown the ability to mimic the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones.[11] This reaction is important in both biological systems and industrial processes.
Protocol: Catalytic Oxidation of Catechol
-
Prepare a stock solution of the Cu(II)-DMQC complex in a suitable solvent like DMF or DMSO (e.g., 1 mM).
-
Prepare a stock solution of catechol (substrate) in the same solvent (e.g., 100 mM).
-
In a cuvette, add the solvent and the catalyst stock solution to achieve a final catalyst concentration of 0.05 mM.
-
Initiate the reaction by adding the catechol stock solution to achieve a final concentration of 5 mM.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the formation of o-quinone by measuring the increase in absorbance at its λ_max (around 390-420 nm) over time.
-
The initial reaction rate can be calculated from the slope of the absorbance vs. time plot. The catalytic activity depends on factors like the metal ion and the ligand's electronic structure.[11]
Application in Drug Development: Antimicrobial Activity
The chelation of metal ions by quinoline-based ligands can enhance their antimicrobial properties.[3][4] This is often attributed to increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare Stock Solution: Dissolve the DMQC ligand and its metal complex(es) in DMSO to a high concentration (e.g., 1024 µg/mL).
-
Bacterial Culture: Prepare a fresh overnight culture of the target bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a turbidity of 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The enhanced activity of the metal complex compared to the free ligand would demonstrate the synergistic effect of coordination.[7]
Conclusion
2,8-Dimethylquinoline-3-carboxylic acid is a highly promising ligand for the development of novel coordination complexes. Its straightforward synthesis, versatile coordination behavior, and the tunable nature of its derivatives provide a rich platform for exploration. The protocols and insights provided in this guide serve as a foundational starting point for researchers to synthesize and characterize new DMQC-based materials and to investigate their potential applications in catalysis, medicine, and beyond. The inherent tunability of the quinoline scaffold ensures that DMQC and its analogues will continue to be a fertile ground for discovery in coordination chemistry.
References
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Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18(9), 11153-11197. [Link]
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Uivarosi, V. (2013). Metal complexes of quinolone antibiotics and their applications: an update. PubMed. [Link]
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Thakur, A., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. Coordination Chemistry Reviews, 499, 215453. [Link]
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El-Guesmi, N., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
-
Gomha, S. M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]
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Alias, M., Ismael, S., & Mousa, S. A. Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid and 4,4'-Bipyridyl. Iraqi National Journal of Chemistry. [Link]
-
ResearchGate. (2024). Synthesis of quinoline based metal complexes. ResearchGate. [Link]
-
R Discovery. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. R Discovery. [Link]
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Al-Ostath, A. I., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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Anonymous. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. MDPI. [Link]
-
Parmar, D., Kumar, R., & Sharma, U. (2025). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. ResearchGate. [Link]
-
Scilit. (2014). Metal complex catalysis in the synthesis of quinolines. Scilit. [Link]
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Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
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Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PMC. [Link]
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In vitro testing protocols for "2,8-Dimethylquinoline-3-carboxylic acid" bioactivity
As a Senior Application Scientist, this document provides a comprehensive guide to the in vitro evaluation of "2,8-Dimethylquinoline-3-carboxylic acid," a novel chemical entity. Given the limited direct literature on this specific molecule[1][2][3], the protocols and strategies outlined herein are based on established methodologies for the broader class of quinoline and quinoline-3-carboxylic acid derivatives, which have shown promise in various therapeutic areas, including oncology and inflammation[4][5][6][7][8].
This guide is designed to be a practical resource for researchers, providing not just step-by-step instructions but also the scientific rationale behind the experimental design. The primary objective is to build a foundational bioactivity profile for 2,8-Dimethylquinoline-3-carboxylic acid, starting with essential preliminary assessments and progressing to more specific functional assays.
Part 1: Foundational Characterization
Before investigating the specific bioactivity of any novel compound, it is imperative to establish its fundamental physicochemical properties and its general effects on cell viability. These initial steps are crucial for ensuring the reliability and reproducibility of subsequent in vitro assays.
Solubility and Stability Assessment
A compound's solubility and stability in aqueous and solvent-based systems are critical parameters that influence its behavior in biological assays.[9][10] Poor solubility can lead to inaccurate and misleading results, while instability can result in a loss of active compound during the experiment.
Protocol 1: Kinetic and Thermodynamic Solubility Assessment
Principle: This protocol determines both the kinetic and thermodynamic solubility of 2,8-Dimethylquinoline-3-carboxylic acid in a relevant buffer system (e.g., Phosphate-Buffered Saline, PBS) to inform stock solution preparation and appropriate concentration ranges for biological assays.[10][11][12]
Materials:
-
2,8-Dimethylquinoline-3-carboxylic acid
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer or plate reader with light-scattering capabilities
-
HPLC system
Kinetic Solubility Protocol:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) to achieve a final compound concentration of 100 µM in 1% DMSO.
-
Shake the plate for 2 hours at room temperature.
-
Measure the light scattering using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[11]
Thermodynamic Solubility Protocol:
-
Add an excess amount of solid 2,8-Dimethylquinoline-3-carboxylic acid to vials containing PBS at various physiologically relevant pH values (e.g., 2.0, 4.5, 7.4).
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.[11]
Table 1: Hypothetical Solubility Data for 2,8-Dimethylquinoline-3-carboxylic acid
| Assay Type | Buffer System | pH | Solubility (µg/mL) |
| Kinetic Solubility | PBS + 1% DMSO | 7.4 | 85 |
| Thermodynamic Solubility | PBS | 7.4 | 55 |
| Thermodynamic Solubility | PBS | 4.5 | 120 |
General Cytotoxicity Screening
The initial assessment of a compound's cytotoxicity is essential to determine its therapeutic window and to select appropriate, non-toxic concentrations for subsequent bioactivity assays. Tetrazolium-based assays like the MTT and XTT are widely used for this purpose as they measure cellular metabolic activity, which is an indicator of cell viability.[13][14][15]
Protocol 2: XTT Cell Viability Assay
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT to a colored formazan product.[16][17] This assay is often preferred over the MTT assay as it does not require a solubilization step for the formazan product.[16]
Materials:
-
Human cell lines (e.g., HEK293 for non-cancerous, MCF-7 for breast cancer, HeLa for cervical cancer)[6][13][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2,8-Dimethylquinoline-3-carboxylic acid
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 2,8-Dimethylquinoline-3-carboxylic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
XTT Addition: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL of the XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 450-500 nm with a reference wavelength of 630 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Table 2: Hypothetical IC50 Values from XTT Assay
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HEK293 | 48 | > 100 |
| MCF-7 | 48 | 25.5 |
| HeLa | 48 | 42.8 |
Part 2: Bioactivity Screening: Anti-Inflammatory Potential
Quinoline derivatives have been reported to possess anti-inflammatory properties.[7] A common in vitro model to screen for such activity is the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines.[18][19][20]
Workflow for Anti-Inflammatory Screening
Caption: Workflow for assessing anti-inflammatory activity.
Inhibition of Nitric Oxide Production
Protocol 3: Griess Assay for Nitrite Quantification
Principle: In LPS-stimulated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO, a key inflammatory mediator.[18][20] NO is unstable and quickly oxidizes to nitrite in the culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.[19]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of 2,8-Dimethylquinoline-3-carboxylic acid for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[19]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.
Inhibition of Pro-inflammatory Cytokines
Protocol 4: ELISA for TNF-α and IL-6
Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines produced by activated macrophages.[20][21] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of these cytokines in the cell culture supernatant.
Materials:
-
Supernatants from Protocol 3
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Step-by-Step Methodology:
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.
-
Briefly, coat a 96-well plate with a capture antibody for the target cytokine.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate to produce a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Investigation of the NF-κB Signaling Pathway
Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[22][23] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.[24] Investigating this pathway can provide mechanistic insight into the anti-inflammatory action of the compound.
NF-κB Canonical Signaling Pathway
Caption: Canonical NF-κB signaling pathway activated by LPS.
Protocol 5: Western Blot for IκBα Degradation
Principle: A key indicator of canonical NF-κB activation is the phosphorylation and subsequent degradation of IκBα.[22][24] Western blotting can be used to measure the levels of IκBα protein in cell lysates, with a decrease indicating pathway activation.
Materials:
-
RAW 264.7 cells treated with LPS and the compound for short time points (e.g., 0, 15, 30, 60 minutes)
-
Cell lysis buffer and protease/phosphatase inhibitors
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Step-by-Step Methodology:
-
Treat cells as described above and lyse them at the indicated time points.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-IκBα antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Analyze the band intensities to determine if the compound inhibits LPS-induced IκBα degradation.
Part 3: Bioactivity Screening: G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are major drug targets.[25][26][27] While there is no direct evidence linking 2,8-Dimethylquinoline-3-carboxylic acid to a specific GPCR, the broad therapeutic potential of quinoline derivatives makes GPCR screening a valuable exploratory step.
Protocol 6: GPCR Activation Assay (General Approach)
Principle: GPCR activation can be monitored by measuring downstream signaling events, such as changes in second messenger levels (e.g., cAMP) or the recruitment of β-arrestin.[25][28] Commercially available reporter gene assays are a common method for high-throughput screening.[29]
Materials:
-
Cell line stably expressing a target GPCR and a corresponding reporter system (e.g., cAMP response element-luciferase)
-
Known agonist and antagonist for the target GPCR
-
Luciferase assay reagent
Step-by-Step Methodology:
-
Seed the reporter cell line in a 96-well or 384-well plate.
-
To screen for agonist activity, add serial dilutions of 2,8-Dimethylquinoline-3-carboxylic acid and incubate.
-
To screen for antagonist activity, pre-incubate the cells with the compound before adding a known agonist at its EC50 concentration.
-
After incubation, lyse the cells and measure the luciferase activity according to the assay kit protocol.
-
Analyze the data to determine if the compound acts as an agonist or antagonist of the tested GPCR.
Conclusion
This document provides a structured, multi-tiered approach for the initial in vitro characterization of 2,8-Dimethylquinoline-3-carboxylic acid. By systematically evaluating its physicochemical properties, cytotoxicity, and potential anti-inflammatory and GPCR-modulating activities, researchers can build a robust biological profile for this novel compound. The data generated from these protocols will be instrumental in guiding future lead optimization and more advanced preclinical studies.
References
-
PubMed. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. [Link]
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PubMed. History of the G protein-coupled receptor (GPCR) assays from traditional to a state-of-the-art biosensor assay. [Link]
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MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
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Agilent. GPCR Signaling Assays. [Link]
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Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]
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Bentham Science Publishers. Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. [Link]
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Taylor & Francis Online. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
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PMC. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. [Link]
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PMC. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. [Link]
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Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
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ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]
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RayBiotech. NF-kappaB Signaling Pathway. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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MDPI. Monitoring the Levels of Cellular NF-κB Activation States. [Link]
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MDPI. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. [Link]
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ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Crystal Pharmatech Co., Ltd. Stability and Solubility Studies. [Link]
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NIH. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]
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PubChem. 2,8-Dimethylquinoline-3-carboxylic acid. [Link]
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ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. [Link]
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PubMed. In vitro solubility assays in drug discovery. [Link]
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Frontiers. In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity?. [Link]
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Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
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ResearchGate. (PDF) Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]
-
ResearchGate. In Vitro Solubility Assays in Drug Discovery | Request PDF. [Link]
-
PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]
-
ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]
-
PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
-
PubChem. 2,8-Dimethylquinoline-7-carboxylic acid. [Link]
-
PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
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Troubleshooting & Optimization
Common byproducts in the synthesis of "2,8-Dimethylquinoline-3-carboxylic acid"
Welcome to the technical support center for the synthesis of 2,8-dimethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and proven protocols to navigate the common challenges encountered during the synthesis of this important quinoline derivative. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles governing these processes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues that arise during the synthesis of 2,8-dimethylquinoline-3-carboxylic acid, with a focus on byproduct formation.
Q1: What are the most common synthetic routes for 2,8-dimethylquinoline-3-carboxylic acid and which is most prone to byproduct formation?
A1: The most prevalent methods for synthesizing quinoline derivatives are the Combes, Doebner-von Miller, and Gould-Jacobs reactions.[1][2][3] For 2,8-dimethylquinoline-3-carboxylic acid, a variation of the Doebner reaction is often employed. The Doebner reaction synthesizes quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid.[4][5] The Doebner-von Miller reaction, a related synthesis, uses α,β-unsaturated carbonyl compounds.[3][6]
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8] The Gould-Jacobs reaction proceeds via the reaction of an aniline with an alkoxymethylenemalonic ester, followed by cyclization, hydrolysis, and decarboxylation.[1][9]
Among these, the Doebner and Doebner-von Miller reactions are particularly susceptible to side reactions due to the acid-catalyzed polymerization of the carbonyl substrates, which can lead to lower yields and a complex mixture of byproducts.[4]
Q2: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is it and how can I prevent its formation?
A2: The formation of a dark, tarry substance is a frequent issue in acid-catalyzed quinoline syntheses, such as the Doebner-von Miller reaction. This is often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4] To mitigate this, consider the following strategies:
-
Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and improve the yield of the desired product.[4]
-
Controlled Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture can help to control the reaction rate and minimize polymerization.
-
Temperature Control: Maintaining a lower reaction temperature can help to reduce the rate of polymerization. However, this must be balanced with the temperature required for the cyclization step.[10]
Q3: My final product is contaminated with a compound that has a similar polarity, making purification by column chromatography difficult. What could this byproduct be?
A3: A common byproduct with similar polarity to the desired 2,8-dimethylquinoline-3-carboxylic acid is the corresponding regioisomer. In the context of the Combes synthesis, for example, the cyclization of the enamine intermediate can lead to different regioisomers depending on steric and electronic effects of the substituents.[8]
Another possibility in the Doebner-von Miller reaction is the formation of partially reduced quinoline derivatives, such as 1,2-dihydroquinolines.[2] These intermediates may not be fully oxidized to the aromatic quinoline, leading to a mixture of products. The use of a suitable oxidizing agent, such as nitrobenzene or arsenic acid, is crucial to drive the reaction to completion.[11]
Q4: I'm using the Doebner-von Miller reaction and my yield is consistently low. What are the likely causes?
A4: Low yields in the Doebner-von Miller reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an adequate amount of a strong acid catalyst and a suitable oxidizing agent.[3]
-
Side Reactions: As discussed, polymerization of the carbonyl reactant is a major competing reaction.[4]
-
Substrate Reactivity: The nature of the aniline substrate can influence the yield. Anilines with strong electron-withdrawing groups can be less reactive and lead to lower yields.[5]
-
Reaction Conditions: The reaction temperature and time are critical. Insufficient heating may prevent the cyclization and dehydration steps from occurring efficiently.[10]
II. Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section provides a more detailed look at specific byproducts and offers step-by-step guidance on how to minimize their formation.
Issue 1: Formation of Polymeric Byproducts
| Symptom | Probable Cause | Troubleshooting Steps |
| Presence of a dark, insoluble tar in the reaction flask. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactant.[4] | 1. Implement a Biphasic System: Use a non-polar organic solvent to sequester the carbonyl compound. 2. Slow Addition: Add the carbonyl reactant dropwise to the reaction mixture. 3. Optimize Temperature: Experiment with lower reaction temperatures to find a balance between the desired reaction rate and minimizing polymerization. |
Issue 2: Presence of Regioisomers
| Symptom | Probable Cause | Troubleshooting Steps | | :--- | :--- | | Multiple spots of similar Rf value on TLC; difficulty in separation by column chromatography. | Non-selective cyclization of the reaction intermediate.[8] | 1. Catalyst Selection: The choice of acid catalyst can influence regioselectivity. Experiment with different Brønsted or Lewis acids.[3] 2. Solvent Effects: The polarity of the solvent can affect the transition state of the cyclization step. Test a range of solvents. 3. Substituent Effects: If possible, modifying substituents on the aniline or carbonyl reactant can direct the cyclization to the desired regioisomer.[8] |
Issue 3: Incomplete Oxidation to the Quinoline Ring
| Symptom | Probable Cause | Troubleshooting Steps |
| Presence of dihydroquinoline intermediates in the final product, detectable by NMR or MS. | Insufficient or ineffective oxidizing agent.[2] | 1. Choice of Oxidizing Agent: Ensure you are using a suitable oxidizing agent like nitrobenzene or arsenic acid.[11] 2. Stoichiometry: Verify that the molar ratio of the oxidizing agent to the aniline is appropriate. 3. Reaction Time and Temperature: The oxidation step may require prolonged heating. Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a common synthesis route and a purification protocol.
Protocol 1: Synthesis of 2,8-Dimethylquinoline-3-carboxylic acid via a Modified Doebner Reaction
This protocol is based on the principles of the Doebner reaction, which is a reliable method for the synthesis of quinoline-4-carboxylic acids.[5]
Materials:
-
2,6-Dimethylaniline
-
Pyruvic acid
-
Acetaldehyde
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylaniline in ethanol.
-
Slowly add concentrated hydrochloric acid to the solution while stirring.
-
In a separate beaker, prepare a solution of pyruvic acid and acetaldehyde in ethanol.
-
Add the pyruvic acid/acetaldehyde solution dropwise to the aniline solution over a period of 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,8-dimethylquinoline-3-carboxylic acid.
Protocol 2: Purification of Quinoline Carboxylic Acids
Purification of quinoline carboxylic acids can sometimes be challenging due to their physical properties. Recrystallization is often a more effective method than column chromatography for achieving high purity.
Procedure:
-
Transfer the crude 2,8-dimethylquinoline-3-carboxylic acid to a beaker.
-
Add a minimal amount of a suitable solvent (e.g., N,N-dimethylformamide, ethanol).
-
Heat the mixture with stirring until the solid dissolves completely.[12]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
IV. Visualizing Reaction Pathways
Diagram 1: General Doebner-von Miller Reaction Mechanism
This diagram illustrates the key steps in the Doebner-von Miller synthesis of quinolines.
Caption: Key steps of the Doebner-von Miller reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
This flowchart provides a logical sequence for troubleshooting low yields in quinoline synthesis.
Sources
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- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. ablelab.eu [ablelab.eu]
- 11. youtube.com [youtube.com]
- 12. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Quinoline-3-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of quinoline-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic strategies for this important class of compounds.
Introduction to Quinoline-3-Carboxylic Acid Synthesis
Quinoline-3-carboxylic acids are a critical structural motif in numerous pharmaceuticals, including well-known antibacterial agents. Their synthesis is a cornerstone of many drug discovery and development programs. The two most common and versatile methods for constructing the quinoline core are the Gould-Jacobs reaction and the Friedländer annulation. This guide will delve into the intricacies of both, providing practical advice to enhance your success.
Section 1: The Gould-Jacobs Reaction: A Step-by-Step Guide and Troubleshooting
The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline-3-carboxylic acids, which can be readily converted to the parent quinoline-3-carboxylic acids. The reaction proceeds in a series of steps: condensation of an aniline with an alkoxymethylenemalonate ester, thermal cyclization, saponification, and finally, decarboxylation.[1]
Experimental Workflow: Gould-Jacobs Reaction
Caption: Workflow of the Gould-Jacobs reaction.
Frequently Asked Questions (FAQs): Gould-Jacobs Reaction
Q1: My Gould-Jacobs reaction yield is consistently low. What are the most common causes?
A1: Low yields in the Gould-Jacobs reaction often stem from a few critical factors:
-
Incomplete Cyclization: The thermal cyclization step requires high temperatures, typically above 250 °C.[2] Insufficient heating will lead to the accumulation of the anilidomethylenemalonate intermediate and a low yield of the desired quinoline.
-
Thermal Degradation: While high temperatures are necessary, prolonged heating can lead to the degradation of the product.[3] A thorough time-temperature study is crucial to find the optimal balance for your specific substrate.
-
Substituent Effects: The electronic nature of the substituents on the aniline can significantly impact the reaction. Electron-donating groups at the meta-position of the aniline are generally effective for this reaction.[1]
Q2: I am observing the formation of a significant amount of dark, tarry side products. How can I minimize this?
A2: The formation of tarry byproducts is usually a sign of decomposition at the high temperatures required for cyclization. Consider the following strategies:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields by providing rapid and uniform heating.[3] This can minimize the time the reactants and products are exposed to high temperatures, thereby reducing degradation.
-
Use of Eaton's Reagent: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can promote the cyclization under milder conditions (80-100 °C), which can significantly reduce the formation of degradation byproducts.[4]
-
High-Boiling Point Solvents: Using a high-boiling, inert solvent like diphenyl ether can help to maintain a consistent and controlled high temperature during the cyclization step.[2]
Q3: How can I control the regioselectivity of the cyclization with an asymmetrically substituted aniline?
A3: Regioselectivity in the Gould-Jacobs reaction is influenced by both steric and electronic factors. Cyclization can occur at either of the two ortho positions of the aniline. While precise control can be challenging, flash vacuum pyrolysis (FVP) has been shown to favor the kinetic product, offering a higher degree of regioselectivity than standard solution-phase heating.[5]
Troubleshooting Guide: Gould-Jacobs Reaction
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete cyclization due to insufficient temperature. | Increase the reaction temperature for the cyclization step. Consider using a higher boiling point solvent or a microwave reactor for more efficient heating.[3] |
| Product degradation from prolonged heating. | Optimize the reaction time at the determined optimal temperature. A shorter reaction time at a higher temperature may be more effective.[3] | |
| Formation of Tarry Byproducts | Decomposition of starting materials or product at high temperatures. | Employ milder reaction conditions by using a catalyst like Eaton's reagent.[4] Alternatively, use microwave synthesis to reduce the overall heating time.[3] |
| Reaction Stalls at Intermediate Stage | The anilidomethylenemalonate intermediate is stable and requires significant energy for cyclization. | Confirm the formation of the intermediate by TLC or LC-MS. If present, increase the temperature and/or reaction time for the cyclization step. |
| Difficulty in Product Isolation | The product may be soluble in the reaction solvent at room temperature. | After cooling the reaction mixture, try adding a non-polar solvent like hexane to precipitate the product. |
Optimized Protocol: Microwave-Assisted Gould-Jacobs Synthesis
This protocol describes a microwave-assisted approach for the synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial (2.5 mL) with a magnetic stir bar
-
Microwave reactor
-
Acetonitrile (ice-cold)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[3]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 300 °C and hold for 5 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[3]
-
Dry the resulting solid under vacuum.
-
The product purity can be analyzed by HPLC-MS.[3]
Table 1: Effect of Microwave Conditions on Gould-Jacobs Reaction Yield
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | 1 | 1 |
| 2 | 300 | 1 | 20 | 37 |
| 3 | 250 | 20 | 10 | 12 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 22 | 47 |
Adapted from a study on the microwave-assisted Gould-Jacobs reaction.[3] The data illustrates that a higher temperature of 300 °C for a shorter duration of 5 minutes provides the optimal yield, minimizing product degradation.[3]
Section 2: The Friedländer Annulation: Strategies for Success
The Friedländer synthesis is a versatile and widely used method for preparing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[6][7]
Reaction Mechanism: Friedländer Annulation
Caption: Two plausible mechanisms for the Friedländer synthesis.
Frequently Asked Questions (FAQs): Friedländer Annulation
Q1: What are the most common side products in the Friedländer synthesis, and how can I avoid them?
A1: The most frequently encountered side products include:
-
Aldol Condensation Products: The ketone starting material can undergo self-condensation, especially under basic conditions.[8] Switching to an acidic catalyst can significantly reduce this side reaction.[8]
-
Self-Condensation of the o-Aminoaryl Carbonyl: The o-aminoaryl aldehyde or ketone can react with itself, particularly if it is unstable. Using fresh starting materials and optimized reaction conditions can help minimize this.
-
Regioisomers: When using an unsymmetrical ketone, the reaction can occur at two different α-methylene positions, leading to a mixture of isomers.[8] The choice of catalyst can influence regioselectivity. For instance, ionic liquids have been shown to promote regiospecificity.[6]
Q2: My Friedländer reaction is not going to completion. What should I try?
A2: Incomplete reactions can often be addressed by:
-
Increasing Reaction Time: Monitor the reaction progress using TLC or LC-MS and increase the reaction time accordingly.
-
Increasing Temperature: Incrementally increase the reaction temperature in 10 °C increments while monitoring the reaction.[9]
-
Checking Catalyst Activity: Ensure you are using a fresh batch of catalyst or consider increasing the catalyst loading.[9]
Q3: I'm having trouble with the solubility of my reactants. What solvents are recommended?
A3: The choice of solvent is crucial for reaction efficiency. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve solubility and energy absorption.[9] Under acidic conditions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used, while non-polar solvents like toluene are suitable for base-mediated reactions.[6]
Troubleshooting Guide: Friedländer Annulation
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Harsh reaction conditions leading to degradation. | Use milder reaction conditions. Modern approaches utilize catalysts like ionic liquids or nanocatalysts that can be effective at lower temperatures.[9] |
| Suboptimal catalyst choice. | Screen different acid or base catalysts. A wide range of catalysts, from traditional mineral acids to solid-supported and nanocatalysts, have been successfully employed.[6][10] | |
| Aldol Condensation Byproducts | Basic reaction conditions promoting self-condensation of the ketone. | Switch to an acidic catalyst.[8] Alternatively, using an imine analog of the o-aminoaryl aldehyde or ketone can prevent aldol side reactions.[6] |
| Formation of Regioisomers | Use of an unsymmetrical ketone. | Employ a catalyst known to promote regioselectivity, such as certain ionic liquids.[6] Modifying the ketone by introducing a phosphoryl group on one α-carbon can also direct the reaction.[6] |
| Starting Material Degradation | The o-aminoaryl aldehyde or ketone is unstable. | Use freshly prepared or purified starting material. Consider an in-situ generation approach, such as the reduction of the corresponding nitro compound.[11] |
Catalyst Selection Guide for Friedländer Synthesis
The choice of catalyst is a critical parameter in optimizing the Friedländer synthesis. Modern catalysis offers a range of options beyond traditional acids and bases.
Table 2: Comparison of Catalysts for Friedländer Synthesis
| Catalyst Type | Examples | Advantages | Considerations | Reference |
| Transition-Metal Catalysts | Cobalt (II) Acetate, Copper Acetate | Good to excellent yields. | May require specific ligands or reaction conditions. | [12] |
| Metal-Free Catalysts | Ionic Liquids (e.g., [Msim][OOCCCl₃]), Amberlyst-15 | High yields (up to 100%), recyclable, can enhance regioselectivity. | May require specific reaction temperatures. | [10][12] |
| Nanocatalysts | Fe₃O₄-supported ionic liquid, ZnO/CNT | High surface area, enhanced reactivity, recyclable, can be used in solvent-free conditions. | Catalyst preparation may be required. | [12] |
Detailed Protocol: Iodine-Catalyzed Friedländer Annulation
This protocol describes a solvent-free method using molecular iodine as a catalyst.[9]
Materials:
-
2-Aminoaryl ketone
-
Active methylene compound
-
Molecular iodine (I₂)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone and the active methylene compound.
-
Add molecular iodine as the catalyst.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography or recrystallization.
Section 3: Purification of Quinoline-3-Carboxylic Acids
The final step in any synthesis is the purification of the desired product. For quinoline-3-carboxylic acids, which are often crystalline solids, recrystallization is a common and effective method.
Troubleshooting Purification
Q: My quinoline-3-carboxylic acid derivative is difficult to crystallize. What can I do?
A: If direct crystallization is challenging, consider the following:
-
Solvent Screening: Experiment with a variety of solvents. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
pH Adjustment: You may be able to induce crystallization by dissolving the compound in an acidic or basic solution and then neutralizing it to the point of minimum solubility.[13]
-
Salt Formation: If the free acid is difficult to crystallize, consider forming a salt (e.g., with an appropriate base). These salts often have different crystallization properties.[13]
A study on the purification of a quinoline carboxylic acid derivative demonstrated that heating and stirring the crude product in solvents like N,N-dimethylformamide (DMF), formamide, or N-methylformamide, followed by cooling, can significantly improve purity.[13]
References
-
Advances in polymer based Friedlander quinoline synthesis. (2016). PubMed Central (PMC). Retrieved from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. (n.d.). Google Patents.
-
Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselectivity of the Gould–Jacobs Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2021). MDPI. Retrieved from [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). New Journal of Chemistry. Retrieved from [Link]
-
Gould-Jacobs Reaction. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. Retrieved from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 2,8-Dimethylquinoline-3-carboxylic Acid: A Guide to Mitigating Side Reactions
Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for the synthesis of 2,8-dimethylquinoline-3-carboxylic acid. This resource is designed to provide in-depth, practical guidance to overcome common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we combine established chemical principles with field-tested insights to ensure your success in obtaining this valuable quinoline derivative.
Frequently Asked Questions (FAQs)
Q1: I am attempting the synthesis of 2,8-dimethylquinoline-3-carboxylic acid, likely via a Doebner-type reaction with 2,6-dimethylaniline, and I'm observing significant tar formation. What is the primary cause of this?
A1: Tar formation is a very common and challenging side reaction in quinoline syntheses like the Doebner and Doebner-von Miller reactions, especially when employing sterically hindered anilines such as 2,6-dimethylaniline.[1] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which is a key intermediate in the reaction.[1] The harsh acidic conditions and elevated temperatures required for the cyclization step create a favorable environment for these reactive intermediates to polymerize, leading to the formation of intractable tars and significantly reducing the yield of your desired product.
Q2: How does the steric hindrance from the two methyl groups on 2,6-dimethylaniline contribute to side reactions?
A2: The two ortho-methyl groups on 2,6-dimethylaniline introduce significant steric hindrance around the amino group. This steric bulk can slow down the desired intramolecular electrophilic cyclization step, which is necessary for the formation of the quinoline ring. When the desired reaction pathway is kinetically hindered, competing side reactions, such as polymerization of the more reactive and less sterically hindered intermediates, can become more prominent. Furthermore, the steric hindrance may also influence the regioselectivity of the reaction, although for symmetrically substituted 2,6-dimethylaniline, this is less of a concern for the initial cyclization position.
Q3: My reaction yield is consistently low, even when I manage to minimize excessive tarring. What other side reactions could be occurring?
A3: Besides polymerization, other side reactions can contribute to low yields. One possibility is the formation of isomeric byproducts, although this is less likely with the symmetrical 2,6-dimethylaniline. More probable are incomplete reactions or the formation of stable, uncyclized intermediates. The reaction mechanism for the Doebner reaction is complex and can involve the formation of various intermediates.[2][3] If the final cyclization and oxidation steps are not driven to completion, you may isolate a mixture of partially reacted species. It is also reported in the literature that under certain conditions, the cyclization can occur at the amino group instead of the benzene ring, leading to pyrrolidine derivatives, although this is more commonly observed with pyridine-based starting materials.[3]
Q4: I am considering using the Gould-Jacobs reaction as an alternative. What are the potential side reactions and challenges with this method for my target molecule?
A4: The Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization, is a viable alternative for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives.[4][5] A key challenge with this method is the high temperature (often >250 °C) required for the thermal cyclization step, which can lead to degradation of the product.[6] While generally less prone to the aggressive tar formation seen in the Doebner reaction, the high temperatures can still result in byproducts. For 2,6-dimethylaniline, steric hindrance could again play a role in slowing the cyclization, potentially requiring even more forcing conditions.
Troubleshooting Guide: Overcoming Common Side Reactions
This section provides actionable solutions to specific problems you may encounter during the synthesis of 2,8-dimethylquinoline-3-carboxylic acid.
Issue 1: Excessive Tar Formation and Polymerization
Root Cause: Acid-catalyzed polymerization of α,β-unsaturated carbonyl intermediates.
Solutions:
-
Slow and Controlled Reagent Addition: Add the aldehyde and pyruvic acid (in a Doebner reaction) or the α,β-unsaturated carbonyl compound (in a Doebner-von Miller reaction) dropwise to the reaction mixture at a controlled temperature. This maintains a low concentration of the polymerizable species at any given time, favoring the desired reaction with the aniline.
-
Temperature Management: While heating is necessary for cyclization, avoid excessive temperatures. A vigorous, exothermic reaction may require initial cooling.[7] Monitor the internal reaction temperature closely and aim for the lowest effective temperature to promote cyclization without accelerating polymerization.
-
Catalyst Optimization: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like sulfuric acid are common, exploring milder Lewis acids (e.g., BF₃·OEt₂) or solid acid catalysts could reduce the rate of polymerization.[8][9][10]
-
Biphasic Reaction Medium: For the Doebner-von Miller reaction, employing a biphasic system (e.g., water/toluene) can be highly effective. This sequesters the α,β-unsaturated carbonyl compound in the organic phase, limiting its exposure to the acidic aqueous phase where polymerization is most pronounced.[1]
Issue 2: Low Yield and Incomplete Reaction
Root Cause: Steric hindrance from 2,6-dimethylaniline slowing the desired cyclization, leading to the accumulation of intermediates.
Solutions:
-
Prolonged Reaction Time: Due to the steric hindrance, the reaction may require a longer time to reach completion compared to syntheses with unhindered anilines. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC).
-
Higher Reaction Temperature (with caution): While high temperatures can promote side reactions, a carefully optimized, higher temperature might be necessary to overcome the activation energy for the sterically hindered cyclization. This approach should be combined with slow reagent addition to manage polymerization. Microwave-assisted heating can sometimes provide rapid and efficient heating, potentially improving yields and reducing reaction times.[6]
-
Choice of Synthetic Route: If the Doebner reaction consistently gives low yields, consider the Gould-Jacobs pathway. Although it has its own challenges, it might be less susceptible to the specific side reactions encountered with the Doebner approach for your substrate.
Issue 3: Difficulty in Product Purification
Root Cause: The presence of tarry, polymeric byproducts that complicate the isolation of the desired 2,8-dimethylquinoline-3-carboxylic acid.
Solutions:
-
Initial Work-up: After the reaction, quenching the mixture by pouring it into a large volume of cold water can help precipitate the crude product while leaving some of the tarry materials in solution.
-
Base Wash: Washing the crude product with a dilute base solution (e.g., sodium bicarbonate) can help remove acidic byproducts and unreacted starting materials.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture) is often the most effective method for purifying the final product. You may need to experiment with different solvents to find the optimal conditions for selectively crystallizing the desired carboxylic acid away from the impurities. A patent for purifying a similar quinoline carboxylic acid derivative suggests using solvents like N,N-dimethylformamide (DMF) for this purpose.[11]
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel may be necessary. However, the polar nature of the carboxylic acid and the presence of tar can make this challenging. It may be beneficial to first esterify the crude carboxylic acid, purify the less polar ester by chromatography, and then hydrolyze it back to the acid.
Experimental Protocols
The following is a generalized protocol for the synthesis of a quinoline-4-carboxylic acid via the Doebner reaction. This should be adapted and optimized for the specific synthesis of 2,8-dimethylquinoline-3-carboxylic acid.
Generalized Doebner Reaction Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve 2,6-dimethylaniline in a suitable solvent (e.g., ethanol or acetic acid).
-
Reagent Addition: In the dropping funnel, prepare a mixture of the aldehyde (e.g., acetaldehyde) and pyruvic acid.
-
Reaction Initiation: Gently heat the solution of 2,6-dimethylaniline.
-
Controlled Addition: Slowly add the aldehyde and pyruvic acid mixture to the heated aniline solution over a period of 1-2 hours. Maintain a gentle reflux throughout the addition.
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for several hours (4-8 hours, or until TLC/HPLC analysis indicates the consumption of the starting aniline).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. The crude product may precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture.
Data Presentation
| Parameter | Doebner Reaction | Gould-Jacobs Reaction |
| Starting Materials | 2,6-Dimethylaniline, Aldehyde, Pyruvic Acid | 2,6-Dimethylaniline, Diethyl ethoxymethylenemalonate |
| Key Intermediate | α,β-Unsaturated Carbonyl | Anilinomethylenemalonate |
| Common Side Reactions | Tar formation (polymerization) | Thermal degradation |
| Typical Temperature | 80-120 °C | 250-300 °C |
| Typical Yield | Low to moderate (highly substrate dependent) | Moderate to good (can be optimized) |
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and a major competing side reaction in the Doebner synthesis.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. ablelab.eu [ablelab.eu]
- 7. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,8-Dimethylquinoline-3-carboxylic acid
Welcome to the technical support center for the purification of 2,8-Dimethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in obtaining high-purity 2,8-Dimethylquinoline-3-carboxylic acid.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 2,8-Dimethylquinoline-3-carboxylic acid, offering explanations and actionable solutions.
Issue 1: Oiling Out Instead of Crystallization
Question: My 2,8-Dimethylquinoline-3-carboxylic acid is "oiling out" as a liquid phase instead of forming solid crystals during recrystallization. What is causing this and how can I fix it?
Answer:
"Oiling out" is a common issue that occurs when the solute separates from the solution as a supercooled liquid rather than a crystalline solid. This phenomenon is often triggered by a rapid decrease in temperature or high solute concentration, preventing the molecules from arranging themselves into an ordered crystal lattice.
Causality: The molecular structure of 2,8-Dimethylquinoline-3-carboxylic acid, which includes a rigid quinoline core, a polar carboxylic acid group, and nonpolar methyl groups, can lead to complex solubility behavior. If the cooling rate is too fast, the molecules may not have sufficient time to orient themselves for crystallization, leading to the formation of an amorphous oil.
Solutions:
-
Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to further slow down the cooling process. Once at room temperature, gradually lower the temperature by placing the flask in a refrigerator and then a freezer.[1]
-
Use a More Dilute Solution: Add more of the hot solvent to your dissolved compound to create a less saturated solution. This can lower the supersaturation point and favor crystal growth over oiling out.[1]
-
Change the Solvent System: The solvent you are using may not be optimal. Experiment with different solvents or solvent mixtures. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid.[1]
Issue 2: Poor Recovery After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield of 2,8-Dimethylquinoline-3-carboxylic acid?
Answer:
Low recovery is often a trade-off for high purity in recrystallization. However, several factors could be contributing to excessive loss of your compound.
Causality: The primary cause of low yield is the partial solubility of the compound in the cold recrystallization solvent. Additionally, premature crystallization during hot filtration or using an excessive amount of solvent can lead to product loss.
Solutions:
-
Optimize Solvent Choice: Select a solvent in which your compound has high solubility at elevated temperatures and very low solubility at low temperatures. A systematic solvent screening is recommended.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding a slight excess (5-10%) can help prevent premature crystallization.[1]
-
Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing on the filter paper.
-
Maximize Crystal Collection: After crystallization, ensure the solution is thoroughly chilled in an ice bath or refrigerator before filtration to minimize the amount of dissolved product in the mother liquor. Wash the collected crystals with a minimal amount of cold recrystallization solvent.[1]
Issue 3: Persistent Impurities in the Final Product
Question: After purification, my 2,8-Dimethylquinoline-3-carboxylic acid is still contaminated with starting materials or by-products. What other purification techniques can I employ?
Answer:
If recrystallization alone is insufficient to remove certain impurities, it may be necessary to employ alternative or additional purification methods.
Causality: Some impurities may have similar solubility profiles to the desired product, making them difficult to separate by simple recrystallization. Other impurities might co-crystallize with the product.
Solutions:
-
Acid-Base Extraction: The carboxylic acid group on your molecule allows for manipulation of its solubility based on pH.
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid, making it water-soluble.
-
Separate the aqueous layer containing your product and wash it with an organic solvent to remove neutral impurities.
-
Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to re-protonate the carboxylic acid, causing it to precipitate out.
-
Filter the precipitate, wash with water, and dry.
-
-
Column Chromatography: For difficult-to-remove impurities, column chromatography can be a highly effective purification method. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of the impurities.
-
pH Adjustment during Crystallization: For some quinoline carboxylic acids, adjusting the pH of the solution can influence crystallization and purity. For example, adjusting the pH to 7 with acetic acid has been used in the crystallization of related compounds.[2]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of 2,8-Dimethylquinoline-3-carboxylic acid?
-
Alcohols: Ethanol, Methanol, Isopropanol[1]
-
Esters: Ethyl acetate[1]
-
Ketones: Acetone[1]
-
Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) (use with caution due to high boiling points)[1][3]
Binary solvent systems are also highly recommended. A common technique is to dissolve the compound in a "good" solvent and add a "poor" solvent until turbidity is observed.[1]
Q2: Can 2,8-Dimethylquinoline-3-carboxylic acid form zwitterions, and how does this affect purification?
A2: Yes, quinoline carboxylic acids can form zwitterions, where the nitrogen on the quinoline ring is protonated and the carboxylic acid group is deprotonated. This can influence the compound's solubility and crystal structure. For instance, quinoline-2-carboxylic acid exists in both neutral and zwitterionic forms in its crystal structure.[4] This property can be exploited during purification, as the zwitterionic form may have different solubility characteristics than the neutral form.
Q3: What analytical techniques are recommended to assess the purity of 2,8-Dimethylquinoline-3-carboxylic acid?
A3: To ensure the purity of your final product, a combination of analytical methods should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5][6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any remaining impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.
-
Dissolution: In an appropriately sized flask, add the crude 2,8-Dimethylquinoline-3-carboxylic acid and the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizing Purification Workflows
Troubleshooting "Oiling Out"
Caption: A simplified workflow for the purification of 2,8-Dimethylquinoline-3-carboxylic acid via recrystallization.
References
- Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem.
- Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxyl
- Process for the preparation of a quinoline carboxylic acid - Google P
- Method for purifying quinolinecarboxylic acid derivative - Google P
- 2,8-Dimethylquinoline - NIST WebBook.
- 2,8-Dimethylquinoline-3-carboxylic acid | C12H11NO2 | CID 3159813 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 3. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,8-Dimethylquinoline [webbook.nist.gov]
- 6. 2,8-Dimethylquinoline-3-carboxylic acid | C12H11NO2 | CID 3159813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,8-Dimethylquinoline-3-carboxylic Acid
Welcome to the technical support center for the purification of 2,8-Dimethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for obtaining high-purity material. We will delve into the causality behind experimental choices to empower you with a robust understanding of the purification strategies.
Introduction: The Challenge of Purity
2,8-Dimethylquinoline-3-carboxylic acid is a key building block in medicinal chemistry and materials science. The purity of this starting material is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions, leading to lower yields, complex downstream purification, and potentially misleading biological data. Crude samples of this compound can contain a variety of impurities, including unreacted starting materials, byproducts from incomplete cyclization, isomers, and residual solvents. This guide provides a systematic approach to identifying and removing these impurities.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 2,8-Dimethylquinoline-3-carboxylic acid in a question-and-answer format.
Q1: My crude product is a dark, oily residue. Where do I start?
A1: A dark, oily appearance often indicates the presence of polymeric byproducts or highly colored impurities from the synthesis, which can hinder crystallization.
-
Initial Approach: Begin with an acid-base extraction. This technique is highly effective at separating your acidic product from neutral and basic impurities.[1][2][3] The carboxylic acid group is deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving many organic impurities behind in the organic layer.[1][3][4]
-
Rationale: This method is chosen as the first step because it is a bulk purification technique that can significantly clean up the sample before attempting more refined methods like recrystallization or chromatography.
Q2: I performed an acid-base extraction, but my recovered product is still not pure. What's the next step?
A2: If acid-base extraction alone is insufficient, the remaining impurities are likely other acidic compounds with similar properties or neutral compounds that have some solubility in the aqueous base.
-
Recommended Action: Recrystallization is the next logical step for solid compounds.[5] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.
-
Solvent Selection: Based on the properties of similar quinoline carboxylic acids, consider solvents like ethanol, methanol, or mixtures of ethanol and water.[6][7] The presence of water can sometimes increase the solubility of carboxylic acids in organic solvents.[8]
Q3: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. How can I fix this?
A3: Streaking of carboxylic acids on silica gel is a common problem. It occurs due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silanol groups on the silica gel surface.[5] This can lead to a mixture of protonated and deprotonated forms, resulting in tailing.
-
Solution: To suppress this interaction and obtain sharp spots, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5] This ensures that your compound remains fully protonated and moves as a single, well-defined spot. For quinoline derivatives, which also have a basic nitrogen, tailing can also be an issue.[9] However, for a carboxylic acid derivative, the acidic modifier is the primary solution.
Q4: I'm trying to use column chromatography, but I'm not getting good separation. What can I do to improve it?
A4: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, column overloading, or interactions with the stationary phase.
-
Optimization Strategy:
-
Solvent System: Ensure you have an optimal mobile phase. Aim for an Rf value of 0.2-0.3 for your compound on the TLC plate in the chosen solvent system for good separation on the column.[10]
-
Stationary Phase: While silica gel is common, if your compound is particularly sensitive or difficult to separate, consider using a different stationary phase like neutral or basic alumina.[9]
-
Sample Loading: Do not overload the column. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 for straightforward separations and up to 100:1 for more challenging ones.[10]
-
Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This can then be carefully added to the top of your column.[10]
-
Purification Protocols
Here are detailed, step-by-step methodologies for the most effective purification techniques for 2,8-Dimethylquinoline-3-carboxylic acid.
Protocol 1: Purification by Acid-Base Extraction
This method is ideal as a first-pass purification to remove neutral and basic impurities.
Materials:
-
Crude 2,8-Dimethylquinoline-3-carboxylic acid
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use a volume that fully dissolves the solid.
-
Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.[4][5] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas. Shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the sodium salt of your carboxylic acid. Drain the organic layer and set it aside.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[5] Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper).[4][5] The 2,8-Dimethylquinoline-3-carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual salts.[5]
-
Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, place the solid in a desiccator under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is used to purify the solid product obtained from acid-base extraction or directly from a crude solid.
Materials:
-
Partially purified 2,8-Dimethylquinoline-3-carboxylic acid
-
Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture to boiling with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Protocol 3: Purification by Column Chromatography
This method is suitable for separating impurities with similar polarity to the desired product.
Materials:
-
Crude or partially purified 2,8-Dimethylquinoline-3-carboxylic acid
-
Silica gel (100-200 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate with 0.5-1% acetic acid)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. Add 0.5-1% acetic acid to the eluent to prevent streaking.[5] The ideal system will give your product an Rf of ~0.2-0.3.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent. Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading).[10] Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2,8-Dimethylquinoline-3-carboxylic acid.
Data Summary and Purity Assessment
The effectiveness of each purification step should be monitored by an appropriate analytical technique.
| Purification Method | Typical Impurities Removed | Purity Assessment Method | Expected Purity |
| Acid-Base Extraction | Neutral compounds, basic compounds (e.g., unreacted amines) | TLC, HPLC | >90% |
| Recrystallization | Soluble impurities, minor isomeric byproducts | Melting Point, HPLC, NMR | >98% |
| Column Chromatography | Structurally similar impurities, isomers | HPLC, NMR | >99% |
Analytical HPLC Method for Purity Assessment: A reversed-phase HPLC (RP-HPLC) method is generally suitable for analyzing quinoline carboxylic acids.[11][12]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a higher percentage of A and gradually increase B. A typical gradient might be 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the quinoline ring system).
Visualizing the Purification Workflow
The choice of purification strategy depends on the nature and quantity of the impurities present. The following diagram illustrates a logical workflow for purifying crude 2,8-Dimethylquinoline-3-carboxylic acid.
Caption: A decision-making workflow for the purification of 2,8-Dimethylquinoline-3-carboxylic acid.
References
-
Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]
- Method for purifying quinolinecarboxylic acid derivative. (2005).
-
Biosynthesis of Quinoxaline Antibiotics: Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. (1990). PubMed. [Link]
-
Purification of Quinoline. (n.d.). LookChem. [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]
-
SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. (2023). RA College. [Link]
-
Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. (2025). ResearchGate. [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2019). PubMed Central. [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2021). Advanced Journal of Chemistry, Section A. [Link]
-
[Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. (2011). PubMed. [Link]
-
Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. (2025). Semantic Scholar. [Link]
-
2,8-Dimethylquinoline-3-carboxylic acid. (n.d.). PubChem. [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). ResearchGate. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library. [Link]
- New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (2013).
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]
-
Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... (2001). ResearchGate. [Link]
-
2,8-Dimethylquinoline. (n.d.). NIST WebBook. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2014). PubMed. [Link]
-
2-Chloroquinoline-3-carboxylic acid. (2010). ResearchGate. [Link]
-
A Convenient Synthesis of 2-Alkyl-8-quinoline Carboxylic Acids. (2008). ResearchGate. [Link]
-
2,8-Dimethylquinoline. (n.d.). NIST WebBook. [Link]
-
2,8-Dimethylquinoline-7-carboxylic acid. (n.d.). PubChem. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4 [smolecule.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 2,8-Dimethylquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,8-dimethylquinoline-3-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important synthetic process. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower your research and development.
I. Reaction Overview: The Doebner Reaction
The synthesis of 2,8-dimethylquinoline-3-carboxylic acid is typically achieved through a variation of the Doebner reaction. This reaction involves the condensation of an aromatic amine (o-toluidine), an aldehyde (acetaldehyde), and pyruvic acid.[1] Understanding the mechanism is crucial for effective troubleshooting.
Reaction Scheme:
Caption: Generalized Doebner reaction pathway.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the 2,8-dimethylquinoline-3-carboxylic acid synthesis.
Problem 1: Low Yield and/or Incomplete Reaction
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected based on small-scale experiments.
-
In-process controls (e.g., TLC, HPLC) show a significant amount of unreacted starting materials.
Potential Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps & Solutions |
| Poor Mass and Heat Transfer | As the reaction scale increases, the surface-area-to-volume ratio decreases, making efficient mixing and heat dissipation more challenging.[2] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2] | 1. Enhance Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller to ensure homogeneity.[2] 2. Controlled Reagent Addition: For highly exothermic steps, consider a semi-batch approach where one reactant is added portion-wise to manage the rate of heat generation.[2] 3. Monitor Internal Temperature: Use a calibrated probe to accurately monitor the internal reaction temperature, as the jacket temperature may not reflect the bulk reaction temperature.[2] |
| Suboptimal Reaction Concentration | The optimal concentration on a lab scale may not be ideal for a larger batch due to changes in solubility, mixing, and heat transfer.[2] | 1. Re-optimize Solvent Volume: Experiment with slight variations in solvent volume. While higher concentrations can increase reaction rates, they may also lead to solubility issues and increased side reactions.[2] |
| Inadequate Reaction Time or Temperature | The reaction may require a longer time or a different temperature profile at a larger scale to reach completion. | 1. In-Process Monitoring: Implement regular in-process controls (IPCs) using TLC, HPLC, or GC to track the consumption of starting materials and the formation of the product.[2] 2. Adjust Reaction Parameters: Based on IPCs, consider extending the reaction time or carefully increasing the temperature to drive the reaction to completion. |
| Raw Material Quality | Impurities in starting materials can have a more pronounced negative impact on a larger scale. | 1. Verify Reagent Purity: Ensure the quality and consistency of all starting materials and solvents. Perform identity and purity checks on new batches.[2] |
Problem 2: Formation of Tar and Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.
-
A significant portion of the crude product is a polymeric, insoluble material.
Potential Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps & Solutions |
| Acid-Catalyzed Polymerization | The strong acidic conditions required for the Doebner-von Miller reaction can catalyze the self-polymerization of α,β-unsaturated carbonyl compounds, which are key intermediates.[3][4] This is a very common side reaction.[3] | 1. Optimize Acid Catalyst: The concentration and type of acid are critical.[5] Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and byproduct formation.[3] 2. Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl intermediate in an organic phase (e.g., toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[3][4] 3. Controlled Reagent Addition: Adding the aldehyde slowly to the heated acidic solution of the aniline can help control its concentration and minimize polymerization.[5] |
| Uncontrolled Exotherm | A rapid, uncontrolled increase in temperature can accelerate polymerization and degradation pathways. | 1. Improve Heat Dissipation: Ensure the reactor is equipped with an efficient cooling system. For very exothermic reactions, consider using a jacketed reactor with a temperature control unit. 2. Gradual Heating: A stepwise heating profile can help to control the reaction rate and prevent a runaway exotherm. |
Problem 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The crude product is an oil or a gummy solid that is difficult to handle.
-
Standard purification techniques like crystallization or column chromatography are ineffective.
Potential Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps & Solutions |
| Incomplete Neutralization | The quinoline product is basic and will remain in the aqueous phase if the reaction mixture is not properly neutralized. | 1. Careful pH Adjustment: After the reaction is complete, carefully neutralize the acidic mixture with a base (e.g., sodium hydroxide solution) to a pH that ensures the quinoline-3-carboxylic acid is in its free acid or carboxylate form, depending on the desired isolation method.[5] |
| Presence of Impurities | Tarry byproducts and unreacted starting materials can interfere with crystallization and co-elute during chromatography. | 1. Salt Formation: Convert the crude quinoline product into a salt (e.g., hydrochloride) to facilitate purification by crystallization. The free base can be regenerated afterward.[6] 2. Steam Distillation: For volatile impurities, steam distillation can be an effective preliminary purification step.[4][5] 3. Solvent Washes: Washing the crude solid product with appropriate solvents can remove soluble impurities.[6] 4. Optimized Chromatography: If column chromatography is necessary, screen different solvent systems and stationary phases (e.g., silica gel, alumina) to achieve better separation.[6] |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution to take when scaling up this synthesis?
A1: The Doebner-von Miller reaction and its variations can be highly exothermic.[4][7] The primary safety concern during scale-up is the potential for a runaway reaction. Therefore, meticulous temperature control is paramount. This includes using a well-maintained reactor with efficient cooling, gradual addition of reagents, and continuous monitoring of the internal temperature.[7] Always conduct a thorough safety review and risk assessment before proceeding with a large-scale reaction.
Q2: Can I use a different aldehyde or amine in this reaction?
A2: Yes, the Doebner reaction is versatile and allows for the synthesis of a wide range of substituted quinolines by varying the aniline and α,β-unsaturated carbonyl compound (or its precursors).[1][8] However, changing the substrates will likely require re-optimization of the reaction conditions, including the choice of catalyst, temperature, and reaction time.
Q3: My final product is colored. Is this normal, and how can I decolorize it?
A3: It is not uncommon for the crude product of quinoline syntheses to be colored due to the formation of minor, highly conjugated byproducts. If the color persists after initial purification, treatment with activated charcoal during recrystallization can be effective in removing colored impurities.
Q4: What are the best analytical techniques to monitor the reaction progress and product purity?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any major impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
IV. Experimental Protocol: General Procedure for the Synthesis of 2,8-Dimethylquinoline-3-carboxylic Acid
This is a generalized procedure and may require optimization for your specific equipment and scale.
Caption: A typical workflow for the synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: In a properly equipped reactor, charge o-toluidine and the chosen acid catalyst (e.g., concentrated hydrochloric acid). Begin agitation and heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Reagent Addition: Slowly add a pre-mixed solution of acetaldehyde and pyruvic acid to the heated reaction mixture over a period of 1-2 hours, ensuring the internal temperature remains within the desired range.
-
Reaction: Maintain the reaction mixture at the set temperature with vigorous stirring for the required duration (typically several hours).
-
Monitoring: Periodically take samples for in-process control analysis to monitor the reaction's progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by adding a base (e.g., a concentrated solution of sodium hydroxide) until the desired pH for product precipitation is reached.
-
Isolation: Filter the precipitated solid and wash it thoroughly with water to remove inorganic salts. Further washing with a suitable organic solvent may be necessary to remove non-polar impurities.
-
Purification: Recrystallize the crude product from an appropriate solvent or solvent mixture to obtain the purified 2,8-dimethylquinoline-3-carboxylic acid.
-
Drying: Dry the final product under vacuum to a constant weight.
V. References
-
Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Retrieved from
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. Retrieved from
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from
-
Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines. Retrieved from
-
Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from
-
Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction. Retrieved from
-
Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from
-
Merck Millipore. (n.d.). Quinoline CAS 91-22-5 | 802407. Retrieved from
-
Benchchem. (n.d.). challenges in the industrial scale-up of 6-methoxyquinoline synthesis. Retrieved from
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Catalyst selection for efficient quinoline-3-carboxylic acid synthesis
Technical Support Center: Synthesis of Quinoline-3-Carboxylic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of quinoline-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Quinoline-3-carboxylic acids are not just synthetic targets; they are key intermediates in the development of pharmaceuticals, including kinase inhibitors and antimicrobial agents.[1][2]
The efficiency of quinoline synthesis is profoundly dependent on catalyst selection, which in turn is dictated by the chosen synthetic route and the electronic nature of the substrates. This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to help you optimize your reactions, improve yields, and minimize side-product formation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the quinoline-3-carboxylic acid core?
A1: The synthesis of the quinoline core, which can be adapted for 3-carboxylic acid derivatives, primarily relies on several classic named reactions. The choice of catalyst is intrinsic to the reaction type:
-
Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (like an ester of pyruvic acid). It can be catalyzed by acids (Brønsted or Lewis), bases, or even heat.[3][4] Modern methods utilize catalysts like ceric ammonium nitrate for milder conditions.[5]
-
Gould-Jacobs Reaction: This route involves the reaction of an aniline with an alkoxymethylenemalonic ester. The reaction proceeds through thermal cyclization, followed by hydrolysis and decarboxylation. While it classically produces 4-hydroxyquinoline-3-carboxylic esters, it is a foundational method for building the substituted quinoline core.[6]
-
Doebner-von Miller/Combes-type Reactions: While classic Doebner reactions yield quinoline-4-carboxylic acids, modifications and related syntheses like the Combes reaction (aniline reacting with a β-diketone) can be adapted.[7][8] These are typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid.[7][9]
-
Modern Cross-Coupling and Carbonylation Methods: A more recent approach involves the carbonylation of functionalized quinolines, such as dihaloquinolines, followed by selective decarboxylation to yield the desired 3-carboxylic acid. This often requires a palladium catalyst.[10]
Q2: How do the electronic properties of my aniline substrate influence catalyst selection?
A2: This is a critical consideration. The nucleophilicity of the aniline nitrogen is a key factor in the initial condensation or cyclization step.
-
Electron-Rich Anilines: These substrates are highly reactive and can often proceed with milder catalysts or even just thermal conditions. However, they are also more prone to polymerization and tar formation, especially under harsh acidic conditions (e.g., Skraup or Doebner-von Miller reactions).[11] Careful temperature control is paramount.
-
Electron-Deficient Anilines: These are challenging substrates due to the reduced nucleophilicity of the nitrogen atom. Syntheses involving these anilines often result in low yields under standard conditions.[12] Stronger Lewis acid catalysts, such as Boron Trifluoride Etherate (BF₃·OEt₂) or BF₃·THF, are often required to activate the carbonyl partner and facilitate the reaction.[12]
Q3: What is the role of a "moderator" like ferrous sulfate in certain quinoline syntheses?
A3: In highly exothermic reactions like the Skraup synthesis (a variation of the Doebner-von Miller reaction), the oxidation step can be dangerously vigorous.[11] Ferrous sulfate (FeSO₄) is added as a moderator. It acts as an oxygen carrier, smoothing the rate of the oxidation process and preventing the reaction from becoming uncontrollable.[13] This helps to minimize tar formation and improve safety, especially at a larger scale.[11]
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a problem/cause/solution format.
Problem 1: Low or No Product Yield
-
Potential Cause A: Ineffective Catalyst for the Substrate.
-
Scenario: You are using an electron-deficient aniline with a mild acid catalyst.
-
Scientific Rationale: The weakly nucleophilic nitrogen of an electron-deficient aniline cannot efficiently attack the carbonyl carbon. A stronger activation of the carbonyl electrophile is necessary.
-
Solution: Switch to a more potent Lewis acid catalyst. For instance, in a Doebner-type reaction with an electron-deficient aniline, traditional conditions like refluxing ethanol may fail, whereas using BF₃·THF in acetonitrile can significantly improve yields.[12] It is crucial to screen a panel of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) to find the optimal activator for your specific substrate pair.
-
-
Potential Cause B: Catalyst Degradation or Inhibition.
-
Scientific Rationale: Water can hydrolyze and deactivate many Lewis acid catalysts. Additionally, certain functional groups on the substrates (e.g., unprotected phenols or basic amines) can coordinate with the catalyst, sequestering it from the desired catalytic cycle.
-
Solution: Ensure all reagents and solvents are anhydrous. If your substrate contains interfering functional groups, consider using a protecting group strategy. For heterogeneous catalysts, ensure the catalyst has not been poisoned from previous runs and consider a reactivation step if applicable.
-
-
Potential Cause C: Unfavorable Reaction Equilibrium.
-
Scientific Rationale: Many steps in quinoline synthesis, particularly the initial condensation, are reversible and involve the elimination of water. If water is not effectively removed, the equilibrium may favor the starting materials.
-
Solution: Employ methods for water removal. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves to the reaction mixture, or using a solvent that forms an azeotrope with water.
-
Troubleshooting Workflow: Low Product Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Problem 2: Significant Formation of Tar and Side Products
-
Potential Cause: Reaction Temperature is Too High or Reaction is Uncontrolled.
-
Scientific Rationale: Classic acid-catalyzed quinoline syntheses are often highly exothermic.[11] Excessive heat can lead to acid-catalyzed polymerization of reactants, intermediates (especially enamines), and products, resulting in insoluble tar.
-
Solution:
-
Control Temperature: Add the acid catalyst slowly at a lower temperature (e.g., 0-10 °C) with vigorous stirring to dissipate heat.
-
Use a Moderator: For reactions like the Skraup synthesis, add ferrous sulfate (FeSO₄) to control the exothermic oxidation step.[13]
-
Optimize Acid Choice: Polyphosphoric acid (PPA) can sometimes provide a more controlled reaction medium compared to concentrated sulfuric acid.[9]
-
Consider Milder Catalysts: Investigate modern catalytic systems that operate under milder conditions, such as ceric ammonium nitrate or various nanocatalysts, which can offer higher selectivity and reduce tar formation.[5][14]
-
-
Section 3: Featured Experimental Protocol
Synthesis of 3-Quinolinecarboxylic Acid via Carbonylation and Decarboxylation
This two-step protocol is adapted from a patented method and is useful when direct annulation methods are challenging. It relies on a well-established palladium-catalyzed carbonylation followed by a selective thermal decarboxylation.[10]
Step 1: Palladium-Catalyzed Dicarbonylation of 2,3-Dichloroquinoline
-
Reactor Setup: To a 250 mL high-pressure autoclave, add methanol (100 mL), 2,3-dichloroquinoline (19.8 g, 0.1 mol), triphenylphosphine (0.52 g, 2 mol%), and palladium(II) chloride (0.18 g, 1 mol%).
-
Carbonylation: Seal the autoclave, purge with nitrogen, and then charge with carbon monoxide (CO) to a pressure of 40 atm.
-
Reaction: Heat the reaction mixture to 150 °C with constant stirring and maintain for 4-6 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the CO pressure. Distill the methanol under reduced pressure. The crude residue, dimethyl 2,3-quinolinedicarboxylate, can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or carried forward directly if sufficiently pure.
Step 2: Saponification and Selective Decarboxylation
-
Saponification: Dissolve the crude dimethyl 2,3-quinolinedicarboxylate in methanol (100 mL) and add a 10% aqueous solution of sodium hydroxide (200 mL). Heat the mixture to reflux for 2 hours until hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the mixture in an ice bath and carefully adjust the pH to ~2 using concentrated hydrochloric acid. The resulting precipitate, 2,3-quinolinedicarboxylic acid, is collected by filtration.
-
Selective Decarboxylation: Add the dried 2,3-quinolinedicarboxylic acid (21.7 g, 0.1 mol) to anisole (250 mL).
-
Critical Control Point: Heat the mixture slowly with vigorous stirring. The decarboxylation reaction can become uncontrolled above 95 °C. It is recommended to heat slowly to 150 °C and maintain for 4 hours. For larger scale, a continuous flow reactor is advised for safety.[10]
-
-
Isolation: Cool the mixture to room temperature. The precipitated product, 3-quinolinecarboxylic acid, is collected by filtration, washed with cold hexane, and dried under vacuum.
Section 4: Catalyst Selection Summary
| Catalyst Class | Examples | Typical Reaction | Advantages | Disadvantages & Troubleshooting |
| Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH | Combes, Doebner-von Miller | Inexpensive, powerful dehydrating agents.[7] | Harsh conditions, can cause charring/tarring, poor for sensitive substrates. Solution: Slow addition, temperature control, use of moderators.[11] |
| Lewis Acids | BF₃·OEt₂, Sc(OTf)₃, FeCl₃, CAN (Ceric Ammonium Nitrate) | Friedländer, Doebner | Milder conditions possible, can activate substrates with electron-withdrawing groups.[5][12] | Can be moisture-sensitive, stoichiometric amounts sometimes needed, cost. Solution: Use anhydrous solvents, screen catalyst loading. |
| Base Catalysts | NaOH, KOH, Piperidine | Friedländer | Effective for specific substrate combinations, avoids harsh acidic conditions.[15] | Limited scope, may promote side reactions like aldol self-condensation of the carbonyl partner. |
| Heterogeneous | Nanocatalysts (e.g., Fe₃O₄-based), Zeolites | Friedländer | Recyclable, easy to separate from the reaction mixture, can offer high selectivity.[14] | Can be expensive, may suffer from leaching or deactivation. Solution: Perform leaching tests, consider catalyst regeneration protocols. |
| Transition Metals | PdCl₂, Pd(OAc)₂ | Carbonylation, Cross-Coupling | Enables modern synthetic routes for highly functionalized or difficult-to-access quinolines.[10] | Catalyst cost, ligand sensitivity, potential for heavy metal contamination in the final product. |
Section 5: Mechanistic Insight - The Role of a Lewis Acid in Friedländer Annulation
The Friedländer synthesis is a powerful tool for constructing the quinoline scaffold.[15] The use of a Lewis Acid (LA) catalyst is crucial, especially for less reactive ketones or electron-poor 2-aminoaryl ketones. The catalyst plays a dual role in activating the reactants.
Caption: A simplified workflow of Lewis Acid catalysis in the Friedländer reaction.
Causality Explained:
-
Carbonyl Activation: The Lewis Acid coordinates to the oxygen atom of the carbonyl group of the α-methylene ketone. This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic.
-
Enol/Enolate Formation: The LA can also promote the tautomerization of the ketone to its enol form, which is the active nucleophile in the subsequent aldol-type condensation.
-
Facilitating Cyclization: By activating the carbonyl of the 2-aminoaryl ketone, the LA facilitates the final intramolecular cyclization step, which is often the rate-limiting step, leading to the dihydroquinoline intermediate that rapidly aromatizes.
By understanding this mechanism, a researcher can logically deduce why a stronger Lewis acid might be needed for a deactivated substrate or why anhydrous conditions are critical to prevent catalyst hydrolysis.
References
- Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
- Synthesis of quinolines. Organic Chemistry Portal.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Benchchem.
- Friedländer Quinoline Synthesis Mechanism. YouTube.
- Friedländer synthesis. Wikipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
- New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
- Combes quinoline synthesis. Wikipedia.
- Gould–Jacobs reaction. Wikipedia.
- The Friedländer Synthesis of Quinolines.
- troubleshooting side reactions in the synthesis of quinoline deriv
- The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
Sources
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
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- 15. researchgate.net [researchgate.net]
Effect of temperature and reaction time on "2,8-Dimethylquinoline-3-carboxylic acid" formation
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-dimethylquinoline-3-carboxylic acid. It addresses common challenges related to the critical parameters of reaction temperature and time, offering troubleshooting advice and detailed protocols based on the principles of the Gould-Jacobs reaction.
Core Concepts: The Gould-Jacobs Reaction Pathway
The formation of 2,8-dimethylquinoline-3-carboxylic acid is typically achieved via the Gould-Jacobs reaction.[1] This synthetic route involves a multi-step process that is highly dependent on thermal conditions. Understanding the mechanism is crucial for effective troubleshooting.
The synthesis begins with the condensation of an aniline (2-methylaniline) with diethyl acetylenedicarboxylate or a similar malonic ester derivative. This is followed by a critical, high-temperature intramolecular cyclization to form the quinoline ring system. The final step involves the hydrolysis (saponification) of the resulting ester to yield the target carboxylic acid.[1][2]
The key challenge in this synthesis is the thermal cyclization step. It requires significant heat to overcome the activation energy for the 6-electron ring-closing reaction.[1][3] However, excessive heat or prolonged reaction times can lead to product degradation, making optimization of temperature and time essential for achieving high yield and purity.[3]
Caption: Gould-Jacobs reaction mechanism.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the impact of temperature and reaction time.
Q1: My reaction yield is very low, and I am primarily isolating the uncyclized intermediate, diethyl 2-(((2-methylphenyl)amino)methylene)malonate. What is causing this and how can I fix it?
A: This is a classic sign of insufficient energy input during the thermal cyclization step. The conversion of the linear anilinomethylenemalonate intermediate to the tricyclic quinoline requires high temperatures to proceed efficiently.[3]
-
Causality: The intramolecular electrocyclization has a high activation energy. If the reaction temperature is too low or the heating time is too short, the molecules will not have sufficient thermal energy to overcome this barrier, stalling the reaction at the intermediate stage.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: The cyclization is often performed in a high-boiling solvent like diphenyl ether or mineral oil at temperatures around 250°C. If your setup allows, gradually increasing the temperature may significantly improve the conversion rate.[4] Microwave synthesis is an excellent alternative for reaching high temperatures (e.g., 250-300°C) rapidly and improving yields.[3]
-
Verify Thermometer Accuracy: Ensure your temperature measurement apparatus is calibrated and accurately reflects the internal temperature of the reaction mixture. Inaccurate temperature readings are a common source of failed high-temperature reactions.[5]
-
Extend Reaction Time at Optimal Temperature: If you are unable to increase the temperature further, extending the reaction time at the current maximum temperature can help. Monitor the reaction's progress every 30-60 minutes using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the point of maximum conversion without initiating degradation.[5]
-
Q2: The reaction mixture has turned dark brown or black, and the final product is impure with significant tar-like substances. What went wrong?
A: Darkening and tar formation are typically indicative of product or intermediate degradation due to excessive thermal stress.[3] While high heat is necessary, there is a fine balance that must be maintained.
-
Causality: At very high temperatures (often above 260-280°C) or after prolonged heating, the quinoline product or the starting materials can begin to decompose or polymerize. This is a common issue in high-temperature organic syntheses.
-
Troubleshooting Steps:
-
Optimize Temperature and Time: This is the most critical step. You must perform a time-temperature optimization study. Run the reaction at a fixed temperature (e.g., 250°C) and take aliquots at different time points (e.g., 5, 15, 30, 60 minutes) to find the optimal reaction time. Conversely, fix the time (e.g., 15 minutes) and vary the temperature. This systematic approach will identify the conditions that maximize yield before significant degradation occurs.[3]
-
Slow Addition of Intermediate: If performing the reaction in a hot solvent, add the intermediate portion-wise or via a syringe pump. This maintains a low instantaneous concentration of the reactant, which can minimize side reactions and polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidation of the aniline and other species at high temperatures, which can contribute to the formation of colored impurities.
-
Q3: After the final hydrolysis step, I isolated a product, but it is not my target carboxylic acid. What could have happened?
A: An unexpected product after hydrolysis often points to either incomplete hydrolysis or a thermally induced side reaction like decarboxylation.
-
Causality:
-
Incomplete Hydrolysis: If the saponification conditions (concentration of base, temperature, or time) are insufficient, you may isolate the unhydrolyzed ester (Ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate).
-
Decarboxylation: Quinoline-3-carboxylic acids can sometimes undergo decarboxylation (loss of CO2) under harsh thermal or acidic/basic conditions, leading to the formation of 2,8-dimethylquinolin-4-ol instead of the desired product.[6]
-
-
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: After adding the base (e.g., NaOH), ensure the mixture is heated (e.g., reflux) for a sufficient period to completely cleave the ester. Monitor the disappearance of the starting ester by TLC.
-
Careful pH Adjustment: During the acidic workup to protonate the carboxylate, add the acid slowly and with cooling. A large exotherm can promote unwanted side reactions.
-
Characterize the Byproduct: Use analytical techniques like NMR spectroscopy and mass spectrometry to identify the unexpected product. If it is the decarboxylated version, it confirms that your cyclization or hydrolysis conditions were too harsh. Revisit the temperature/time optimization for the cyclization step.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 2,8-dimethylquinoline-3-carboxylic acid?
A: The thermal intramolecular cyclization of the diethyl 2-(((2-methylphenyl)amino)methylene)malonate intermediate is the most critical and challenging step.[3] It dictates the overall yield and purity of the final product and requires careful control of high temperatures.
Q2: Why is such a high temperature (e.g., 250°C) required for the cyclization?
A: The cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization, followed by the elimination of ethanol to form the aromatic quinoline ring.[1][7] These reactions often have high activation energy barriers that can only be overcome with significant thermal energy. The high temperature provides the necessary energy for the conformational changes and bond formations required for ring closure.
Q3: What are suitable solvents for the high-temperature cyclization step?
A: The solvent must be stable at the required high temperatures. Common choices include high-boiling point, inert liquids such as diphenyl ether (b.p. 259°C), mineral oil, or Dowtherm A.[4] Alternatively, the reaction can be run neat (without solvent), especially when using microwave heating.[2][3]
Q4: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting aniline, the intermediate, and the cyclized product. The disappearance of the intermediate spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, HPLC or GC-MS can be employed.[3]
Data Presentation & Protocols
Table 1: Example Optimization Study for Thermal Cyclization
The following table illustrates a hypothetical optimization study for the cyclization step to form Ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate, based on trends observed in similar Gould-Jacobs reactions.[3] The goal is to find the conditions that maximize yield while minimizing the formation of degradation byproducts.
| Entry | Temperature (°C) | Reaction Time (min) | Yield of Cyclized Product (%) | Observations |
| 1 | 230 | 30 | 45 | Significant amount of unreacted intermediate remains. |
| 2 | 250 | 15 | 85 | Good conversion, minimal darkening of the reaction mixture. |
| 3 | 250 | 30 | 82 | Yield slightly decreases, mixture shows some darkening. |
| 4 | 250 | 60 | 75 | Significant darkening and potential product degradation observed. |
| 5 | 260 | 15 | 80 | Higher temperature leads to lower yield and faster degradation. |
Experimental Protocol: Synthesis of 2,8-Dimethylquinoline-3-carboxylic acid
Disclaimer: This is a representative protocol. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Caption: A simplified experimental workflow.
Step 1: Condensation to form Diethyl 2-(((2-methylphenyl)amino)methylene)malonate
-
In a round-bottom flask, combine 2-methylaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture at 100-110°C for 1-2 hours. The reaction releases ethanol as a byproduct.
-
Monitor the reaction by TLC until the 2-methylaniline is consumed.
-
Allow the mixture to cool. The resulting crude intermediate can often be used directly in the next step without purification.
Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate
-
Place a high-boiling solvent (e.g., diphenyl ether) in a reaction flask equipped with a condenser and a thermometer. Heat the solvent to 250°C under an inert atmosphere.
-
Slowly add the crude intermediate from Step 1 to the hot solvent.
-
Maintain the temperature at 250°C for 15 minutes (or the optimized time determined from your study).[3]
-
After the reaction is complete, allow the mixture to cool to below 100°C.
-
Add hexane or petroleum ether to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.
Step 3 & 4: Saponification and Purification
-
Suspend the crude ester from Step 2 in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3.
-
A precipitate of the crude carboxylic acid will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
Purify the 2,8-dimethylquinoline-3-carboxylic acid by recrystallization from a suitable solvent such as ethanol or acetic acid.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409.
-
BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Technical Support Center.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
-
ResearchGate. (n.d.). Gould–Jacobs reaction.
-
Wikiwand. (n.d.). Gould–Jacobs reaction.
-
Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(S 01), A-P.
Sources
Validation & Comparative
A Prospective Analysis of 2,8-Dimethylquinoline-3-carboxylic acid as a Novel Antibacterial Agent Against Established Quinolones
An In-Depth Comparative Guide for Researchers
This guide provides a comprehensive framework for the evaluation of 2,8-Dimethylquinoline-3-carboxylic acid, a novel quinolone derivative, against clinically established benchmarks such as Ciprofloxacin and Levofloxacin. As specific experimental data for this novel compound is not yet publicly available, this document outlines the essential comparative assays, explains the underlying scientific rationale, and presents an illustrative data-driven context for its potential assessment. Our focus is on providing a robust, self-validating experimental design that enables researchers to rigorously determine its potential as a next-generation antibacterial agent.
Introduction: The Enduring Challenge of Antibacterial Resistance
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for its broad-spectrum activity and favorable pharmacokinetic profiles. Their mechanism of action, the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—is highly effective. This dual-target mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death. However, the rise of quinolone-resistant bacterial strains necessitates a continuous search for new derivatives with improved efficacy, novel target interactions, or the ability to evade existing resistance mechanisms.
2,8-Dimethylquinoline-3-carboxylic acid represents one such novel scaffold. While structurally related to the core quinolone framework, its specific substitutions at the 2 and 8 positions may confer unique biological properties. This guide proposes a systematic, head-to-head comparison against established quinolones to elucidate its therapeutic potential.
Structural and Mechanistic Overview
The antibacterial efficacy of quinolones is intrinsically linked to their chemical structure. The core carboxylic acid at position 3 and the ketone at position 4 are essential for binding to the DNA-enzyme complex. Modifications elsewhere on the quinolone ring system modulate the compound's spectrum of activity, potency, and safety profile.
-
Ciprofloxacin & Levofloxacin: These fluoroquinolones feature a fluorine atom at position 6, which enhances cell penetration and gyrase inhibition, and a piperazine or similar substituent at position 7, which broadens the spectrum of activity, particularly against Gram-negative bacteria.
-
2,8-Dimethylquinoline-3-carboxylic acid: The key differentiators are the methyl groups at positions 2 and 8. The scientific inquiry is to determine how these substitutions impact target affinity, bacterial uptake, or susceptibility to efflux pumps compared to the established agents.
The canonical mechanism of action that will be investigated for the novel compound is visualized below.
Caption: General mechanism of action for quinolone antibiotics.
Proposed Experimental Workflow: A Head-to-Head Comparison
To ensure a rigorous and objective comparison, a multi-phase experimental approach is essential. The following workflow provides a logical progression from broad activity screening to specific mechanistic validation.
Caption: Proposed workflow for evaluating novel quinolone candidates.
Phase 1: In Vitro Antibacterial Activity Assessment
Objective: To determine and compare the bacteriostatic and bactericidal potency of 2,8-Dimethylquinoline-3-carboxylic acid, Ciprofloxacin, and Levofloxacin against a representative panel of bacterial pathogens.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Causality and Rationale: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing. It provides a direct measure of the lowest concentration of a drug that prevents visible bacterial growth. The chosen bacterial panel includes key Gram-positive (S. aureus), Gram-negative (E. coli), and notoriously difficult-to-treat Gram-negative (P. aeruginosa) pathogens to establish the compound's spectrum of activity.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare stock solutions of all three quinolones (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Ensure final solvent concentration in the assay does not exceed 1% to avoid solvent-induced toxicity.
-
Bacterial Inoculum Preparation: Culture bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline or Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to achieve the final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of each compound in MHB. A typical concentration range for initial screening is 64 µg/mL down to 0.06 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Causality and Rationale: While MIC indicates growth inhibition (bacteriostatic activity), MBC determines the concentration required to kill the bacteria (bactericidal activity). A low MBC/MIC ratio (e.g., ≤4) is often indicative of potent bactericidal action.
Step-by-Step Methodology:
-
Post-MIC Incubation: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically determined by identifying the concentration from which no colonies grow on the subculture plate.
Illustrative Data for Comparison
The following table presents a hypothetical but plausible dataset to illustrate how the results would be structured for comparative analysis.
| Compound | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. P. aeruginosa (Gram-) | MBC/MIC Ratio (E. coli) |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | 2 |
| Levofloxacin | 0.25 | 0.03 | 0.5 | 2 |
| 2,8-Dimethylquinoline-3-carboxylic acid (Illustrative) | 1 | 0.25 | 8 | 4 |
Interpretation of Illustrative Data: In this hypothetical scenario, the novel compound shows moderate activity against E. coli and S. aureus but is less potent than the fluoroquinolone controls. Its higher MIC against P. aeruginosa might suggest a potential issue with cell penetration or efflux in this species. The MBC/MIC ratio of 4 suggests it is bactericidal, albeit potentially less rapidly than the controls.
Phase 2: Mechanistic Validation via Enzyme Inhibition Assays
Objective: To confirm that 2,8-Dimethylquinoline-3-carboxylic acid inhibits bacterial DNA gyrase and/or topoisomerase IV and to quantify its inhibitory potency (IC50).
Protocol 3: DNA Gyrase Supercoiling Assay
Causality and Rationale: This assay directly measures the primary function of DNA gyrase: the ATP-dependent introduction of negative supercoils into relaxed circular DNA. Inhibition of this activity by a quinolone prevents the enzyme from re-ligating the DNA strands it has cleaved, providing direct evidence of target engagement. The IC50 value (concentration inhibiting 50% of enzyme activity) is a key metric for potency.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing relaxed plasmid DNA (e.g., pBR322), ATP, and purified E. coli DNA gyrase enzyme.
-
Compound Addition: Add varying concentrations of the test compounds to the reaction mixtures. Include a 'no drug' positive control and a 'no enzyme' negative control.
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA dye and a denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (relaxed vs. supercoiled) on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Quantify the band intensities using densitometry software to determine the percentage of supercoiled DNA at each drug concentration.
-
IC50 Calculation: Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
Illustrative Data for Enzyme Inhibition
| Compound | DNA Gyrase IC50 (µM) (E. coli) | Topoisomerase IV IC50 (µM) (S. aureus) |
| Ciprofloxacin | 0.8 | 2.5 |
| Levofloxacin | 1.0 | 1.5 |
| 2,8-Dimethylquinoline-3-carboxylic acid (Illustrative) | 5.2 | 15.0 |
Interpretation of Illustrative Data: This hypothetical data suggests that the novel compound is a significantly weaker inhibitor of both DNA gyrase and topoisomerase IV compared to the fluoroquinolones. This would correlate with the higher MIC values observed in the in vitro screening and strongly suggest that its antibacterial effect, while present, is less potent at the target enzyme level.
Synthesis and Strategic Implications
This guide provides a validated, systematic framework for the initial evaluation of 2,8-Dimethylquinoline-3-carboxylic acid. By directly comparing its performance against industry-standard quinolones in standardized assays, researchers can generate a clear, data-driven assessment of its potential.
Based on our illustrative data, the hypothetical 2,8-Dimethylquinoline-3-carboxylic acid would be a candidate for further medicinal chemistry optimization rather than immediate preclinical development. The weaker performance at both the whole-cell (MIC) and enzymatic (IC50) levels suggests that the 2,8-dimethyl substitutions may be suboptimal for potent activity. Future work could involve modifying these positions to improve target binding or cellular accumulation.
This rigorous, comparative approach is fundamental to modern drug discovery. It ensures that resources are allocated to the most promising candidates and provides the robust, high-quality data required for informed decision-making in the long and arduous process of developing new medicines to combat bacterial resistance.
References
-
Title: Quinolones: from antibiotic drugs to new therapeutic agents Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: A High-Throughput Assay for DNA Gyrase Supercoiling Activity Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Fluoroquinolones: Then and Now Source: Australian Prescriber URL: [Link]
-
Title: Mechanisms of Action and Resistance of Quinolones Source: ScienceDirect URL: [Link]
A Prospective Comparative Analysis: The Known Efficacy of Ciprofloxacin Versus the Untapped Potential of 2,8-Dimethylquinoline-3-carboxylic acid
A Guide for Researchers in Antimicrobial Drug Discovery
Introduction
In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. The quinoline core has historically been a fruitful starting point for the development of potent antibacterial agents, with the fluoroquinolone class, exemplified by ciprofloxacin, being a cornerstone of antibacterial therapy for decades. Ciprofloxacin, a second-generation fluoroquinolone, is a broad-spectrum antibiotic with well-characterized efficacy against a wide range of bacterial pathogens.[1] Its mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, is a testament to the power of targeting essential bacterial processes.[2][3][4]
This guide presents a comparative study of the established antibiotic, ciprofloxacin, and a lesser-known quinoline derivative, 2,8-Dimethylquinoline-3-carboxylic acid. It is critical to note at the outset that while ciprofloxacin has been extensively studied and its clinical utility is well-documented, "2,8-Dimethylquinoline-3-carboxylic acid" remains a largely uncharacterized compound from a biological standpoint. Publicly available data on its antimicrobial activity, mechanism of action, and safety profile are currently lacking.
Therefore, this document serves a dual purpose. Firstly, it provides a comprehensive overview of the chemical and biological properties of both molecules, drawing upon the wealth of information available for ciprofloxacin and the foundational chemical data for 2,8-Dimethylquinoline-3-carboxylic acid. Secondly, and more importantly, it outlines a detailed experimental framework for a head-to-head comparison of these two compounds. This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded roadmap for evaluating the potential of novel quinoline derivatives as future antimicrobial agents.
Chemical and Structural Analysis: A Tale of Two Quinolines
The foundation of any comparative study lies in understanding the chemical structures of the molecules . While both compounds share the fundamental quinoline carboxylic acid scaffold, their substitutions give rise to distinct chemical properties that are likely to influence their biological activity.
Ciprofloxacin is chemically known as 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.[1] Its structure is characterized by a cyclopropyl group at the N-1 position, a fluorine atom at C-6, and a piperazinyl moiety at C-7. These substitutions are crucial for its potent antibacterial activity. The fluorine atom enhances its penetration into bacterial cells and its activity against Gram-negative bacteria, while the piperazinyl group contributes to its broad spectrum of activity.[1]
2,8-Dimethylquinoline-3-carboxylic acid , as its name suggests, is a simpler quinoline derivative.[5] Its key structural features are two methyl groups at the C-2 and C-8 positions of the quinoline ring. The presence and position of these methyl groups will undoubtedly influence the molecule's steric and electronic properties, which in turn will dictate its interaction with biological targets.
The Established Benchmark: Biological Profile of Ciprofloxacin
Ciprofloxacin is a bactericidal antibiotic that functions by inhibiting essential enzymes involved in bacterial DNA replication.[6] Its primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, topoisomerase IV is more sensitive.[7] By binding to the enzyme-DNA complex, ciprofloxacin stabilizes the transient double-strand breaks created by the enzymes, leading to an accumulation of these breaks and ultimately, bacterial cell death.
Ciprofloxacin boasts a broad spectrum of activity, with particular potency against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae.[1] It also demonstrates activity against some Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus.[1] However, the emergence of resistance, primarily through mutations in the target enzymes (DNA gyrase and topoisomerase IV) and through efflux pumps that actively remove the drug from the bacterial cell, is a growing concern.
A Candidate for Investigation: Hypothesized Biological Profile of 2,8-Dimethylquinoline-3-carboxylic acid
Given the absence of experimental data, the biological profile of 2,8-Dimethylquinoline-3-carboxylic acid can only be hypothesized based on its structural similarity to other quinoline carboxylic acids. It is plausible that, like other quinoline-based antimicrobials, its mechanism of action could involve the inhibition of bacterial topoisomerases. The core quinoline-3-carboxylic acid moiety is a key pharmacophore for this activity. However, the influence of the 2,8-dimethyl substitution pattern on target affinity and spectrum of activity is unknown. The methyl groups could potentially enhance binding to the target enzymes through hydrophobic interactions or, conversely, sterically hinder such interactions.
The antimicrobial spectrum is also a matter of speculation. Studies on other substituted quinoline-carboxylic acids have shown a wide range of activities, with some derivatives exhibiting potent effects against Gram-positive bacteria, while others are more effective against Gram-negative strains.[8][9] Experimental evaluation is essential to determine the specific antimicrobial profile of this compound.
A Proposed Experimental Framework for a Rigorous Comparative Study
To bridge the knowledge gap and provide a meaningful comparison, a systematic experimental evaluation is necessary. The following protocols outline a robust framework for the initial in vitro characterization of 2,8-Dimethylquinoline-3-carboxylic acid in parallel with ciprofloxacin as a positive control.
Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of each compound that visibly inhibits the growth of a panel of clinically relevant bacteria.
Materials:
-
Ciprofloxacin and 2,8-Dimethylquinoline-3-carboxylic acid
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Stock Solutions: Prepare 1 mg/mL stock solutions of ciprofloxacin and 2,8-Dimethylquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of each compound in the 96-well plates using CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Experimental Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of each compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquots onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plates.
Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the preliminary safety profile of the compounds by evaluating their cytotoxicity against a mammalian cell line.
Materials:
-
Human embryonic kidney (HEK293) or human liver cancer (HepG2) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Ciprofloxacin and 2,8-Dimethylquinoline-3-carboxylic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of ciprofloxacin and 2,8-Dimethylquinoline-3-carboxylic acid for 24-48 hours. Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Data Presentation: A Framework for Comparison
The following tables provide a template for organizing and presenting the experimental data obtained from the proposed assays.
Table 1: Comparative Antimicrobial Activity (MIC and MBC in µg/mL)
| Bacterial Strain | Ciprofloxacin MIC | 2,8-Dimethylquinoline-3-carboxylic acid MIC | Ciprofloxacin MBC | 2,8-Dimethylquinoline-3-carboxylic acid MBC |
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 |
Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | Ciprofloxacin IC50 | 2,8-Dimethylquinoline-3-carboxylic acid IC50 |
| HEK293 | ||
| HepG2 |
Discussion and Future Directions
The completion of the proposed experimental framework would provide the first critical insights into the antimicrobial potential of 2,8-Dimethylquinoline-3-carboxylic acid. Should this compound exhibit promising antimicrobial activity, particularly against clinically relevant or drug-resistant pathogens, and a favorable preliminary safety profile, several avenues for further investigation would be warranted. These include:
-
Mechanism of Action Studies: Investigating whether 2,8-Dimethylquinoline-3-carboxylic acid, like ciprofloxacin, targets bacterial DNA gyrase and/or topoisomerase IV. This could be achieved through in vitro enzyme inhibition assays.
-
Spectrum of Activity Expansion: Testing the compound against a broader panel of bacterial and fungal pathogens, including clinical isolates with known resistance profiles.
-
Resistance Development Studies: Assessing the potential for bacteria to develop resistance to 2,8-Dimethylquinoline-3-carboxylic acid through serial passage experiments.
-
In Vivo Efficacy and Safety: Evaluating the compound's efficacy and safety in animal models of infection.
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A Senior Application Scientist's Guide to the Antimicrobial Validation of 2,8-Dimethylquinoline-3-carboxylic Acid
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and validate novel antibacterial agents has never been more critical.[1] The quinoline scaffold, a heterocyclic aromatic compound, has historically served as a rich source of potent therapeutic agents, most notably the fluoroquinolone antibiotics.[2] These molecules traditionally exert their antibacterial effect by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[3]
This guide focuses on a specific, yet under-characterized derivative: 2,8-Dimethylquinoline-3-carboxylic acid . While extensive data exists for the broader class of quinoline-3-carboxylic acids, this particular compound remains a frontier for empirical validation.[4][5] As such, this document serves as a comprehensive framework for researchers and drug development professionals, outlining a rigorous, repeatable, and logically sound methodology to characterize its antimicrobial potential. We will proceed not by presenting pre-existing results, but by detailing the self-validating experimental systems required to generate them, comparing the potential outcomes against established clinical standards.
The Quinoline Pharmacophore: Mechanistic Grounding and Rationale
The efficacy of quinoline-based antimicrobials is intrinsically linked to their chemical structure. Substitutions at various positions on the bicyclic ring system can dramatically alter the compound's spectrum of activity, potency, and pharmacokinetic properties.[6] The carboxylic acid group at position 3 is a well-established feature critical for binding to the DNA gyrase enzyme complex. The dimethyl substitutions at positions 2 and 8 of the target molecule are the primary variables whose influence on antimicrobial efficacy requires systematic investigation.
The established mechanism for many quinolones provides a clear biological hypothesis to test. By inhibiting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, these compounds prevent the relaxation of supercoiled DNA and the separation of daughter chromosomes, respectively, leading to rapid bacterial cell death.
Caption: Proposed mechanism of action for quinoline derivatives.
A Validated Framework for Antimicrobial Profiling
To ascertain the antimicrobial profile of 2,8-Dimethylquinoline-3-carboxylic acid, a standardized, multi-step approach is essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable to international standards.[7]
The choice of appropriate comparator antibiotics is crucial for contextualizing the potency of the test compound. Ciprofloxacin, a widely used second-generation fluoroquinolone, serves as an ideal benchmark. For Gram-positive organisms, Vancomycin can be included as a comparator against resistant strains.
A representative panel of microorganisms should include:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant S. aureus (MRSA, e.g., ATCC 43300)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
The primary objective is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Caption: Standard workflow for MIC and MBC determination.
Rationale: This method is the gold standard for quantitative susceptibility testing, providing a precise concentration value for inhibition.
Methodology:
-
Preparation of Stock Solution: Dissolve 2,8-Dimethylquinoline-3-carboxylic acid in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to a high concentration (e.g., 1280 µg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as it can have intrinsic antimicrobial effects.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 200 µL of the stock solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL). Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from fresh overnight cultures. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Rationale: This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity, a critical parameter for therapeutic potential.
Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU from the initial inoculum count. Practically, it is the lowest concentration plate with no colony growth.
Comparative Efficacy Analysis: An Illustrative Outlook
While empirical data for 2,8-Dimethylquinoline-3-carboxylic acid is pending, we can project a format for its analysis based on results from structurally similar quinoline derivatives found in the literature.[2][3][8] This table illustrates how the compound's performance would be benchmarked against standard antibiotics.
| Compound | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. MRSA (ATCC 43300) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. P. aeruginosa (ATCC 27853) |
| 2,8-Dimethylquinoline-3-carboxylic acid | TBD | TBD | TBD | TBD |
| Ciprofloxacin (Comparator) | 0.25 - 1.0 | 0.5 - 2.0 | ≤ 0.015 - 0.12 | 0.25 - 1.0 |
| Vancomycin (Comparator) | 0.5 - 2.0 | 1.0 - 2.0 | > 128 | > 128 |
| Illustrative Novel Quinoline Derivative[3] | 7.81 | 3.91 | > 62.5 | > 62.5 |
| Illustrative Novel Quinoline Derivative[2] | 6.25 | N/A | 12.5 | 25.0 |
TBD = To Be Determined by experimentation. Data for comparators and illustrative derivatives are representative values from scientific literature.
Interpreting Potential Outcomes:
-
High Potency: MIC values comparable to or lower than Ciprofloxacin would signal a highly promising lead compound.
-
Gram-Positive Specificity: Potent activity against S. aureus and MRSA but weak activity against E. coli and P. aeruginosa (as seen with some novel derivatives[3]) would suggest a spectrum focused on Gram-positive pathogens. This could be advantageous for targeted therapies.
-
Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. This would be a highly desirable attribute.
Future Directions: Beyond Primary Screening
Should initial MIC/MBC screening prove favorable, a logical progression of experiments is necessary to build a comprehensive profile for 2,8-Dimethylquinoline-3-carboxylic acid.
-
Time-Kill Kinetic Assays: These studies provide insight into the rate of antibacterial activity over time, offering a more dynamic view of the compound's effect.
-
Anti-Biofilm Activity: The ability to disrupt or eradicate bacterial biofilms is a crucial feature, as biofilms are notoriously tolerant to conventional antibiotics.[9]
-
Cytotoxicity Testing: Evaluating the compound's effect on human cell lines (e.g., HEK293, MCF-7) is a critical early step in safety assessment to determine its therapeutic index.[10][11]
-
Mechanism of Action Studies: Assays for DNA gyrase inhibition can confirm if the compound acts via the expected quinolone pathway.
By adhering to this structured and rigorous validation pathway, researchers can effectively characterize the antimicrobial properties of 2,8-Dimethylquinoline-3-carboxylic acid, ensuring that the resulting data is both scientifically sound and directly comparable to the wealth of existing knowledge on this important class of molecules.
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A Comparative Guide to the Mechanism of Action of 2,8-Dimethylquinoline-3-carboxylic Acid and Other Topoisomerase Inhibitors
This guide provides an in-depth comparison of the potential mechanism of action of 2,8-Dimethylquinoline-3-carboxylic acid with established topoisomerase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of topoisomerase inhibition, supported by experimental data and detailed protocols. Our objective is to offer a clear, evidence-based perspective to guide future research and drug discovery efforts in this critical area of oncology.
Introduction: The Central Role of DNA Topoisomerases in Cellular Proliferation
DNA topoisomerases are indispensable enzymes that modulate the topological state of DNA, playing a pivotal role in fundamental cellular processes such as replication, transcription, and chromosome segregation.[1][2] These enzymes resolve the topological challenges that arise from the double-helical nature of DNA, such as supercoiling and catenation, by transiently cleaving and religating the DNA backbone.[3][4] Due to their heightened activity in rapidly proliferating cancer cells, DNA topoisomerases have emerged as validated and highly effective targets for anticancer therapies.[3][5]
Topoisomerase inhibitors are broadly classified into two major categories based on their mechanism of action:
-
Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase and DNA, known as the cleavage complex.[5][6] This stabilization prevents the religation of the DNA strand(s), leading to the accumulation of DNA breaks that can trigger cell cycle arrest and apoptosis.[7][8]
-
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerases without trapping the cleavage complex. They can act by preventing the binding of the enzyme to DNA or by inhibiting the ATPase activity required by type II topoisomerases.[8]
This guide will focus primarily on topoisomerase poisons, as this is the mechanism of action for the most clinically successful topoisomerase-targeting drugs.
Established Topoisomerase Inhibitors: A Mechanistic Overview
A comparative understanding of well-characterized topoisomerase inhibitors is essential before exploring the potential mechanism of novel compounds like 2,8-Dimethylquinoline-3-carboxylic acid.
Topoisomerase I (Top1) Inhibitors: The Camptothecin Family
Camptothecin and its derivatives, such as topotecan and irinotecan, are the archetypal Top1 poisons.[9][10] Their mechanism hinges on their ability to intercalate into the Top1-DNA cleavage complex.[11][12]
-
Mechanism of Action: Top1 relieves torsional stress by introducing a transient single-strand break in the DNA.[2][4] Camptothecin binds to this complex, preventing the religation of the broken DNA strand.[9][12] The collision of the advancing replication fork with this stabilized cleavage complex converts the single-strand break into a cytotoxic double-strand break, ultimately leading to cell death.[11][12]
Topoisomerase II (Top2) Inhibitors: Etoposide and Quinolones
Topoisomerase II enzymes modulate DNA topology by creating transient double-strand breaks.[13] Inhibitors of Top2 are crucial in both anticancer and antibacterial therapies.
-
Etoposide: A derivative of podophyllotoxin, etoposide is a non-intercalating Top2 poison.[14][15] It forms a ternary complex with Top2 and DNA, stabilizing the cleavage complex and preventing the religation of the double-strand break.[13][15] This leads to an accumulation of DNA double-strand breaks, which are highly cytotoxic.[7]
-
Quinolone Antibiotics: These agents, such as ciprofloxacin, are specific inhibitors of bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV). They bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, thereby inhibiting DNA replication and promoting bacterial cell death. The carboxylic acid moiety at the C-3 position of the quinolone core is crucial for their antibacterial activity.[9]
2,8-Dimethylquinoline-3-carboxylic Acid: A Potential Topoisomerase Inhibitor
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds, including several topoisomerase inhibitors.[6][10] While direct experimental evidence for the topoisomerase inhibitory activity of 2,8-Dimethylquinoline-3-carboxylic acid is not extensively reported in the public domain, its structural similarity to known quinoline-based inhibitors suggests a plausible mechanism of action targeting these enzymes.
Structural Analogy and Mechanistic Hypothesis
The presence of the quinoline core and a carboxylic acid group at the 3-position in 2,8-Dimethylquinoline-3-carboxylic acid are key structural features shared with quinolone antibiotics and other synthetic quinoline derivatives that have demonstrated topoisomerase inhibitory activity.[9][11] Based on these structural similarities, it is hypothesized that 2,8-Dimethylquinoline-3-carboxylic acid may act as a topoisomerase poison.
The proposed mechanism would involve the stabilization of the topoisomerase-DNA cleavage complex. The planar quinoline ring system could intercalate into the DNA at the site of cleavage, while the carboxylic acid group may be involved in coordinating with the enzyme and/or DNA, further stabilizing the ternary complex.
Comparative Performance and Supporting Data
| Compound/Class | Target Topoisomerase | General Mechanism | Key Structural Feature | Reference |
| Camptothecin | Topoisomerase I | Poison (stabilizes cleavage complex) | Pentacyclic lactone ring | [9][10] |
| Etoposide | Topoisomerase II | Poison (stabilizes cleavage complex) | Podophyllotoxin derivative | [14][15] |
| Quinolone Antibiotics | Bacterial Topoisomerase II | Poison (stabilizes cleavage complex) | Quinoline core with C3-carboxylic acid | [9] |
| Novel Quinoline Derivatives | Topoisomerase I / II | Poison (stabilizes cleavage complex) | Substituted quinoline scaffold | [5][11][14] |
| 2,8-Dimethylquinoline-3-carboxylic acid | Hypothesized: Topoisomerase I or II | Hypothesized: Poison | Quinoline core with C3-carboxylic acid | - |
Table 1: Comparison of Topoisomerase Inhibitors.
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of 2,8-Dimethylquinoline-3-carboxylic acid as a topoisomerase inhibitor, a series of well-established in vitro assays are required.
Topoisomerase I DNA Relaxation Assay
This assay is a primary screen to determine if a compound inhibits the catalytic activity of Topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound (2,8-Dimethylquinoline-3-carboxylic acid) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add purified human Topoisomerase I to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A positive result for inhibition is the persistence of the faster-migrating supercoiled DNA band in the presence of the compound.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation activity of Topoisomerase II.
Principle: Topoisomerase II can separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles. Inhibitors will prevent this decatenation, and the kDNA will remain as a high-molecular-weight complex that cannot enter the agarose gel.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x Topoisomerase II reaction buffer, kDNA, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human Topoisomerase IIα or IIβ to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize. Inhibitory activity is indicated by the retention of kDNA in the loading well, while the decatenated minicircles will migrate into the gel in the control lane.
DNA Cleavage Assay
This assay is crucial for determining if a compound acts as a topoisomerase poison by stabilizing the cleavage complex.
Principle: Topoisomerase poisons increase the amount of cleaved DNA fragments. A radiolabeled DNA substrate is used, and the cleavage products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[1][15]
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a 3'- or 5'-end radiolabeled DNA fragment of a known sequence.
-
Reaction Setup: Combine the radiolabeled DNA substrate, reaction buffer, and the test compound in a microcentrifuge tube.
-
Enzyme Addition: Add purified Topoisomerase I or II.
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination and Denaturation: Stop the reaction by adding SDS and denature the DNA by heating.
-
PAGE: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. An increase in the intensity of the cleavage bands in the presence of the compound indicates that it is a topoisomerase poison.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of 2,8-Dimethylquinoline-3-carboxylic acid as a topoisomerase inhibitor is currently limited, its chemical structure provides a strong rationale for investigating its potential in this area. The quinoline-3-carboxylic acid scaffold is a well-established pharmacophore for targeting topoisomerases.
Future research should focus on systematically evaluating 2,8-Dimethylquinoline-3-carboxylic acid and its analogs using the in vitro assays detailed in this guide. Determining its specific target (Top1 or Top2), its potency (IC50), and its ability to stabilize the cleavage complex will be critical for understanding its therapeutic potential. Such studies will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of structure-activity relationships for quinoline-based topoisomerase inhibitors, paving the way for the design of novel and more effective anticancer agents.
References
- BenchChem. (2025).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
- Kundu, B. (2023). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity.
- BenchChem. (2025). A Comparative Analysis of the Anticancer Activity of Quinoline Alkaloids: Topoisomerase Inhibitors vs.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). PubMed.
- Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiprolifer
- DNA cleavage assay for the identification of topoisomerase I inhibitors. (n.d.). PMC.
- Topoisomerase Assays. (n.d.). PMC.
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
- DNA cleavage assay for the identification of topoisomerase I inhibitors. (n.d.). PubMed.
- Topoisomerase Assays. (2013). PMC.
- Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). (n.d.). MDPI.
- Topoisomerase II-mediated DNA Cleavage Activity and Irreversibility of Cleavable Complex Formation Induced by DNA Intercalator With Alkyl
- Design, synthesis, and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies. (2025). PubMed.
- BenchChem. (2025). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.
- Topoisomerase inhibitors are a group of anticancer chemotherapeutic drugs. (n.d.). EBSCO.
- Etoposide's mechanism of action centers around its ability to inhibit topoisomerase II. (2024).
- DNA topoisomerases I and II (top1 and top2, respectively) are ubiquitous enzymes. (n.d.). PubMed.
- Metabolism studies of the antitumor drug etoposide show the formation of metabolites. (n.d.). Oxford Academic.
- Quinolones and fluroquinolones shows bactericidal action by inhibiting the DNA synthesis. (2020). YouTube.
- Quinolones act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes. (n.d.). PMC.
- This blog post aims to provide an overview of DNA topoisomerase inhibitors. (2024).
- Topoisomerase inhibitors influence these essential cellular processes. (n.d.). Wikipedia.
- The protocols described in this unit are for assays used to assess new chemical entities. (2012). PubMed.
- DNA topoisomerases I and II (top1 and top2, respectively) are ubiquitous enzymes. (n.d.).
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A Comparative Guide to the Structure-Activity Relationship of 2,8-Dimethylquinoline-3-carboxylic Acid Derivatives: A Prospective Analysis
Introduction: Unveiling the Potential of a Novel Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Within this broad class of compounds, quinoline-3-carboxylic acids have emerged as a particularly promising scaffold for the development of novel drug candidates.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, subclass: 2,8-dimethylquinoline-3-carboxylic acid derivatives .
While extensive research has been conducted on various substituted quinolines, the 2,8-dimethyl substitution pattern on the 3-carboxylic acid framework represents a relatively novel area of investigation. This guide aims to provide a comprehensive overview for researchers, scientists, and drug development professionals by synthesizing established SAR principles from related quinoline-3-carboxylic acid analogs and offering a prospective analysis of how the 2,8-dimethyl substituents may influence biological activity. We will delve into key structural modifications, their anticipated impact on efficacy, and provide detailed experimental protocols for the evaluation of these compounds.
The Core Scaffold: 2,8-Dimethylquinoline-3-carboxylic Acid
The foundational structure, 2,8-dimethylquinoline-3-carboxylic acid, possesses key features that make it an intriguing starting point for drug discovery. The quinoline core provides a rigid, aromatic scaffold amenable to diverse functionalization. The 3-carboxylic acid group is a critical pharmacophore, often involved in key interactions with biological targets. The 2-methyl and 8-methyl groups are anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity, and its steric profile, thereby affecting target binding and overall activity.
General Structure-Activity Relationships of Quinoline-3-Carboxylic Acid Derivatives
Our current understanding of the SAR of quinoline-3-carboxylic acids is largely derived from studies on analogs with different substitution patterns. These studies have revealed several key principles that can guide the design of novel derivatives based on the 2,8-dimethyl scaffold.
Modifications of the 3-Carboxylic Acid Group
The carboxylic acid moiety at the C-3 position is often crucial for biological activity. Its ability to act as a hydrogen bond donor and acceptor allows for critical interactions with the active sites of various enzymes.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester has been shown to have varied effects. In some cases, esterification can enhance cell permeability, leading to improved cytotoxic activity. However, for certain targets like dihydroorotate dehydrogenase (DHODH), the free carboxylic acid is essential for inhibitory activity.[3]
-
Amidation: The synthesis of amide derivatives introduces a new point of diversity. The nature of the amine used for amidation can significantly impact the compound's properties. For instance, incorporating basic amine functionalities can improve aqueous solubility and introduce new interactions with biological targets.
Substitutions on the Quinoline Ring
The electronic and steric nature of substituents on the quinoline ring plays a pivotal role in modulating biological activity.
-
Position 2: Substituents at the C-2 position can have a profound impact on activity. In the context of antiproliferative agents, bulky and hydrophobic groups at this position are often favored.[2] For instance, the introduction of styryl groups at C-2 has been shown to yield compounds with significant antiproliferative effects.[2] The presence of a methyl group in our core scaffold provides a starting point for further exploration, such as extension to longer alkyl chains or introduction of aromatic rings.
-
Positions 5, 6, and 7: The benzo portion of the quinoline ring offers multiple sites for modification. Halogenation (e.g., fluorine, chlorine) or the introduction of small alkyl or alkoxy groups at these positions can influence the electronic distribution of the ring system and affect target binding.
-
Position 8: The 8-position is of particular interest in our scaffold. The presence of a methyl group at this position can induce a conformational twist in the molecule, which may be advantageous for fitting into specific binding pockets. It can also enhance lipophilicity, potentially improving membrane permeability.
Prospective SAR of 2,8-Dimethylquinoline-3-carboxylic Acid Derivatives
Based on the general principles outlined above, we can hypothesize the following SAR for derivatives of 2,8-dimethylquinoline-3-carboxylic acid:
-
The 2-Methyl Group: This group is likely to provide a beneficial hydrophobic interaction in many target binding sites. Its relatively small size allows for further substitution on the quinoline ring without introducing excessive steric hindrance.
-
The 8-Methyl Group: This substituent is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes. Furthermore, the steric bulk of the 8-methyl group may orient the 3-carboxylic acid group in a specific conformation that could be favorable for binding to certain enzymes.
-
Synergistic Effects: The combination of the 2-methyl and 8-methyl groups may lead to a unique pharmacological profile. For example, the increased lipophilicity from the 8-methyl group, combined with the hydrophobic interactions of the 2-methyl group, could result in potent and selective inhibitors of specific protein kinases or other enzymes implicated in cancer.
To systematically explore the SAR of this scaffold, a library of derivatives should be synthesized and evaluated. Key modifications would include:
-
Amide and Ester Formation: A series of amides and esters of the 3-carboxylic acid should be prepared to assess the importance of this functional group for activity and to modulate physicochemical properties.
-
Substitution on the Benzo Ring: Introduction of various substituents (e.g., halogens, methoxy, nitro groups) at positions 5, 6, and 7 would allow for the fine-tuning of electronic properties and exploration of additional binding interactions.
-
Modification of the 2-Methyl Group: While our core scaffold has a methyl group at C-2, exploring analogs with other small alkyl groups or functionalized alkyl chains could provide valuable SAR insights.
Comparative Performance and Experimental Data
Table 1: Antiproliferative Activity of Selected Quinoline-3-Carboxylic Acid Derivatives
| Compound ID | R1 (at C-2) | R2 (at C-4) | R3 (on Benzo Ring) | Cell Line | IC50 (µM) | Reference |
| 1 | -Styryl | -H | -H | MCF-7 | 15.2 | [2] |
| 2 | -Styryl | -Cl | -H | MCF-7 | 8.5 | [2] |
| 3 | -NH2 | -H | 7-Br | CK2 | 0.85 | [4] |
| 4 | -Cl | -H | 7-Br | CK2 | 2.1 | [4] |
This table presents a selection of data from the literature on quinoline-3-carboxylic acid derivatives to demonstrate the influence of substituents on biological activity. It is intended for illustrative purposes.
The data in Table 1 highlights that modifications at various positions of the quinoline-3-carboxylic acid scaffold can lead to significant changes in biological activity. For instance, the introduction of a chloro group at C-4 (Compound 2 vs. 1) enhances antiproliferative activity against the MCF-7 breast cancer cell line.[2] Similarly, for protein kinase CK2 inhibition, an amino group at C-2 (Compound 3) is more potent than a chloro group (Compound 4).[4] These examples underscore the importance of systematic exploration of the chemical space around the 2,8-dimethylquinoline-3-carboxylic acid core.
Experimental Protocols
To facilitate research in this area, we provide detailed protocols for key biological assays that are essential for evaluating the potential of novel 2,8-dimethylquinoline-3-carboxylic acid derivatives.
Antiproliferative Activity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay: Protein Kinase CK2
This assay determines the ability of the synthesized compounds to inhibit the activity of protein kinase CK2, a common target for anticancer drugs.
Workflow for Protein Kinase CK2 Inhibition Assay
Caption: Workflow of the protein kinase CK2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of recombinant human protein kinase CK2, a specific substrate peptide (e.g., RRRADDSDDDDD), and an ATP solution.
-
Inhibitor Addition: Add serially diluted test compounds to the wells of a 96-well plate.
-
Enzyme and Substrate Addition: Add the CK2 enzyme and substrate peptide to each well.
-
Pre-incubation: Pre-incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as an ELISA-based assay with a phosphospecific antibody.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
The 2,8-dimethylquinoline-3-carboxylic acid scaffold represents a promising yet largely unexplored area in the quest for novel therapeutic agents. By leveraging the established structure-activity relationships of the broader quinoline-3-carboxylic acid class, researchers can rationally design and synthesize new derivatives with the potential for potent and selective biological activity. The prospective analysis presented in this guide suggests that the unique combination of the 2-methyl and 8-methyl substituents may confer advantageous physicochemical and pharmacological properties.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2,8-dimethylquinoline-3-carboxylic acid derivatives. Through rigorous testing using the experimental protocols outlined herein, it will be possible to elucidate the specific SAR of this novel scaffold and identify lead compounds for further preclinical development as potential anticancer agents or enzyme inhibitors. The insights gained from such studies will not only advance our understanding of quinoline chemistry but also contribute to the development of the next generation of targeted therapies.
References
- Synthesis and in vitro antiproliferative activities of quinoline derivatives. (2010). Eur J Med Chem, 45(4), 1657-62.
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.).
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents Med Chem, 21(13), 1708-1716.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. (n.d.). BenchChem.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). J Enzyme Inhib Med Chem, 31(sup4), 160-9.
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A Comparative Guide to the In Vivo Efficacy of Quinolone Carboxylic Acids: Nalidixic Acid as a Benchmark for the Evaluation of 2,8-Dimethylquinoline-3-carboxylic acid
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive comparison of the in vivo efficacy of 2,8-Dimethylquinoline-3-carboxylic acid and the first-generation quinolone, nalidixic acid. Due to a notable lack of published in vivo data for 2,8-Dimethylquinoline-3-carboxylic acid, this document establishes nalidixic acid as a well-documented benchmark. It outlines the necessary experimental frameworks to evaluate the in vivo performance of novel quinolone derivatives. Detailed protocols for murine systemic infection models and pharmacokinetic analysis are provided, alongside a discussion of the underlying mechanisms of action for this class of antibacterial agents. The objective is to equip researchers with the foundational knowledge and methodologies required to conduct rigorous comparative efficacy studies.
Introduction: The Quinolone Landscape
Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, valued for their broad spectrum of activity and favorable pharmacokinetic profiles.[1][2] The parent compound, nalidixic acid, discovered in the early 1960s, paved the way for the development of numerous derivatives with enhanced potency and broader applications.[3][4] The core mechanism of action for quinolones is the inhibition of bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[3][5][6]
This guide focuses on a comparative analysis of nalidixic acid and a less-studied derivative, 2,8-Dimethylquinoline-3-carboxylic acid. While extensive in vivo data for nalidixic acid is available, 2,8-Dimethylquinoline-3-carboxylic acid remains largely uncharacterized in preclinical and clinical studies. Therefore, this document serves a dual purpose: to provide a thorough overview of nalidixic acid's established in vivo profile and to present a detailed roadmap for the comprehensive evaluation of 2,8-Dimethylquinoline-3-carboxylic acid, thereby enabling a scientifically robust comparison.
Chemical Structures
The chemical structures of both compounds are foundational to their biological activity. Nalidixic acid is a naphthyridine derivative, while 2,8-Dimethylquinoline-3-carboxylic acid belongs to the quinoline class.
Caption: Chemical structures of Nalidixic Acid and 2,8-Dimethylquinoline-3-carboxylic acid.
Mechanism of Action: Targeting Bacterial DNA Replication
The antibacterial efficacy of quinolones stems from their ability to disrupt essential enzymatic processes in bacteria. The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][7]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a critical step for relieving torsional stress during DNA replication and transcription.[8] In Gram-negative bacteria, DNA gyrase is the principal target of nalidixic acid.[3]
-
Topoisomerase IV: This enzyme is crucial for separating interlinked daughter DNA molecules following replication. While a target in Gram-positive bacteria for newer fluoroquinolones, its interaction with nalidixic acid is less pronounced.[3][6]
Nalidixic acid binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex.[3][8] This action prevents the re-ligation of cleaved DNA strands, leading to an accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell.[3][5] At higher concentrations, nalidixic acid has also been shown to inhibit RNA and protein synthesis, though its primary bactericidal effect is attributed to the inhibition of DNA synthesis.[9]
Caption: Mechanism of action of quinolone antibiotics.
Comparative In Vivo Efficacy: A Proposed Framework
A direct comparison of the in vivo efficacy of 2,8-Dimethylquinoline-3-carboxylic acid and nalidixic acid is hampered by the absence of published data for the former. To address this, we propose a comprehensive experimental workflow to generate the necessary data for a robust comparison.
Experimental Workflow for Comparative Efficacy
The following workflow outlines the key stages for evaluating a novel quinolone derivative against an established benchmark like nalidixic acid.
Caption: Proposed experimental workflow for in vivo comparative efficacy studies.
Quantitative Data Summary (Hypothetical)
The following table illustrates how data from the proposed studies could be presented for a clear comparison. The values for nalidixic acid are representative of its known properties, while the values for 2,8-Dimethylquinoline-3-carboxylic acid are hypothetical placeholders.
| Parameter | Nalidixic Acid | 2,8-Dimethylquinoline-3-carboxylic acid | Supporting Evidence |
| MIC90 (E. coli) | 8-32 µg/mL | Data to be determined | In vitro susceptibility testing |
| Oral Bioavailability | ~96% | Data to be determined | Pharmacokinetic studies[10] |
| Plasma Half-life (murine) | ~1.5 hours | Data to be determined | Pharmacokinetic studies |
| ED50 (murine sepsis model) | 50-100 mg/kg | Data to be determined | In vivo infection model studies[11] |
| LD50 (murine, oral) | >1000 mg/kg | Data to be determined | Acute toxicity studies |
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided for key in vivo experiments.
Murine Systemic Infection Model
This model is crucial for determining the protective efficacy of an antibacterial agent in a living organism.[12][13]
Objective: To determine the median effective dose (ED50) of the test compounds required to protect mice from a lethal bacterial challenge.
Materials:
-
6-8 week old BALB/c mice
-
Pathogenic bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Tryptic Soy Broth (TSB)
-
Saline solution (0.9% NaCl)
-
Test compounds (Nalidixic acid, 2,8-Dimethylquinoline-3-carboxylic acid)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into TSB and incubate overnight at 37°C. Dilute the culture in saline to achieve the desired inoculum concentration (previously determined to be the LD90-100).
-
Infection: Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
Treatment: At 1- and 6-hours post-infection, administer the test compounds or vehicle control orally or subcutaneously at various dose levels (e.g., 10, 25, 50, 100 mg/kg).
-
Monitoring: Observe the mice for 7 days, recording survival rates daily.
-
Data Analysis: Calculate the ED50 value using a probit analysis or similar statistical method.
Pharmacokinetic (PK) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for interpreting its in vivo efficacy.[1][14][15]
Objective: To determine key pharmacokinetic parameters of the test compounds in mice.
Materials:
-
6-8 week old BALB/c mice
-
Test compounds
-
Appropriate dosing vehicle
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS or HPLC system for drug quantification
Procedure:
-
Dosing: Administer a single dose of the test compound to mice via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via retro-orbital or tail-vein bleeding.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Quantification: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS or HPLC method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Conclusion and Future Directions
Nalidixic acid serves as a crucial benchmark in the development of new quinolone antibiotics. Its well-characterized in vivo efficacy, pharmacokinetic profile, and mechanism of action provide a solid foundation for comparison.[5][6][10] The investigational compound, 2,8-Dimethylquinoline-3-carboxylic acid, while structurally related, requires a comprehensive in vivo evaluation to determine its therapeutic potential.
The experimental frameworks detailed in this guide offer a clear and scientifically sound pathway for generating the necessary data. By following these protocols, researchers can obtain reliable and reproducible results, enabling a direct and meaningful comparison of 2,8-Dimethylquinoline-3-carboxylic acid with nalidixic acid. Future studies should also explore the potential for resistance development and the activity of this novel compound against a broader range of clinically relevant pathogens. Such rigorous preclinical evaluation is an indispensable step in the journey of drug discovery and development.
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A Researcher's Guide to Comparative In Vitro Cytotoxicity Analysis: Evaluating 2,8-Dimethylquinoline-3-carboxylic acid Against Established Anticancer Agents
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as antiproliferative agents.[1] This guide focuses on a specific member of this family, 2,8-Dimethylquinoline-3-carboxylic acid , a compound of interest for its potential cytotoxic properties.
As researchers and drug development professionals, our primary objective is to rigorously evaluate the therapeutic potential of novel compounds. A critical initial step in this process is to benchmark the compound's cytotoxic activity against established, clinically relevant anticancer drugs. This guide provides a comprehensive framework for conducting a comparative in vitro cytotoxicity analysis of 2,8-Dimethylquinoline-3-carboxylic acid against three widely used chemotherapeutic agents: Doxorubicin , Cisplatin , and Paclitaxel .
This document is structured to provide not just a set of protocols, but a logical, scientifically-grounded workflow. We will delve into the rationale behind experimental choices, ensuring that the data generated is robust, reproducible, and provides a clear, objective comparison of the cytotoxic profiles of these compounds.
Understanding the Players: A Mechanistic Overview
Before embarking on a comparative study, it is crucial to understand the mechanisms of action of the comparator drugs, as these will inform the choice of assays and the interpretation of results.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary mechanism involves intercalating into DNA, thereby inhibiting the progression of topoisomerase II.[][3][4][5] This leads to the stabilization of the topoisomerase II complex after it has cleaved the DNA, preventing the re-ligation of the double helix and ultimately triggering apoptosis.[][3][5] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[][4]
-
Cisplatin: This platinum-based drug exerts its cytotoxic effects by forming covalent bonds with the purine bases in DNA.[6][7] This leads to the formation of DNA adducts, primarily 1,2-intrastrand cross-links, which kink the DNA structure and interfere with DNA replication and repair mechanisms.[6][8][9] The resulting DNA damage, if not repaired, activates apoptotic pathways.[6]
-
Paclitaxel: A member of the taxane family, Paclitaxel's mechanism is unique in that it stabilizes microtubules, rather than causing their disassembly.[10][][12][13] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[10][13] This disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]
The mechanism of action for 2,8-Dimethylquinoline-3-carboxylic acid is currently unknown, which underscores the importance of the exploratory cytotoxic assays outlined in this guide.
Experimental Workflow: A Step-by-Step Guide to Comparative Cytotoxicity
The following workflow provides a structured approach to comparing the cytotoxic effects of 2,8-Dimethylquinoline-3-carboxylic acid with Doxorubicin, Cisplatin, and Paclitaxel.
Caption: A streamlined workflow for the comparative cytotoxicity analysis.
Part 1: Preparation
1.1. Compound Preparation and Solubilization:
-
2,8-Dimethylquinoline-3-carboxylic acid: The purity of the test compound is paramount. Ensure it is of high purity (≥95%) and properly characterized. Due to its carboxylic acid group, initial solubilization attempts should be in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration in the assays does not exceed a non-toxic level (typically <0.5%).
-
Doxorubicin, Cisplatin, and Paclitaxel: These can be obtained from commercial suppliers. Follow the manufacturer's instructions for solubilization and storage.
1.2. Cell Line Selection and Culture:
The choice of cell lines is critical for the relevance of the study. A panel of cell lines representing different cancer types is recommended. For this guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive.[14]
-
MDA-MB-231: A human breast adenocarcinoma cell line that is triple-negative (estrogen receptor, progesterone receptor, and HER2-negative), representing a more aggressive breast cancer subtype.[15]
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Part 2: Cytotoxicity Assays
A multi-faceted approach employing assays that measure different cellular endpoints is crucial for a comprehensive understanding of a compound's cytotoxic profile.
2.1. MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[16][17] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is proportional to the number of living cells.[18]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2,8-Dimethylquinoline-3-carboxylic acid and the comparator drugs (Doxorubicin, Cisplatin, and Paclitaxel) for 24, 48, and 72 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2.2. LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[20][21] The amount of LDH released into the culture medium is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.[22]
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (typically 490 nm).[22]
-
Controls: Include a vehicle control, a positive control for maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[20]
2.3. Apoptosis Assay: Detecting Programmed Cell Death
To determine if cell death is occurring via apoptosis, a key mechanism for many anticancer drugs, an apoptosis assay is essential.[23][24] A common method is the Annexin V/Propidium Iodide (PI) staining assay, which can be analyzed by flow cytometry or fluorescence microscopy.
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: The intrinsic pathway of apoptosis, a common target for anticancer drugs.
Part 3: Data Analysis and Interpretation
3.1. IC50 Value Determination:
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic compound. It represents the concentration of a drug that is required to inhibit a biological process (in this case, cell viability) by 50%.
-
For each compound and cell line, plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.
3.2. Comparative Analysis:
The primary output of this study will be a comparative analysis of the cytotoxic profiles of the tested compounds.
Table 1: Hypothetical IC50 Values (µM) after 48h Treatment
| Compound | MCF-7 | MDA-MB-231 | A549 | HCT116 |
| 2,8-Dimethylquinoline-3-carboxylic acid | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Doxorubicin | 0.05 | 0.1 | 0.08 | 0.06 |
| Cisplatin | 5.2 | 8.5 | 3.8 | 4.1 |
| Paclitaxel | 0.01 | 0.005 | 0.02 | 0.015 |
Note: The IC50 values for the known anticancer drugs are illustrative and can vary depending on the specific experimental conditions.
3.3. Mechanistic Insights:
-
High potency in MTT and LDH assays: Suggests a general cytotoxic effect.
-
Induction of apoptosis (Annexin V+/PI- and Annexin V+/PI+ populations): Indicates that the compound triggers programmed cell death.
-
Discrepancies between assays: For example, a significant decrease in metabolic activity (MTT) without a corresponding increase in membrane permeability (LDH) might suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one.
Conclusion: A Path Forward in Drug Discovery
This guide provides a robust framework for the initial in vitro cytotoxic evaluation of 2,8-Dimethylquinoline-3-carboxylic acid in comparison to established anticancer drugs. The successful execution of these experiments will yield critical data on the compound's potency and potential mechanism of action, which are essential for making informed decisions about its future development as a potential therapeutic agent.
It is important to remember that in vitro studies are the first step in a long and complex drug discovery process. Promising results from these assays should be followed by more in-depth mechanistic studies, in vivo efficacy studies in animal models, and comprehensive toxicological evaluations.
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A Researcher's Guide to Cross-Validating Bioassay Results for Novel Quinoline Carboxylic Acids: A Case Study with 2,8-Dimethylquinoline-3-carboxylic acid as a Putative NMDA Receptor Antagonist
In the landscape of drug discovery, the identification of novel bioactive small molecules is a critical first step. Quinoline carboxylic acids represent a promising scaffold, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties[1][2]. Imagine a scenario where a high-throughput screen has identified a novel compound, 2,8-Dimethylquinoline-3-carboxylic acid, as a potential hit against a key neurological target. While initial screening data may be encouraging, it is merely the starting point. Rigorous cross-validation is paramount to eliminate false positives and build a robust data package that justifies further investment in a lead compound.
This guide provides a comprehensive framework for the cross-validation of bioassay results for a novel quinoline carboxylic acid, using the hypothetical identification of 2,8-Dimethylquinoline-3-carboxylic acid as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial player in synaptic plasticity and neuronal function, is a well-established target for conditions ranging from neurodegenerative diseases to depression[3][4]. This guide will detail orthogonal assay strategies, present comparative data, and provide the in-depth technical rationale behind each experimental choice, empowering researchers to confidently validate their own discoveries.
The Imperative of Orthogonal Validation
Relying on a single assay format is a precarious strategy in drug discovery. Assay artifacts, off-target effects, and compound-specific interference can all lead to misleading results. Cross-validation using orthogonal assays—methods that rely on different physical principles and detection technologies—is the gold standard for confirming a compound's biological activity. For our putative NMDA receptor antagonist, 2,8-Dimethylquinoline-3-carboxylic acid, we will explore a multi-pronged approach encompassing cell-based functional assays and direct biophysical measurements.
Part 1: Primary Validation with a Cell-Based Calcium Flux Assay
A common primary screen for modulators of ion channels like the NMDA receptor is a cell-based calcium flux assay. This method offers high throughput and physiological relevance by measuring the downstream consequences of receptor activation in a cellular context.
Experimental Rationale
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist like glycine or D-serine, allows the influx of calcium ions (Ca²⁺) into the neuron. This increase in intracellular Ca²⁺ is a key signaling event. A calcium flux assay utilizes a fluorescent indicator dye that binds to Ca²⁺, resulting in a measurable change in fluorescence intensity. An antagonist of the NMDA receptor will inhibit this agonist-induced calcium influx.
Detailed Experimental Protocol: High-Throughput Calcium Flux Assay
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.
-
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in the buffer for 30-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane.
-
-
Compound Incubation:
-
After dye loading, the cells are washed to remove excess dye.
-
A serial dilution of 2,8-Dimethylquinoline-3-carboxylic acid is prepared in the assay buffer. Known NMDA receptor antagonists, such as Memantine (an uncompetitive antagonist) and AP5 (a competitive antagonist), should be included as positive controls. A vehicle control (e.g., DMSO) serves as the negative control.
-
The compound dilutions are added to the respective wells and incubated for a predetermined time (e.g., 15-30 minutes) to allow for target engagement.
-
-
Agonist Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
A solution containing the NMDA receptor agonists (glutamate and glycine) is then automatically injected into each well.
-
The fluorescence intensity is measured kinetically over time to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The data is normalized to the vehicle control (100% activity) and a maximal inhibition control (0% activity).
-
The normalized data is then plotted against the compound concentration, and a dose-response curve is fitted to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing the Calcium Flux Assay Workflow
Caption: Workflow for a cell-based calcium flux assay to screen for NMDA receptor antagonists.
Part 2: Orthogonal Validation with Electrophysiology
While the calcium flux assay provides valuable functional data, it is an indirect measure of receptor activity. Electrophysiology, specifically the patch-clamp technique, offers a direct measurement of the ion flow through the NMDA receptor channel, providing a more detailed and mechanistic understanding of the compound's effect.
Experimental Rationale
The whole-cell patch-clamp technique allows for the precise control of the cell's membrane potential and the direct recording of the ionic currents that flow across the cell membrane in response to receptor activation. This method can reveal important characteristics of the antagonist, such as its mechanism of action (e.g., competitive vs. non-competitive), voltage dependency, and kinetics of channel block.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Cells expressing NMDA receptors (either primary neurons or a stable cell line) are plated on glass coverslips.
-
On the day of recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
-
Patch-Clamp Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned onto the surface of a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
-
NMDA Receptor Current Elicitation:
-
The cell is voltage-clamped at a holding potential where NMDA receptor currents can be readily measured (e.g., -60 mV).
-
NMDA receptor-mediated currents are elicited by the rapid application of glutamate and glycine using a fast perfusion system.
-
-
Compound Application and Data Acquisition:
-
Once a stable baseline of NMDA-evoked currents is established, the extracellular solution containing 2,8-Dimethylquinoline-3-carboxylic acid at various concentrations is perfused over the cell.
-
The effect of the compound on the amplitude and kinetics of the NMDA receptor current is recorded.
-
A washout period, where the compound is removed, is included to assess the reversibility of the inhibition.
-
-
Data Analysis:
-
The peak amplitude of the NMDA-evoked current in the presence of the compound is measured and compared to the control current amplitude.
-
The percentage of inhibition is calculated for each concentration.
-
A dose-response curve is constructed to determine the IC₅₀.
-
To investigate the mechanism of action, the effect of the antagonist can be assessed at different concentrations of the agonist (for competitive antagonists) or at different holding potentials (for voltage-dependent channel blockers).
-
Visualizing the Electrophysiology Workflow
Caption: Workflow for whole-cell patch-clamp electrophysiology to validate NMDA receptor antagonists.
Comparative Analysis of Bioassay Results
The true power of cross-validation lies in the comparative analysis of the data obtained from orthogonal assays. The results should be compiled and critically evaluated to build a cohesive picture of the compound's activity.
| Parameter | Calcium Flux Assay | Electrophysiology (Patch-Clamp) | Rationale for Comparison |
| Endpoint | Intracellular Ca²⁺ concentration | Transmembrane ion current | Confirms that the observed functional effect is due to direct modulation of ion channel activity. |
| IC₅₀ Value | e.g., 5.2 µM | e.g., 4.8 µM | A strong correlation in potency across different assay platforms increases confidence in the result. |
| Mechanism | Functional antagonism | Can distinguish between competitive, non-competitive, and uncompetitive antagonism. Can also determine voltage dependency. | Provides deeper mechanistic insight into how the compound interacts with the receptor. |
| Throughput | High (96- or 384-well) | Low (single cell at a time) | The high-throughput nature of the primary assay is complemented by the detailed, low-throughput validation. |
| Controls | Memantine, AP5 | Memantine, AP5, MK-801 | Using well-characterized reference compounds helps to benchmark the activity of the novel compound. |
Interpreting the Cross-Validation Data
A successful cross-validation would show a strong correlation in the potency (IC₅₀) of 2,8-Dimethylquinoline-3-carboxylic acid between the calcium flux assay and the electrophysiology experiments. Furthermore, the electrophysiology data would provide crucial mechanistic details. For instance, if the compound's inhibitory effect can be overcome by increasing the concentration of glutamate, it would suggest a competitive mechanism of action. Conversely, if the inhibition is independent of agonist concentration but dependent on the membrane potential, it would point towards an open-channel block mechanism.
The NMDA Receptor Signaling Pathway
To provide further context, it is important to understand the signaling pathway in which the NMDA receptor operates.
Caption: Simplified signaling pathway of NMDA receptor activation and inhibition.
Conclusion: Building a Foundation of Trustworthy Data
The journey from a preliminary screening hit to a validated lead compound is paved with rigorous scientific inquiry. For a novel molecule like 2,8-Dimethylquinoline-3-carboxylic acid, a single bioassay result is insufficient. By employing a cross-validation strategy that incorporates orthogonal assays such as cell-based calcium flux and patch-clamp electrophysiology, researchers can build a robust and reliable dataset. This multi-faceted approach not only confirms the compound's bioactivity but also provides critical insights into its mechanism of action, laying a solid foundation for further preclinical development. The principles and protocols outlined in this guide are broadly applicable to the validation of other novel bioactive molecules, ensuring that only the most promising candidates advance in the drug discovery pipeline.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,8-Dimethylquinoline-3-carboxylic Acid and Its Positional Isomers
Introduction: The Imperative of Isomeric Purity in Quinoline Scaffolds
In the landscape of drug development and materials science, the quinoline nucleus is a privileged scaffold, forming the core of numerous pharmacologically active agents, including antimalarials and antibacterials.[1][2][3] The precise substitution pattern on the quinoline ring is paramount, as even minor positional changes—isomerism—can dramatically alter a compound's biological activity, toxicity, and physicochemical properties. 2,8-Dimethylquinoline-3-carboxylic acid is one such molecule of interest, but its synthesis can often yield a mixture of isomers, such as the 2,6- and 5,8-dimethyl analogues.
Unambiguous structural confirmation is therefore not merely an academic exercise; it is a critical checkpoint in the research and development pipeline. This guide provides an in-depth comparison of the spectroscopic signatures of 2,8-Dimethylquinoline-3-carboxylic acid versus its key positional isomers. We will dissect the expected differences in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. The protocols and data presented herein are designed to equip researchers with the tools to confidently identify and differentiate these critical isomeric species.
Visualizing the Challenge: Key Isomeric Structures
The fundamental challenge lies in distinguishing molecules with the same chemical formula (C₁₂H₁₁NO₂) but different arrangements of the two methyl groups on the quinoline framework. The location of these substituents creates unique electronic and steric environments that serve as fingerprints for spectroscopic identification.
Figure 2: General workflow for spectroscopic analysis and isomer identification.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to observe the acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a significantly higher number of scans will be necessary.
-
Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectra and reference them to TMS.
Protocol 2: FT-IR Spectroscopy
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve data quality.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable, or via a direct insertion probe.
-
Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all relevant fragments.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare the relative intensities of key fragments (e.g., [M-COOH]⁺) across different samples suspected to be different isomers.
Conclusion
The definitive differentiation of 2,8-Dimethylquinoline-3-carboxylic acid from its positional isomers is a multi-faceted analytical challenge that requires the synergistic use of several spectroscopic techniques. While FT-IR provides essential functional group confirmation and Mass Spectrometry offers molecular weight and fragmentation clues, NMR spectroscopy stands as the unequivocal tool for structural assignment . The unique chemical shifts and coupling patterns of the aromatic protons, combined with the distinct signals of the methyl groups in both ¹H and ¹³C NMR, provide a robust and unambiguous fingerprint for each isomer. By carefully applying the standardized protocols and analytical logic outlined in this guide, researchers can confidently verify the isomeric purity of their compounds, ensuring the integrity and validity of their subsequent scientific investigations.
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Saito, T., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 34(2), 244-254. Available from: [Link]
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Rashad, A. E., et al. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(2), 257-262. Available from: [Link]
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Williamson, J. S. (2010). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]
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Reddy, C. S., et al. (2011). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 76(20), 8477-8482. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). 2,8-Dimethylquinoline. NIST Chemistry WebBook. Retrieved from [Link]
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Derikvandi, H., & Jalali, M. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Journals. Available from: [Link]
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Al-Obaid, A. M., et al. (1992). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Journal of the Chinese Chemical Society, 39(4), 365-373. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthetic Efficiency of 2,8-Dimethylquinoline-3-carboxylic Acid Production
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing 2,8-Dimethylquinoline-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry.[1][2] The quinoline core is a prevalent motif in numerous pharmaceuticals, including antimalarial, antibacterial, and antitumor agents, making efficient access to its derivatives a critical concern in drug discovery and development.[3][4] This document moves beyond a simple recitation of protocols to offer a nuanced evaluation of each method's efficiency, scalability, and practicality, grounded in established chemical principles and field-proven insights.
Foundational Synthetic Strategies: A Comparative Overview
The synthesis of the quinoline ring system is a well-established field of organic chemistry, with several named reactions offering viable pathways. For the specific target molecule, 2,8-Dimethylquinoline-3-carboxylic acid, two classical methods stand out as the most strategically sound: the Gould-Jacobs reaction and the Friedländer annulation . While other methods like the Doebner-von Miller and Skraup syntheses are cornerstones of quinoline chemistry, they are generally less direct for accessing the 3-carboxy substitution pattern required here.[5][6]
The selection of a synthetic route is a multi-faceted decision, balancing yield against factors such as the cost and availability of starting materials, the harshness of reaction conditions, and the ease of scale-up.
The Gould-Jacobs Reaction: A Robust Pathway from Anilines
The Gould-Jacobs reaction is a powerful and reliable method for preparing 4-hydroxyquinoline derivatives, which can be readily converted to the desired quinoline.[7][8] The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[9]
Reaction Logic: For the synthesis of 2,8-Dimethylquinoline-3-carboxylic acid, the logical starting aniline is 2-methylaniline. This reacts with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate anilinomethylenemalonate. Thermal cyclization then yields ethyl 4-hydroxy-8-methylquinoline-3-carboxylate. Subsequent chemical modifications would be required to introduce the 2-methyl group and remove the 4-hydroxy group, adding steps to the overall sequence. A more direct approach involves a modified Gould-Jacobs pathway.
Mechanism & Causality: The initial step is a nucleophilic substitution on the electron-deficient double bond of DEEM by the aniline nitrogen.[7] The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the ester carbonyls. This step's high activation energy necessitates significant thermal input, often in high-boiling solvents like Dowtherm A or under microwave irradiation to reduce reaction times.[9][10]
DOT Diagram: General Gould-Jacobs Reaction
Caption: General workflow of the Gould-Jacobs reaction.
The Friedländer Synthesis: A Convergent Condensation
The Friedländer synthesis is arguably the most direct and convergent approach. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[11][12]
Reaction Logic: To synthesize 2,8-Dimethylquinoline-3-carboxylic acid via this route, the ideal starting materials are 2-amino-3-methylacetophenone and ethyl acetoacetate . The condensation would directly form the ethyl ester of the target molecule, which is then saponified to yield the final carboxylic acid. This approach elegantly installs all necessary substituents in a single cyclization step.
Mechanism & Causality: The reaction can proceed via two viable mechanisms.[12] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration (imine formation). Alternatively, an initial Schiff base can form between the aniline and the ketone, followed by an intramolecular aldol-type reaction.[12] The choice of catalyst (acid or base) can influence the predominant pathway and help to minimize side reactions.[13] The primary disadvantage of this method can be the commercial availability and stability of the required 2-aminoaryl ketone.[14]
DOT Diagram: Friedländer Annulation
Caption: Convergent strategy of the Friedländer synthesis.
Quantitative Benchmarking of Synthetic Routes
The theoretical efficiency of a reaction must be validated by experimental data. The following table summarizes key performance indicators for the two primary routes, based on literature precedents for analogous transformations.
| Parameter | Gould-Jacobs Reaction | Friedländer Synthesis |
| Typical Yield | 60-80% (for cyclization step) | 75-95%[14] |
| Starting Materials | 2-Methylaniline, Diethyl Ethoxymethylenemalonate | 2-Amino-3-methylacetophenone, Ethyl Acetoacetate |
| Key Reagents/Catalysts | High-boiling solvent (e.g., Dowtherm A), or Microwave | Acid (p-TsOH, I₂) or Base (KOH, Piperidine)[12][13] |
| Reaction Temperature | 250-300 °C (Conventional heating)[9] | 80-150 °C |
| Reaction Time | Several hours (conventional), < 1 hour (microwave)[9][10] | 1-6 hours |
| Scalability | Moderate; high temperatures can be challenging for scale-up. | Good; milder conditions are more amenable to large-scale reactors. |
| Key Advantages | Readily available anilines. | High convergency, direct formation of the target skeleton. |
| Key Disadvantages | Harsh thermal conditions, multi-step process for target. | Availability/stability of the 2-aminoaryl ketone.[14] |
Detailed Experimental Protocols
To provide a practical framework, this section details a representative, self-validating protocol for the Friedländer synthesis, which is often the more efficient route for this specific target.
Protocol 1: Friedländer Synthesis of Ethyl 2,8-Dimethylquinoline-3-carboxylate
Objective: To synthesize the ethyl ester precursor to the target acid.
Materials:
-
2-Amino-3-methylacetophenone (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Potassium Hydroxide (KOH) (0.2 eq)
-
Ethanol (as solvent)
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-methylacetophenone and ethanol. Stir until fully dissolved.
-
Add ethyl acetoacetate to the solution, followed by the catalytic amount of powdered potassium hydroxide.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the mixture by slow addition of 1M HCl until the pH is ~7.
-
Reduce the solvent volume under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Saponification to 2,8-Dimethylquinoline-3-carboxylic acid
Objective: To hydrolyze the ester to the final carboxylic acid product.
Materials:
-
Ethyl 2,8-Dimethylquinoline-3-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Ethanol/Water solution (e.g., 1:1)
-
Concentrated Hydrochloric Acid (for acidification)
Procedure:
-
Dissolve the starting ester in the ethanol/water solvent mixture in a round-bottom flask.
-
Add sodium hydroxide pellets and heat the mixture to reflux for 2-3 hours, until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with concentrated HCl until the pH is approximately 2-3. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the purified 2,8-Dimethylquinoline-3-carboxylic acid under vacuum.
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow from starting materials to final product.
Conclusion and Senior Scientist Recommendations
For the synthesis of 2,8-Dimethylquinoline-3-carboxylic acid, the Friedländer synthesis represents a more synthetically efficient and scalable route compared to the Gould-Jacobs reaction. Its convergent nature and milder reaction conditions are significant advantages, provided the 2-amino-3-methylacetophenone starting material is accessible. The reaction is generally high-yielding and the subsequent saponification is a robust and straightforward transformation.
For research and development professionals, optimizing the Friedländer reaction would be the most prudent investment of resources. Future work could explore solvent-free conditions or the use of more environmentally benign catalysts to further improve the process's green chemistry metrics.[13] While the Gould-Jacobs reaction remains a valuable tool in the organic chemist's arsenal, its application to this specific target is less direct and requires more demanding conditions.
References
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Wikipedia. (2023, December 1). Gould–Jacobs reaction. Retrieved from [Link]
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C-S. Jia, Z. Zhang, S-J. Tu, G-W. Wang. (2006). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
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Wikipedia. (2023, May 28). Friedländer synthesis. Retrieved from [Link]
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Merck & Co. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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Wikipedia. (2023, April 20). Doebner–Miller reaction. Retrieved from [Link]
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Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Stanley, L. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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El-Damasy, A. K., et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(23), 5576. [Link]
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Szymański, P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 124, 679-692. [Link]
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Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]
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PubChem. (n.d.). 2,8-Dimethylquinoline-3-carboxylic acid. Retrieved from [Link]
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Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2205-2214. [Link]
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Zaman, A. u., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
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ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]
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European Patent Office. (n.d.). EP 2780323 B1 - PROCESS FOR THE PREPARATION OF A QUINOLINE CARBOXYLIC ACID. Retrieved from [Link]
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Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]
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Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,8-Dimethylquinoline-3-carboxylic Acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,8-dimethylquinoline-3-carboxylic acid. As a quinoline derivative and a carboxylic acid, this compound presents a multi-faceted hazard profile that demands rigorous adherence to safety and environmental regulations. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal is conducted safely, efficiently, and in full regulatory compliance, thereby protecting both laboratory personnel and the environment.
Hazard Characterization and Assessment
2,8-Dimethylquinoline-3-carboxylic acid belongs to a class of compounds (quinoline derivatives) that requires careful handling. While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar chemicals provide a strong basis for a conservative and safe approach. The primary hazards are associated with the quinoline moiety, which can be toxic, and the carboxylic acid group, which imparts acidic properties.
The precautionary principle dictates that this compound should be treated as hazardous waste. Key potential hazards, inferred from related structures, include toxicity upon ingestion, irritation to skin and eyes, and potential harm to aquatic ecosystems.[1][2]
| Hazard Class | GHS Hazard Statement (Inferred) | Source Analogy |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | Quinoline, 8-Hydroxyquinoline[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 2-Hydroxyquinoline-3-carboxylic acid[3] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage or irritation | 8-Hydroxyquinoline, Pyridine-2-carboxylic acid |
| Aquatic Hazard | H410/H412: Very toxic or harmful to aquatic life with long lasting effects | Quinoline, 8-Hydroxyquinoline[2] |
Given this profile, under no circumstances should this chemical be disposed of via sanitary sewer (drain disposal) . Neutralization is not a sufficient treatment method due to the inherent toxicity and environmental persistence of the quinoline ring structure.[2][4]
Pre-Disposal Safety Operations
Proper disposal begins with proactive safety measures. Before handling any waste materials, ensure the following controls are in place.
Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal process must wear the following minimum PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[1]
-
Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield are mandatory to protect against potential splashes.[5]
-
Lab Coat: A full-length laboratory coat to protect from skin exposure.
Engineering Controls
All handling of 2,8-dimethylquinoline-3-carboxylic acid, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5][6] Ensure the fume hood sash is at the appropriate working height.
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final handoff to environmental health and safety professionals.
Step 1: Waste Segregation
Immediately segregate all materials contaminated with 2,8-dimethylquinoline-3-carboxylic acid. This includes:
-
Unused or expired solid chemical.
-
Contaminated labware (e.g., weigh boats, disposable spatulas).
-
Contaminated PPE (e.g., gloves).
-
Solutions containing the compound.
-
Spill cleanup materials.
Causality: Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[7][8][9] This waste must be kept separate from strong oxidizing agents, bases, and other reactive chemicals.[5]
Step 2: Waste Containerization
-
Select a Container: Choose a designated hazardous waste container that is chemically compatible and in good condition (i.e., no cracks or leaks). High-density polyethylene (HDPE) or glass containers are suitable for this type of solid organic acid waste.[7][10]
-
Collect Waste:
-
For solid waste (powder, contaminated disposables), carefully place it into the container. Avoid generating dust.[1]
-
For solutions, pour carefully into a designated liquid waste container.
-
-
Secure the Container: Keep the container tightly closed when not actively adding waste.[3][6] Do not overfill; a maximum of 90% capacity is recommended to allow for expansion.[7]
Step 3: Labeling
Proper labeling is a critical regulatory requirement.
-
Obtain a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete the Tag: Fill out all fields accurately, including:
-
Full Chemical Name: "2,8-Dimethylquinoline-3-carboxylic acid"
-
CAS Number: If available.
-
Concentration and composition of all contents.
-
Hazard identification (e.g., "Toxic," "Irritant").
-
Generator's name and contact information.
-
-
Attach the Tag: Securely affix the completed tag to the waste container.
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Clearly marked as a hazardous waste accumulation point.
Step 5: Arrange for Disposal
Once the waste container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for waste removal requests.[10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,8-dimethylquinoline-3-carboxylic acid.
Caption: Disposal workflow for 2,8-dimethylquinoline-3-carboxylic acid.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Major Spill:
-
Evacuate all personnel from the immediate area.[1]
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
Regulatory Context
The disposal of this chemical is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] As a toxic organic compound, this waste would likely be classified as hazardous. Adherence to the procedures outlined in this guide ensures compliance with these critical federal, state, and local regulations.[10][13]
References
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MAK Chem. (2019). Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline. [Link]
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KMK Regulatory Services. (2018). Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]
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Loba Chemie. (n.d.). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. [Link]
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PubChem. (n.d.). 2,8-Dimethylquinoline-3-carboxylic acid. [Link]
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European Chemicals Agency (ECHA). (n.d.). Quinolin-8-ol - Brief Profile. [Link]
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The University of Edinburgh. (n.d.). Storage of Incompatible Chemicals. [Link]
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PubChem. (n.d.). 2,8-Dimethylquinoline. [Link]
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Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. [Link]
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Government of Canada. (n.d.). Screening assessment carboxylic acids group. [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
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European Chemicals Agency (ECHA). (n.d.). ECHA CHEM. [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. [Link]
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The University of Texas at Austin. (n.d.). Chemical Waste. [Link]
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Comprehensive Safety and Handling Guide for 2,8-Dimethylquinoline-3-carboxylic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of 2,8-Dimethylquinoline-3-carboxylic acid. As a quinoline derivative, this compound is treated with a high degree of caution, warranting stringent safety measures to protect researchers and laboratory personnel. The information herein is synthesized from established safety data for structurally similar compounds and is intended to foster a culture of safety and responsibility in the laboratory.
Hazard Assessment and Risk Mitigation
2,8-Dimethylquinoline-3-carboxylic acid is a solid, likely a crystalline powder, which presents a risk of airborne particulate generation during handling.[4][5] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Given the toxicological profile of related quinoline compounds, it is crucial to minimize all potential avenues of exposure.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][3]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][6]
-
Chronic Health Effects: Suspected of causing genetic defects and may have carcinogenic properties, similar to other quinoline derivatives.[1][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to ensuring personal safety. The following table outlines the minimum required PPE for handling 2,8-Dimethylquinoline-3-carboxylic acid.
| PPE Category | Specification | Standard | Rationale |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | EN 166 (EU) or NIOSH (US) approved.[2] | Protects against splashes and airborne particles that can cause serious eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended. | Tested according to EN 374.[2] | Prevents skin contact, a primary route of exposure. Gloves should be inspected before use and disposed of immediately if contaminated.[3] |
| Skin and Body Protection | A flame-resistant lab coat with full-length sleeves, worn over full-length pants and close-toed shoes. A chemical-resistant apron may be necessary for larger quantities. | N/A | Ensures no skin is exposed, protecting against accidental spills and contamination.[2][4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator if handling the powder outside of a certified chemical fume hood. | NIOSH (US) or EN 14387 (EU).[2] | Mitigates the risk of inhaling fine particles, which can cause respiratory irritation and systemic toxicity.[5] |
Operational Workflow for Safe Handling
The following diagram and procedural steps outline the safe handling of 2,8-Dimethylquinoline-3-carboxylic acid from receipt to disposal.
Caption: Experimental workflow for handling 2,8-Dimethylquinoline-3-carboxylic acid.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
Weighing: Conduct all weighing operations within the chemical fume hood to contain any dust. Use a spatula to handle the solid and avoid generating airborne particles.
-
Dissolution: Add the solid to the solvent slowly and stir gently to avoid splashing.
-
Reaction: Set up the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., ethanol) and then with soap and water.
-
Waste Disposal: Dispose of all solid waste, contaminated gloves, and disposable labware in a clearly labeled hazardous waste container.[6][8] Do not discharge to sewer systems.[8]
-
PPE Doffing: Remove PPE in the correct order to avoid self-contamination: gloves, goggles, lab coat. Wash hands thoroughly after handling the compound.[1]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]
-
Spill: Evacuate the area. For a small spill, and if properly trained and equipped, carefully clean up the spill using an absorbent material and place it in a sealed container for hazardous waste disposal. Ensure adequate ventilation.[4] For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
Storage and Disposal Plan
Storage:
-
Store 2,8-Dimethylquinoline-3-carboxylic acid in a tightly sealed, properly labeled container.[4][9]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.[4][9]
-
Store in a locked cabinet or an area with restricted access.[1][11]
Disposal:
-
All waste containing 2,8-Dimethylquinoline-3-carboxylic acid must be treated as hazardous waste.
-
Collect solid waste and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, labeled hazardous waste container.
-
Dispose of all waste through your institution's licensed chemical waste disposal program.[6][8]
The following decision-making diagram can guide the selection of appropriate containment and disposal methods.
Caption: Decision tree for the disposal of 2,8-Dimethylquinoline-3-carboxylic acid waste.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- BenchChem. (2025). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- (n.d.). Safety Data Sheet.
- (2018). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 Material Safety Data Sheet SDS/MSDS.
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- Sigma-Aldrich. (2024). Safety Data Sheet.
- Echemi. (n.d.). 4-Amino-5,8-dimethylquinoline-3-carboxylic acid ethyl ester Safety Data Sheets.
- AK Scientific, Inc. (n.d.). 2,3-Dimethylquinoline-4-carboxylic acid Safety Data Sheet.
- PubChem. (n.d.). Quinoline-3-carboxylic acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
